molecular formula C47H55N11O12 B12373904 Darobactin CAS No. 2409072-20-2

Darobactin

Número de catálogo: B12373904
Número CAS: 2409072-20-2
Peso molecular: 966.0 g/mol
Clave InChI: HRMCRRLPTVSYHJ-KUDSBEMESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Darobactin is a ribosomally synthesized and post-translationally modified peptide (RiPP) that functions as a potent, broad-spectrum antibiotic against Gram-negative pathogens . Its unique structure features a fused bicyclic ring system formed by an ether crosslink between Trp1 and Trp3, and a carbon-carbon crosslink between Trp3 and Lys5 of its heptapeptide core (W-N-W-S-K-S-F) . This strained conformation allows this compound to adopt a β-strand mimic that selectively binds to the lateral gate of the essential outer membrane protein BamA (β-barrel assembly machinery) . By inhibiting BamA's function, which is critical for the folding and insertion of other outer membrane proteins, this compound compromises membrane integrity and leads to bacterial cell death . As a research tool, this compound is critical for studying novel antibiotic mechanisms and combating multidrug-resistant Gram-negative pathogens identified by the WHO as critical threats, such as Escherichia coli , Klebsiella pneumoniae , Pseudomonas aeruginosa , and Acinetobacter baumannii . Its highly selective action against Gram-negative bacteria and its novel, clinically unexploited target make it a vital compound for investigating resistance-breaking strategies and for structure-activity relationship (SAR) studies . Research derivatives, such as this compound 9 and this compound 22, have shown improved potency and pharmacokinetic properties, highlighting the potential of this compound class for further development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Número CAS

2409072-20-2

Fórmula molecular

C47H55N11O12

Peso molecular

966.0 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(5R,17S,20S,23S,26S,29S,30S)-17-amino-20-(2-amino-2-oxoethyl)-30-(3-aminopropyl)-26-(hydroxymethyl)-18,21,24,27-tetraoxo-6-oxa-2,13,19,22,25,28-hexazahexacyclo[29.3.1.04,34.05,23.07,12.011,15]pentatriaconta-1(34),3,7,9,11,14,31(35),32-octaene-29-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C47H55N11O12/c48-13-5-9-25-23-11-12-27-28(19-51-30(27)16-23)40-39(58-42(63)31(17-36(50)61)53-41(62)29(49)15-24-18-52-37-26(24)8-4-10-35(37)70-40)46(67)56-34(21-60)44(65)57-38(25)45(66)55-33(20-59)43(64)54-32(47(68)69)14-22-6-2-1-3-7-22/h1-4,6-8,10-12,16,18-19,25,29,31-34,38-40,51-52,59-60H,5,9,13-15,17,20-21,48-49H2,(H2,50,61)(H,53,62)(H,54,64)(H,55,66)(H,56,67)(H,57,65)(H,58,63)(H,68,69)/t25-,29-,31-,32-,33-,34-,38-,39-,40+/m0/s1

Clave InChI

HRMCRRLPTVSYHJ-KUDSBEMESA-N

SMILES isomérico

C1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2[C@@H](C3=CNC4=C3C=CC(=C4)[C@@H]([C@H](NC(=O)[C@@H](NC2=O)CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N

SMILES canónico

C1C(C(=O)NC(C(=O)NC2C(C3=CNC4=C3C=CC(=C4)C(C(NC(=O)C(NC2=O)CO)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N

Origen del producto

United States

Foundational & Exploratory

Darobactin: A Technical Whitepaper on the Discovery, Isolation, and Characterization of a Novel Antibiotic from Photorhabdus

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The discovery of Darobactin, a novel antibiotic isolated from Photorhabdus species, represents a significant breakthrough in the search for new antimicrobial agents. This technical guide provides an in-depth overview of the discovery, isolation, mechanism of action, and antibacterial efficacy of this compound. It is intended for researchers, scientists, and drug development professionals engaged in antibiotic discovery and development. This compound exhibits a unique structure and a novel mode of action, targeting the essential outer membrane protein BamA.[1][2] This compound demonstrates potent activity against critical Gram-negative pathogens, including resistant strains, while showing minimal impact on Gram-positive bacteria and commensal gut microflora.[1][3] This document details the experimental methodologies, presents key quantitative data, and visualizes the critical pathways and workflows involved in the study of this promising antibiotic candidate.

The Discovery of this compound: A Nematode Symbiont Approach

The search for novel antibiotics has led researchers to explore unique ecological niches. The discovery of this compound originated from the hypothesis that bacterial symbionts of animals, such as entomopathogenic nematodes, could be a rich source of therapeutics.[1][4] These nematodes target insects, releasing their symbiotic bacteria, like Photorhabdus, which must compete with other microbes, suggesting a capacity to produce potent antibiotics.[5]

Researchers screened a library of Photorhabdus isolates, leading to the identification of a new antibiotic, which they named this compound.[1] The producing organism was identified as Photorhabdus khanii.[6] Initial production under standard laboratory conditions was very low, which likely explains why it had been previously overlooked.[1] This discovery highlights the potential of exploring symbiotic bacteria for novel antimicrobial compounds.

Darobactin_Discovery_Workflow cluster_0 Ecological Hypothesis cluster_1 Screening & Isolation cluster_2 Characterization A Identify Organism with Antibiotic Requirements (Entomopathogenic Nematodes) B Isolate Symbiotic Bacteria (Photorhabdus spp.) A->B Source C Screen Isolates for Antibacterial Activity B->C Process D Identify Active Compound: This compound C->D Result E Structure Elucidation (NMR, Mass Spec) D->E Analysis F Mechanism of Action Studies (Target ID) E->F G In Vitro & In Vivo Efficacy Testing F->G

A simplified workflow for the discovery of this compound.

Isolation and Structural Characterization

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[2] Its structure is a modified heptapeptide (B1575542) with the sequence W¹-N²-W³-S⁴-K⁵-S⁶-F⁷.[1] The molecule features two unique macrocyclic cross-linkages that create a rigid, fused-ring system: an ether linkage between Tryptophan-1 and Tryptophan-3, and a carbon-carbon bond between Tryptophan-3 and Lysine-5.[1]

Experimental Protocols

Fermentation and Isolation: Initial attempts to isolate this compound were hampered by low yields (approximately 3 mg/L).[1] The following protocol is based on the methods described for its discovery.

  • Cultivation: Photorhabdus khanii strains are cultivated in a suitable production medium. Fermentation is carried out for an extended period, typically 10-14 days, to maximize yield.[1]

  • Extraction: The culture broth is harvested and the supernatant is separated from the cells. The active compound is extracted from the supernatant using solid-phase extraction (SPE) with a resin like Diaion HP20.

  • Purification: The crude extract is subjected to multiple rounds of High-Performance Liquid Chromatography (HPLC) to purify this compound. A combination of reversed-phase columns (e.g., C18) and different solvent systems are used to achieve high purity.

  • Structure Elucidation: The chemical structure of the purified this compound is determined using a combination of high-resolution mass spectrometry (MS) for molecular weight and formula determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.[1]

Heterologous Expression: Due to low native production, heterologous expression of the this compound biosynthetic gene cluster (dar operon) in E. coli was successfully performed. This confirmed that the dar operon is sufficient for its production and provides a more scalable source for generating this compound and its analogues.[1][6]

Mechanism of Action: Inhibition of the BamA Complex

This compound's antibacterial activity stems from its unique interaction with the β-barrel assembly machinery (BAM) complex, specifically the essential protein BamA, which is located on the outer membrane of Gram-negative bacteria.[1][4] The BAM complex is responsible for the folding and insertion of β-barrel proteins into the outer membrane, a process vital for bacterial survival.[2]

This compound acts as a structural mimic of a β-strand, a recognition signal for native substrate proteins of BamA.[7] It binds with high affinity to the lateral gate of BamA, effectively blocking it.[6][7] This binding event competitively inhibits the insertion of new outer membrane proteins, disrupting the integrity of the outer membrane and leading to cell death.[2][7] Because this target is on the cell surface, this compound circumvents the challenge of penetrating the formidable outer membrane of Gram-negative pathogens.[1] The interaction is largely mediated by backbone contacts, making it less susceptible to resistance mutations.[7]

Mechanism of this compound's inhibition of the BamA complex.

Antibacterial Spectrum and Efficacy

This compound exhibits selective and potent activity against a range of clinically relevant Gram-negative pathogens while being largely inactive against Gram-positive bacteria and key gut commensals like Bacteroides fragilis.[1][3] This selectivity is a promising feature, as it may reduce the disruption of the host microbiome.[1]

In Vitro Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The tables below summarize the in vitro activity of this compound A and its improved biosynthetic analogue, D22.

Table 1: MIC of this compound A Against Selected Gram-Negative Pathogens

Organism Strain MIC (µg/mL) Reference
Escherichia coli ATCC 25922 2 - 4 [1][8]
Klebsiella pneumoniae ATCC 43816 2 [1]
Klebsiella pneumoniae DSM 30104 4 [3]
Pseudomonas aeruginosa PAO1 64 [8]

| Acinetobacter baumannii | DSM 30008 | 64 |[8] |

Table 2: Comparative MICs of this compound Analogs

Organism and Strain DAR A (µg/mL) DAR B (µg/mL) D22 (µg/mL) Reference
E. coli ATCC 25922 4 2 2-4 [3][8]
K. pneumoniae DSM 30104 4 2 4-8 [3][8]
P. aeruginosa PAO1 64 32 16-32 [3][8]

| A. baumannii DSM 30008 | 64 | 128 | 8 |[3][8] |

Note: MIC values can vary based on testing conditions and specific strains used.

Notably, this compound maintains its activity against multidrug-resistant isolates, including carbapenem-resistant and polymyxin-resistant strains.[1] Biosynthetic engineering has produced analogues like D22 with significantly improved activity, especially against challenging pathogens like A. baumannii and P. aeruginosa.[8][9][10]

Cytotoxicity and In Vivo Efficacy

This compound shows a favorable safety profile with low cytotoxicity against human cell lines (no activity detected up to 128 µg/mL).[3] In vivo studies have demonstrated its efficacy. In mouse models of infection, this compound successfully treated infections caused by E. coli and K. pneumoniae without observable toxic side effects.[1][2] The improved analogue D22 has also shown efficacy in murine models of P. aeruginosa thigh infection and E. coli sepsis, as well as in a zebrafish model of A. baumannii infection.[8][10]

Biosynthesis and Synthetic Approaches

This compound's production is encoded by a small, often silent, gene cluster (dar operon).[1][2] The core structure is derived from a precursor peptide, DarA, which undergoes significant post-translational modification.[6] The key enzyme, DarE, a radical SAM/SPASM enzyme, is responsible for catalyzing the formation of the two unique macrocyclic rings.[1][2]

Darobactin_Biosynthesis cluster_0 Genetic Basis cluster_1 Biosynthetic Pathway cluster_2 Key Enzyme Dar_Operon dar Operon (darA, darB, darC, darD, darE) Ribosome Ribosome Dar_Operon->Ribosome Transcription & Translation of darA Precursor Precursor Peptide (DarA) Ribosome->Precursor Modified_Peptide Post-Translational Modification Precursor->Modified_Peptide Mature_this compound Mature this compound Modified_Peptide->Mature_this compound DarE DarE Enzyme (Radical SAM) DarE->Modified_Peptide Catalyzes Macrocyclization

A conceptual overview of this compound biosynthesis.

The complexity of this compound's structure makes chemical synthesis challenging. However, a total synthesis of this compound A has been successfully accomplished.[11][12][13] These synthetic routes, often employing convergent strategies and advanced methods like Larock indole (B1671886) synthesis, are crucial for producing sufficient quantities for further study and for creating novel analogues that are not accessible through biosynthesis.[12][14]

Conclusion and Future Directions

This compound represents one of the most promising new classes of antibiotics discovered in recent decades.[9] Its novel mechanism of targeting the essential BamA protein on the outer surface of Gram-negative bacteria provides a powerful new strategy to combat antimicrobial resistance. The compound's potent and selective activity, coupled with a good safety profile and demonstrated in vivo efficacy, positions it as a strong lead for clinical development.[3][8]

Future research will focus on:

  • Lead Optimization: Continued biosynthetic engineering and synthetic chemistry efforts to improve potency, expand the antibacterial spectrum, and enhance pharmacokinetic properties.[15]

  • Understanding Resistance: Investigating potential mechanisms of resistance to better predict and circumvent its emergence.

  • Clinical Development: Advancing the most promising this compound analogues through preclinical and eventually clinical trials to address the urgent need for new Gram-negative therapeutics.[16]

References

An In-depth Technical Guide to the Mechanism of Action of Darobactin on the BamA Protein

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The novel antibiotic Darobactin, a bicyclic heptapeptide, offers a promising therapeutic avenue by targeting a unique and essential component of the bacterial outer membrane: the β-barrel assembly machinery (BAM) complex. This guide provides a detailed technical overview of the mechanism by which this compound inhibits the central protein of this complex, BamA. It consolidates key quantitative data, outlines detailed experimental protocols used to elucidate this mechanism, and provides visual representations of the molecular interactions and experimental workflows.

Introduction: The BamA Target

Gram-negative bacteria are protected by an outer membrane, which acts as a selective permeability barrier. The biogenesis of this membrane is dependent on the proper folding and insertion of β-barrel outer membrane proteins (OMPs), a process catalyzed by the essential BAM complex.[1][2] The central and indispensable component of this machinery is BamA, an OMP that facilitates the insertion of nascent OMPs into the outer membrane.[3][4] Given its surface exposure and essential role, BamA represents an attractive target for novel antibiotics.[3][5] this compound exploits this "Achilles' heel" by directly targeting BamA, leading to a cascade of events that disrupts outer membrane homeostasis and results in bacterial cell death.[6][7]

Molecular Mechanism of Action

The inhibitory action of this compound is a sophisticated example of molecular mimicry. The compound's rigid, pre-organized β-strand conformation, established by two macrocyclic cross-linkages, mimics the β-signal of native OMP substrates.[1][8][9] This allows this compound to act as a potent competitive inhibitor.

The core mechanism can be summarized in the following steps:

  • Binding to the Lateral Gate: this compound binds directly to the lateral gate of the BamA β-barrel, a functional hotspot formed by the β1 and β16 strands.[5][8][9][10]

  • Lipid Displacement: Upon binding, this compound displaces a lipid molecule from the lateral gate, utilizing the membrane environment as an extended binding pocket.[1][8][9]

  • Backbone-Mediated Interaction: The interaction between this compound and BamA is primarily mediated by an extensive network of hydrogen bonds between the backbones of the antibiotic and the β1 strand of BamA.[1][9] This mode of binding, which is less dependent on specific amino acid side chains, makes the interaction particularly robust against the development of resistance.[1][6]

  • Conformational Locking: The binding event stabilizes and locks the BamA protein in a "lateral-closed," inactive conformation.[11][12] This prevents the conformational changes necessary for the insertion and folding of new OMP substrates.[12]

  • Inhibition of OMP Biogenesis: By locking the lateral gate, this compound effectively shuts down the BAM complex's function, leading to the accumulation of unfolded OMPs in the periplasm and ultimately causing cell lysis.[2][3]

Darobactin_Mechanism_of_Action This compound This compound (β-strand mimic) BamA_open BamA (Active) Lateral Gate Open This compound->BamA_open Competitive Binding uOMP Unfolded OMP (with β-signal) uOMP->BamA_open Normal OMP Insertion Pathway BamA_closed BamA (Inactive) This compound-Bound Lateral Gate Closed BamA_open->BamA_closed

Caption: this compound's competitive inhibition of BamA.

Quantitative Data: Binding Affinity and Inhibition

The efficacy of this compound and its analogs has been quantified through various biophysical and biochemical assays. The data consistently show a direct and potent interaction with BamA, leading to effective inhibition of its function.

Table 1: Binding Affinity of this compound Analogs to BamA
CompoundMethodTargetDissociation Constant (KD)Reference
This compound AIsothermal Titration Calorimetry (ITC)Wild-Type BAM Complex1.2 µM
This compound ASurface Plasmon Resonance (SPR)BamA β-barrel~300 nM[5]
This compound BSurface Plasmon Resonance (SPR)BamA β-barrel~500 nM[5]
Dynobactin ASurface Plasmon Resonance (SPR)BamA β-barrel~30 nM[5]
This compound AMicroscale Thermophoresis (MST)Purified E. coli BamA0.278 µM
This compound 9 (D9)Microscale Thermophoresis (MST)Purified E. coli BamA0.3 µM
This compound 22 (D22)Microscale Thermophoresis (MST)Purified E. coli BamA0.159 µM
Table 2: Inhibition of BamA-Mediated OMP Folding
CompoundAssay SystemIC50Reference
This compound AIn vitro OMP folding~0.7 µM
This compound AOMP folding in native OMVs30 ± 6 nM[5]
This compound BOMP folding in native OMVs48 ± 8 nM[5]
Dynobactin AOMP folding in native OMVs16 ± 2 nM[5]

Experimental Protocols

The elucidation of this compound's mechanism of action was made possible by a combination of structural biology, biophysical, and biochemical techniques.

BAM Complex Purification for Structural and Biophysical Studies

A common prerequisite for in vitro analysis is the purification of the BAM complex.

  • Expression: A plasmid containing all five E. coli BamA-E genes, with appropriate affinity tags (e.g., His6-tag on BamE, StrepII-tag on BamB), is expressed in E. coli BL21(DE3).[6]

  • Membrane Preparation: Cells are harvested and lysed. The membrane fraction is isolated by ultracentrifugation.

  • Solubilization: The membrane fraction is solubilized using a detergent such as n-dodecyl-β-D-maltoside (DDM) to extract the BAM complex.

  • Affinity Chromatography: The solubilized complex is purified using a two-step affinity chromatography process, first via the His6-tag (Ni-NTA resin) followed by the StrepII-tag (Strep-Tactin resin).

  • Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to ensure a homogenous, monodisperse sample.

Cryo-Electron Microscopy (Cryo-EM) of the BAM-Darobactin Complex

Cryo-EM has been instrumental in visualizing the this compound-BamA interaction at near-atomic resolution.[4][11]

  • Complex Formation: Purified BAM complex is incubated with an excess of this compound to ensure saturation of the binding site.

  • Grid Preparation: A small volume (3-4 µL) of the BAM-Darobactin sample is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted and plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).

  • Data Collection: Grids are screened for ice quality and particle distribution. Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

  • Image Processing: Raw movie frames are corrected for motion and radiation damage. Particles are picked, subjected to 2D classification to remove junk particles, and then used for 3D reconstruction and refinement to generate the final high-resolution density map.[11]

Experimental_Workflow A BAM Complex Expression & Purification B Incubate with This compound A->B C Biophysical Assays (ITC, SPR, MST) B->C D Cryo-EM Grid Preparation B->D E Biochemical Assay (OMP Folding) B->E G Quantitative Data (Kd, IC50) C->G F Cryo-EM Data Collection & Processing D->F E->G H High-Resolution 3D Structure F->H

Caption: Generalized workflow for studying this compound-BamA interaction.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of thermodynamic parameters, including the binding affinity (KD).

  • Sample Preparation: Purified BamA or the full BAM complex is dialyzed into the measurement buffer (e.g., 20 mM NaPi, 150 mM NaCl, 0.1% w/v LDAO, pH 7.5).[6] this compound is dissolved in the exact same buffer.

  • Instrument Setup: The protein solution (e.g., 100 µM BamA β-barrel) is loaded into the sample cell of a Microcal ITC200 instrument.[6] The this compound solution (e.g., 1 mM) is loaded into the injection syringe.

  • Titration: The experiment is conducted at 25°C. A series of small injections (e.g., 20 injections) of the this compound solution are made into the protein solution.[6]

  • Data Analysis: The heat released or absorbed after each injection is measured. The resulting data are fitted to a binding model to determine the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

In Vitro OMP Folding Assay

This assay measures the ability of the BAM complex to fold a model unfolded OMP into a lipid environment and assesses how this function is inhibited by this compound.

  • Reagents: Prepare outer membrane vesicles (OMVs) containing the BAM complex, a denatured model OMP substrate (e.g., OmpT), and varying concentrations of this compound.

  • Folding Reaction: The folding reaction is initiated by diluting the denatured OMP into a buffer containing the OMVs and this compound.

  • Analysis: The folding of the OMP substrate is typically monitored by SDS-PAGE. Correctly folded OMPs exhibit a characteristic heat-modifiable mobility, migrating faster on the gel when unboiled compared to the boiled, denatured state.

  • Quantification: The intensity of the bands corresponding to the folded and unfolded OMP is quantified by densitometry. The percentage of folded OMP is plotted against the this compound concentration, and the data are fitted to a dose-response curve to calculate the IC50 value.[5]

Resistance Mechanisms

While the backbone-mediated interaction of this compound with BamA makes resistance difficult to acquire, resistant mutants have been generated in laboratory settings through serial passaging. These mutations typically map to the lateral seam within the β-barrel domain of BamA.[4] For example, mutations such as G429V, E435K, G443D, and Q445P have been identified.[11] Studying these resistance mutations provides further insight into the critical residues involved in BamA function and this compound binding. For instance, in one resistant mutant, the IC50 for this compound inhibition increased dramatically from ~0.7 µM to 120 µM.

Conclusion and Future Directions

This compound's unique mechanism of action, involving the mimicry of a native substrate to lock an essential outer membrane protein in an inactive state, represents a significant breakthrough in the fight against Gram-negative pathogens. The detailed understanding of its interaction with BamA, supported by robust quantitative and structural data, provides a solid foundation for rational drug design. Future efforts will likely focus on biosynthetic engineering and medicinal chemistry to create this compound analogs with improved potency, expanded spectrum, and optimized pharmacokinetic properties, paving the way for a new class of antibiotics to combat antimicrobial resistance.[3]

References

Darobactin's Fused Ring System: A Technical Guide to its Structure and Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darobactin, a novel antibiotic with potent activity against Gram-negative bacteria, presents a unique and complex chemical architecture.[1] Its structure is characterized by a bicyclic heptapeptide (B1575542) core, featuring an unprecedented fused ring system that is crucial for its biological function. This technical guide provides an in-depth exploration of the structure, synthesis, and biosynthesis of this compound, with a focus on its defining fused ring system. The document is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic discovery and development.

Chemical Structure and Fused Ring System

This compound A is a ribosomally synthesized and post-translationally modified peptide (RiPP).[2] Its defining feature is a rigid, bicyclic structure formed by two unique intramolecular cross-links. These linkages create a highly constrained conformation that is essential for its potent and specific antimicrobial activity.

The fused ring system of this compound A is composed of:

  • A 14-membered ring: Formed by a carbon-carbon bond between the β-carbon of a lysine (B10760008) residue and the C6 position of a tryptophan residue.

  • A 15-membered ring: Formed by a carbon-oxygen-carbon ether linkage between the C7 position of one tryptophan residue and the β-carbon of another tryptophan residue.

This intricate network of fused rings forces the peptide backbone into a stable β-strand-like conformation, which is key to its mechanism of action.

Structural Data

The precise atomic arrangement of this compound A has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed through total synthesis.

Table 1: Spectroscopic Data for this compound A

ParameterValueReference
Molecular Formula C₄₇H₅₅N₁₁O₁₂
Monoisotopic Mass 965.4084 g/mol
¹H NMR (700 MHz, D₂O) δ (ppm) (Selected Peaks)[3][4]
Trp¹ Hα4.83 (d, J=7.7 Hz)[3]
Asn² Hα4.69 (t, J=6.3 Hz)[3]
Trp³ Hα5.31 (d, J=9.8 Hz)[3]
Ser⁴ Hα4.45 (t, J=5.6 Hz)[3]
Lys⁵ Hα4.18 (dd, J=9.1, 4.9 Hz)[3]
Ser⁶ Hα4.35 (t, J=4.9 Hz)[3]
Phe⁷ Hα4.61 (t, J=7.0 Hz)[3]
¹³C NMR (176 MHz, D₂O) δ (ppm) (Selected Peaks)[3][4]
Trp¹ Cα55.2[3]
Asn² Cα52.3[3]
Trp³ Cα54.1[3]
Ser⁴ Cα57.4[3]
Lys⁵ Cα55.9[3]
Ser⁶ Cα57.9[3]
Phe⁷ Cα56.5[3]
Trp¹ C=O174.9[3]
Asn² C=O173.8[3]
Trp³ C=O174.2[3]
Ser⁴ C=O173.1[3]
Lys⁵ C=O175.4[3]
Ser⁶ C=O173.5[3]
Phe⁷ C=O174.6[3]

Table 2: Key Bond Lengths and Angles in this compound (from PDB: 7NRI)

BondLength (Å)AngleDegrees (°)
Trp³(C6)-Lys⁵(Cβ)1.52Trp³(C5)-Trp³(C6)-Lys⁵(Cβ)129.8
Trp¹(C7)-O-Trp³(Cβ)1.37 (C-O), 1.44 (O-C)Trp¹(C6)-Trp¹(C7)-O119.5
Trp¹(C7)-O-Trp³(Cβ)117.9
O-Trp³(Cβ)-Trp³(Cα)109.8

Experimental Protocols

Total Synthesis of this compound A

The total synthesis of this compound A has been achieved through a convergent approach, with key steps including the formation of the two macrocycles. A notable strategy involves sequential Larock indole (B1671886) syntheses to construct the fused ring system. The following is a generalized workflow based on published methods.[5][6][7]

Total_Synthesis_Workflow cluster_east Eastern Macrocycle Synthesis cluster_west Western Macrocycle Synthesis cluster_final Final Assembly A Protected Lysine Derivative C Peptide Coupling A->C B Protected Tryptophan Derivative B->C D Larock Macrocyclization C->D E Eastern Macrocycle D->E G Peptide Coupling E->G Coupling Partner F Protected Tryptophan-Asparagine Dipeptide F->G H Second Larock Macrocyclization G->H I Fused Bicyclic Core H->I J Side Chain Attachment I->J K Global Deprotection J->K L This compound A K->L

A generalized workflow for the total synthesis of this compound A.

Detailed Methodologies:

  • Peptide Couplings: Standard solution-phase peptide coupling reagents such as HATU or HBTU are employed to assemble the linear peptide fragments.

  • Larock Macrocyclization: This key step involves a palladium-catalyzed annulation to form the indole rings and simultaneously close the macrocycles. The reaction typically utilizes a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base in a suitable solvent like DMF or dioxane.

  • Protecting Group Strategy: A robust protecting group strategy is essential to mask reactive functional groups during the synthesis. Common protecting groups include Boc for amines, and various protecting groups for carboxylic acids and hydroxyl groups.

  • Purification: Purification at each step is typically achieved by column chromatography on silica (B1680970) gel. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biosynthesis of this compound

This compound is produced ribosomally as a precursor peptide, DarA, which then undergoes post-translational modifications to form the mature antibiotic.[2][8] The key enzyme responsible for the formation of the fused ring system is a radical S-adenosyl-L-methionine (rSAM) enzyme called DarE.[2][8]

Biosynthesis_Workflow cluster_gene Genetic Level cluster_protein Protein Level cluster_modification Post-Translational Modification darA darA gene DarA DarA Precursor Peptide darA->DarA Transcription & Translation darE darE gene DarE DarE (rSAM Enzyme) darE->DarE Transcription & Translation Crosslinking Radical-mediated C-O-C and C-C Crosslinking DarA->Crosslinking DarE->Crosslinking Catalysis Cleavage Proteolytic Cleavage Crosslinking->Cleavage Mature Mature this compound Cleavage->Mature

The biosynthetic pathway of this compound.

Heterologous Expression Protocol:

A common method to study and produce this compound and its analogs involves heterologous expression in a host organism like Escherichia coli.[2][8][9][10]

  • Gene Cluster Cloning: The biosynthetic gene cluster (BGC) containing darA and darE is cloned into an expression vector.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cultivation: The recombinant E. coli is cultured in a suitable medium (e.g., LB or a defined minimal medium) at an optimal temperature (e.g., 18-30°C).

  • Induction: Gene expression is induced by the addition of an inducer, such as IPTG, at a specific cell density.

  • Fermentation: The culture is incubated for a period of time (e.g., 24-72 hours) to allow for the production of this compound.

  • Extraction and Purification: The bacterial cells are harvested, and this compound is extracted from the cell pellet or culture supernatant using organic solvents. Purification is achieved using chromatographic techniques like solid-phase extraction and RP-HPLC.

Mechanism of Action

This compound exerts its antibacterial activity by targeting a crucial component of the outer membrane biogenesis machinery in Gram-negative bacteria, the β-barrel assembly machinery (BAM) complex. Specifically, this compound binds to the central subunit of this complex, BamA.

Mechanism_of_Action This compound This compound BamA BamA Subunit of BAM Complex This compound->BamA Binds to Lateral Gate This compound->BamA Inhibits OMP Binding OMP Outer Membrane Protein (OMP) Substrate BamA->OMP Blocks Folding and Insertion BAM_complex BAM Complex BamA->BAM_complex Part of OMP->BamA Normally Binds for Folding and Insertion OM Outer Membrane BAM_complex->OM Inserts OMPs into Cell_Death Cell Death OM->Cell_Death Disruption of Integrity Leads to

The mechanism of action of this compound.

The rigid, β-strand-like conformation of this compound, enforced by its fused ring system, mimics the natural substrates of BamA. This allows this compound to bind with high affinity to the lateral gate of BamA, a critical site for the folding and insertion of new outer membrane proteins (OMPs). By blocking this site, this compound effectively shuts down the assembly of the outer membrane, leading to a loss of membrane integrity and ultimately, bacterial cell death.

Biological Activity

This compound exhibits potent and selective activity against a range of clinically relevant Gram-negative pathogens, including multidrug-resistant strains.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound A against Selected Gram-negative Bacteria

Bacterial SpeciesMIC (µg/mL)Reference
Escherichia coli2[1]
Klebsiella pneumoniae2[1]
Pseudomonas aeruginosa4-8[1]
Acinetobacter baumannii4-8[1]
Enterobacter cloacae2
Salmonella enterica2

Conclusion

The unique fused ring system of this compound is a testament to the chemical ingenuity of microbial biosynthesis. This rigid structural motif is not only a fascinating chemical entity but also the cornerstone of this compound's potent and selective antibacterial activity. The in-depth understanding of its structure, coupled with the development of robust synthetic and biosynthetic methodologies, provides a powerful platform for the design and development of next-generation antibiotics targeting the formidable challenge of Gram-negative infections. The detailed technical information presented in this guide is intended to empower researchers in this critical endeavor.

References

Darobactin as a ribosomally synthesized and post-translationally modified peptide (RiPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darobactin is a novel ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with potent activity against Gram-negative bacteria, including multidrug-resistant strains.[1][2] Discovered in Photorhabdus bacteria, symbionts of entomopathogenic nematodes, this compound presents a unique mechanism of action by targeting the essential outer membrane protein BamA.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, mechanism of action, and key experimental data to support further research and development.

Introduction

The rise of antibiotic resistance, particularly in Gram-negative pathogens, is a critical global health challenge.[2] These bacteria possess a formidable outer membrane that acts as a permeability barrier, rendering many existing antibiotics ineffective.[3][5] this compound represents a promising new class of antibiotics that circumvents this barrier by targeting a surface-exposed protein essential for outer membrane biogenesis.[3][6] It is a bicyclic heptapeptide (B1575542) derived from a precursor peptide, DarA, and undergoes significant post-translational modifications to form its active structure.[1][3]

Biosynthesis of this compound

This compound is a product of a "silent" biosynthetic gene cluster (BGC) found in Photorhabdus and other Gram-negative bacteria.[3][7] The core BGC consists of the precursor peptide gene darA and the modifying enzyme gene darE.[1][2]

The biosynthesis can be summarized in the following key steps:

  • Ribosomal Synthesis of the Precursor Peptide (DarA): The journey begins with the ribosomal synthesis of the DarA precursor peptide. This peptide is composed of an N-terminal leader sequence, a core heptapeptide (W¹N²W³S⁴K⁵S⁶F⁷ in this compound A), and a C-terminal follower sequence.[1][8] The leader sequence is crucial for recognition by the modifying enzyme.[8]

  • Post-Translational Modifications by DarE: The key maturation steps are catalyzed by DarE, a radical S-adenosyl-L-methionine (rSAM) enzyme.[7][9][10] DarE is a versatile enzyme that installs two critical intramolecular crosslinks in the core peptide in an oxygen-dependent manner.[10][11]

    • An ether crosslink (C-O-C) is formed between the C7 of the first tryptophan (Trp¹) and the β-carbon of the third tryptophan (Trp³).[3][10]

    • A carbon-carbon bond (C-C) is formed between the C6 of the third tryptophan (Trp³) and the β-carbon of the fifth amino acid, which is lysine (B10760008) (Lys⁵) in this compound A.[3][10]

  • Proteolytic Cleavage: Following modification, the leader and follower sequences are proteolytically cleaved to release the mature, bicyclic this compound.[1] The exact peptidase responsible for this cleavage in the native producer is not encoded within the core BGC and is thought to be a host-encoded enzyme or a self-cleavage mechanism.[1]

  • Export: The this compound BGC also contains genes (darB, darC, and darD) that encode for an ABC-type transporter system, which is presumed to be responsible for exporting the mature antibiotic out of the cell.[1][3]

Minimal Biosynthetic Gene Cluster

Studies involving heterologous expression have demonstrated that only darA and darE are essential for the production of this compound in hosts like Escherichia coli.[2][4] This minimal set of genes provides a powerful platform for biosynthetic engineering and the generation of novel this compound analogs.[2]

Visualization of the this compound Biosynthetic Pathway

Darobactin_Biosynthesis cluster_gene This compound Biosynthetic Gene Cluster (dar) cluster_process Biosynthetic Process darA darA (Precursor Peptide) ribosome Ribosome darA->ribosome Transcription darE darE (Radical SAM Enzyme) precursor DarA Precursor Peptide (Leader-Core-Follower) darE->precursor Catalyzes Cross-linking darBCD darBCD (ABC Transporter) export Export darBCD->export Mediates ribosome->precursor Translation modified_precursor Modified Precursor (Bicyclic Core) precursor->modified_precursor Post-Translational Modification mature_this compound Mature this compound modified_precursor->mature_this compound Proteolytic Cleavage mature_this compound->export Transport

Caption: A flowchart illustrating the key stages of this compound biosynthesis.

Mechanism of Action

This compound employs a novel mechanism of action that targets the β-barrel assembly machinery (BAM) complex, an essential component for the insertion of β-barrel proteins into the outer membrane of Gram-negative bacteria.[6][7][12]

  • Targeting BamA: The primary target of this compound is BamA, the central and surface-exposed subunit of the BAM complex.[4][6]

  • Mimicking a β-strand: The rigid, bicyclic structure of this compound allows it to mimic a β-strand of a nascent outer membrane protein substrate.[6]

  • Binding to the Lateral Gate: this compound binds with high affinity to the lateral gate of BamA, a crucial site for the insertion and folding of outer membrane proteins.[1][6] This binding interaction is largely mediated by backbone contacts, which makes the development of resistance through target mutation more challenging.[5][6]

  • Inhibition of Protein Insertion: By occupying the lateral gate, this compound competitively inhibits the binding of native substrate proteins. This blockage disrupts the proper folding and insertion of essential outer membrane proteins, leading to a loss of outer membrane integrity and ultimately, cell death.[6][9]

Because the BAM complex is exclusive to Gram-negative bacteria, this compound exhibits selective activity against this class of pathogens.[9]

Visualization of the Mechanism of Action

Darobactin_MoA cluster_membrane Gram-Negative Outer Membrane bam_complex BAM Complex disruption Outer Membrane Disruption & Cell Death bam_complex->disruption Function Impaired bamA BamA (Lateral Gate) This compound This compound This compound->bamA Binds to Lateral Gate omp Outer Membrane Protein Substrate omp->bamA Normal Binding (Inhibited)

Caption: this compound's mechanism of action targeting the BamA protein.

Quantitative Data

The following tables summarize key quantitative data for this compound and its derivatives.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound A and Derivatives
CompoundE. coli (μg/mL)K. pneumoniae (μg/mL)A. baumannii (μg/mL)P. aeruginosa (μg/mL)Reference(s)
This compound A1-21-4--[2]
This compound 91-21-41-20.125[2]
This compound 22≤0.5-≤0.5up to 4-fold improvement vs. D9[13][14]
This compound 69--High activity-[15][16]

Note: MIC values can vary depending on the specific strains and testing conditions used.

Table 2: Production Titers of this compound A in Heterologous Hosts
Host StrainProduction Titer (mg/L)Fermentation TimeReference(s)
P. khanii DSM 3369 (Native)310-14 days[3]
Engineered E. coli13.4-[1][2]
Optimized E. coli~10-fold increase vs. native5-fold decrease vs. native[4]

Experimental Protocols

This section outlines the general methodologies employed in this compound research.

Isolation and Structure Elucidation of this compound
  • Screening and Cultivation: Photorhabdus strains are screened for antibacterial activity against a target Gram-negative bacterium, typically E. coli.[3] Producer strains are then cultivated in large-scale liquid fermentation, often for extended periods (10-14 days), as the this compound BGC is often poorly expressed under standard laboratory conditions.[3]

  • Extraction: The culture broth is harvested, and the active compounds are extracted from the supernatant using techniques like solid-phase extraction (e.g., with Amberlite XAD resin).[3][17]

  • Purification: The crude extract undergoes bioassay-guided fractionation using High-Performance Liquid Chromatography (HPLC) to isolate the active compound.[3]

  • Structure Determination: The structure of the purified this compound is determined using a combination of high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to ascertain the molecular formula and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation of the amino acid sequence and the unique bicyclic linkages.[3]

Heterologous Expression and Biosynthetic Engineering
  • Gene Cluster Cloning: The this compound BGC, or a minimal version (darA and darE), is cloned from the genomic DNA of a producer strain into an appropriate expression vector.[2][4]

  • Host Strain Transformation: The expression construct is transformed into a suitable heterologous host, such as E. coli BL21(DE3).[2][17]

  • Expression and Production: The transformed host is cultured under optimized conditions (e.g., specific media, temperature, and induction protocols) to produce this compound.[2][4]

  • Mutasynthesis and Analog Generation: To create novel derivatives, the darA gene is mutated using site-directed mutagenesis to alter the core peptide sequence.[1][2] These mutated constructs are then expressed, and the resulting this compound analogs are isolated and characterized.[2] The amber stop codon suppression technique has also been employed to incorporate non-canonical amino acids.[17]

In Vitro and In Vivo Efficacy Testing
  • Minimum Inhibitory Concentration (MIC) Assays: The antibacterial activity of purified this compound and its analogs is quantified by determining the MIC against a panel of clinically relevant Gram-negative pathogens using standard broth microdilution methods.[3]

  • Time-Kill Assays: To determine if the antibiotic is bactericidal or bacteriostatic, time-kill curve experiments are performed by exposing bacterial cultures to various concentrations of this compound and monitoring bacterial viability over time.[3][18]

  • Animal Models of Infection: The in vivo efficacy of promising this compound candidates is evaluated in mouse models of infection. For example, mice are infected with a pathogenic strain of E. coli or K. pneumoniae, and then treated with this compound to assess its ability to clear the infection and improve survival rates.[3][9]

Conclusion

This compound represents a significant breakthrough in the search for new antibiotics against Gram-negative bacteria. Its unique RiPP nature, novel mechanism of action targeting the essential BamA protein, and demonstrated in vivo efficacy make it a highly promising lead compound for drug development. The establishment of efficient heterologous expression systems and the amenability of its biosynthetic pathway to genetic manipulation open up exciting avenues for the generation of next-generation darobactins with improved potency and pharmacokinetic properties. Further research into its structure-activity relationships and optimization for clinical use is warranted.

References

The Darobactin Biosynthetic Gene Cluster: A Technical Guide to a Novel Anti-Gram-Negative Antibiotic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. Darobactin, a ribosomally synthesized and post-translationally modified peptide (RiPP), has emerged as a promising therapeutic lead due to its novel mechanism of action targeting the essential outer membrane protein BamA. This technical guide provides an in-depth exploration of the this compound biosynthetic gene cluster (the dar operon), its genetic organization, the biosynthetic pathway of this compound, and its mode of action. Furthermore, this document collates quantitative data on the antimicrobial efficacy of this compound and its engineered derivatives, alongside detailed experimental protocols for their production and characterization, to facilitate further research and development in this critical area.

Introduction

Discovered in 2019 from Photorhabdus bacteria, symbionts of entomopathogenic nematodes, this compound is a bicyclic heptapeptide (B1575542) with potent and selective activity against Gram-negative pathogens.[1][2] Its unique structure, featuring two macrocyclic cross-linkages, is crucial for its function.[2] Unlike many antibiotics that target intracellular processes, this compound acts on the bacterial cell surface, inhibiting the BamA protein, a key component of the β-barrel assembly machinery (BAM) complex responsible for the insertion of outer membrane proteins.[1][3][4] This novel mode of action circumvents the permeability barrier of the Gram-negative outer membrane and presents a new strategy to combat antibiotic resistance.[2][5]

The this compound Biosynthetic Gene Cluster (dar Operon)

The genetic blueprint for this compound biosynthesis is encoded within the dar operon.[2] Initially identified in Photorhabdus khanii, homologous gene clusters have since been found in other bacterial genera.[6][7]

Genetic Organization

The dar operon in P. khanii HGB1456 consists of five core genes: darA, darB, darC, darD, and darE.[8][9]

  • darA : Encodes the precursor peptide, DarA, which contains an N-terminal leader peptide and a C-terminal core peptide (W¹N²W³S⁴K⁵S⁶F⁷) that undergoes post-translational modifications.[9][10]

  • darB, darC, darD : These genes are predicted to encode components of an ABC-type transporter responsible for exporting the mature this compound out of the cell.[9] However, studies have shown that they are not essential for this compound biosynthesis in heterologous expression systems.[11][12]

  • darE : Encodes a radical S-adenosylmethionine (rSAM) enzyme.[1][10] This enzyme is crucial for catalyzing the formation of the two unique intramolecular cross-links in the this compound core peptide.[8][10]

Interestingly, independent deletion studies have revealed that only darA and darE are the minimal set of genes required for the heterologous production of this compound.[7][11][12]

The Biosynthetic Pathway of this compound

This compound is a Ribosomally synthesized and Post-translationally modified Peptide (RiPP).[1][10] Its biosynthesis involves the following key steps:

  • Ribosomal Synthesis of the Precursor Peptide (DarA): The darA gene is transcribed and translated to produce the linear precursor peptide, DarA.[9]

  • Post-Translational Modifications by DarE: The radical SAM enzyme DarE catalyzes two critical cyclization reactions on the core peptide of DarA.[1][10] This involves the formation of an ether linkage between Trp1 and Trp3 and a carbon-carbon bond between Trp3 and Lys5.[2][10] These cross-links create the characteristic bicyclic structure of this compound, which is essential for its bioactivity.[3]

  • Proteolytic Cleavage: The leader peptide is cleaved from the modified core peptide to release the mature, active this compound. The peptidase responsible for this cleavage is not encoded within the dar operon and is likely a host-encoded enzyme in both the native producer and heterologous hosts.[8]

  • Export: In the native producer, the DarBCD transporter is presumed to export the mature this compound.[9]

Darobactin_Biosynthesis This compound Biosynthetic Pathway cluster_0 Ribosome cluster_1 Post-Translational Modification cluster_2 Maturation & Export darA_gene darA gene DarA_precursor DarA Precursor Peptide (Leader-Core) darA_gene->DarA_precursor Transcription & Translation Modified_DarA Modified DarA (Bicyclic Core) DarA_precursor->Modified_DarA Cyclization DarE DarE (Radical SAM Enzyme) DarE->DarA_precursor Mature_this compound Mature this compound Modified_DarA->Mature_this compound Host_Peptidase Host Peptidase Host_Peptidase->Modified_DarA Exported_this compound Exported this compound Mature_this compound->Exported_this compound Export DarBCD DarBCD Transporter DarBCD->Mature_this compound

A simplified diagram of the this compound biosynthetic pathway.

Mechanism of Action: Targeting BamA

This compound exerts its bactericidal effect by inhibiting the function of BamA, the central component of the BAM complex.[1][3][4] The BAM complex is essential for the folding and insertion of β-barrel proteins into the outer membrane of Gram-negative bacteria.[3][4]

The rigid, bicyclic structure of this compound allows it to mimic a β-strand of an outer membrane protein substrate.[3][13] It binds with high affinity to the lateral gate of BamA, a critical site for substrate recognition and insertion.[3][14] By occupying this site, this compound competitively inhibits the binding of nascent outer membrane proteins, thereby disrupting the biogenesis of the outer membrane, leading to cell envelope stress and ultimately cell death.[1][2][3] The interaction is primarily mediated by backbone contacts, making it less susceptible to resistance development through point mutations.[3]

Darobactin_Mechanism_of_Action This compound Mechanism of Action cluster_0 Gram-Negative Bacterial Outer Membrane cluster_1 Periplasm cluster_2 Result BAM_complex BAM Complex OMP Outer Membrane Protein Substrate BAM_complex->OMP Folding & Insertion BamA BamA OMP_unfolded Unfolded OMP BamA->OMP_unfolded Blocks Binding Disruption Disruption of Outer Membrane Biogenesis This compound This compound This compound->BamA Binds to Lateral Gate OMP_unfolded->BAM_complex Binding to BamA Cell_Death Cell Death Disruption->Cell_Death

This compound inhibits the BamA protein, disrupting outer membrane biogenesis.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: MICs of Natural this compound Variants (µg/mL)
OrganismThis compound AThis compound BThis compound DThis compound E
Escherichia coli ATCC 259222[2]2[15]16[15]32[15]
Klebsiella pneumoniae ATCC 438162[2]2[15]16[15]32[15]
Pseudomonas aeruginosa PAO116[2]16[15]>64[15]>64[15]
Acinetobacter baumannii ATCC 196064[2]2[15]32[15]32[15]
Table 2: MICs of Engineered this compound Derivatives (µg/mL)
OrganismThis compound AThis compound 9This compound 22
Escherichia coli (MDR clinical isolate)1-2[12]1-2[12]2-4[16]
Klebsiella pneumoniae (MDR clinical isolate)1-4[12]1-4[12]4-8[16]
Pseudomonas aeruginosa PAO116[2]0.125[12]0.25[17]
Acinetobacter baumannii DSM 300084[2]1-2[12]0.25-0.5[17]
Carbapenem-resistant A. baumannii (clinical isolates)--0.06-0.5[18]

Experimental Protocols

Heterologous Expression and Production of this compound

The low yield of this compound from its native producer necessitated the development of heterologous expression systems, primarily in E. coli.[7][11]

Objective: To produce sufficient quantities of this compound for research and preclinical development.

Methodology:

  • Gene Cluster Synthesis and Cloning:

    • The dar operon (or a minimal version, e.g., darA and darE) is chemically synthesized, often with codon optimization for the expression host (E. coli).[11][19]

    • The synthetic gene cluster is cloned into a suitable expression vector (e.g., pET series, pNOSO).[11][19] The expression of darA and the other dar genes can be placed under the control of inducible promoters (e.g., T7 promoter) to allow for controlled production.[19]

  • Transformation:

    • The expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).[11]

  • Cultivation and Induction:

    • Transformed E. coli is cultured in a suitable medium (e.g., LB or specialized fermentation media like FM medium) at 37°C to a desired optical density.[11][19]

    • Gene expression is induced, for example, by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) if using a T7 promoter system.[19]

    • The culture is then incubated at a lower temperature (e.g., 18-22°C) for an extended period (e.g., 48-72 hours) to allow for this compound production.[11]

  • Extraction and Purification:

    • The culture supernatant is harvested by centrifugation.

    • This compound is extracted from the supernatant using solid-phase extraction (SPE) with a suitable resin (e.g., C18).

    • The crude extract is further purified using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[11]

  • Analysis:

    • The production and purity of this compound are confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Heterologous_Expression_Workflow Heterologous Production of this compound cluster_0 Vector Construction cluster_1 Host Transformation & Culture cluster_2 Production & Purification cluster_3 Analysis dar_operon Synthesize dar Operon (e.g., darA, darE) cloning Cloning dar_operon->cloning expression_vector Expression Vector (e.g., pET) expression_vector->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation cultivation Cultivation in Fermentation Medium transformation->cultivation induction Induction with IPTG cultivation->induction production Incubation & This compound Production induction->production extraction Solid-Phase Extraction production->extraction purification HPLC Purification extraction->purification analysis LC-MS & NMR Analysis purification->analysis final_product Purified this compound analysis->final_product

A typical workflow for the heterologous production of this compound.
Antimicrobial Susceptibility Testing (MIC Determination)

Objective: To determine the minimum concentration of a this compound analog required to inhibit the growth of a specific bacterial strain.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase.

    • The bacterial suspension is diluted to a standardized concentration (e.g., 5 x 10⁵ colony-forming units (CFU)/mL).

  • Preparation of this compound Dilutions:

    • A stock solution of the purified this compound compound is prepared in a suitable solvent (e.g., DMSO).

    • A series of two-fold serial dilutions of the this compound stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • The standardized bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions.

    • Positive (bacteria only) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

The this compound biosynthetic gene cluster represents a valuable source for the discovery and development of novel antibiotics against Gram-negative pathogens. The elucidation of the minimal gene set required for its biosynthesis has paved the way for efficient heterologous production and biosynthetic engineering. By modifying the precursor peptide sequence through mutagenesis of the darA gene, researchers have successfully generated novel this compound analogs with significantly improved potency and a broader spectrum of activity.[11][18] The unique mechanism of action, targeting the highly conserved BamA protein, offers a promising strategy to overcome existing antibiotic resistance mechanisms. Future research should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives to advance these promising compounds into clinical development. The in-depth understanding of the dar operon and the biosynthetic pathway provides a robust platform for the continued exploration and engineering of this exciting new class of antibiotics.

References

Darobactin's Potent Offensive Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Darobactin, a promising novel antibiotic class with a specific and potent spectrum of activity against Gram-negative bacteria. This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its quantitative efficacy, the experimental methodologies for its assessment, its unique mechanism of action, and the workflow that led to its discovery and subsequent development.

Introduction to this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic.[1] It was first isolated from Photorhabdus bacteria, which live in symbiosis with entomopathogenic nematodes.[2] Its chemical structure is notable for a unique bicyclic core, formed by an ether and a carbon-carbon linkage, which is crucial for its biological activity.[1] This novel molecular architecture enables this compound to target a previously unexploited vulnerability in the outer membrane of Gram-negative bacteria, positioning it as a significant candidate in the fight against antimicrobial resistance.

Spectrum of Activity: A Quantitative Overview

This compound and its synthetically engineered derivatives have demonstrated significant in vitro activity against a wide array of clinically relevant Gram-negative pathogens, including multidrug-resistant strains. The following tables present a consolidated summary of Minimum Inhibitory Concentration (MIC) data, providing a clear comparison of the potency of various this compound compounds.

Table 1: In Vitro Activity of this compound A against Key Gram-Negative Pathogens

Bacterial SpeciesStrain(s)MIC (µg/mL)
Escherichia coliATCC 259222[2]
ESBL & Carbapenem-resistant clinical isolates2[2]
Klebsiella pneumoniaeDSM 301044[3]
ESBL & Carbapenem-resistant clinical isolates2[2]
Pseudomonas aeruginosaPAO116[3]
Acinetobacter baumanniiDSM 3000832[3]

Table 2: Comparative In Vitro Activity of this compound Analogs

DerivativeE. coli ATCC 25922 (µg/mL)K. pneumoniae DSM 30104 (µg/mL)P. aeruginosa PAO1 (µg/mL)A. baumannii DSM 30008 (µg/mL)
This compound B241632[3]
This compound 91-21-40.1251-2[4]
D221241[5]
D69Not ReportedNot ReportedNot ReportedNot Reported[6]

Mechanism of Action: Targeting the BamA Complex

This compound exerts its bactericidal effect by targeting the β-barrel assembly machinery (BAM) complex, an essential component for the biogenesis of the outer membrane in Gram-negative bacteria.[2][7] Specifically, this compound binds to the central protein of this complex, BamA.[7] It functions by mimicking a β-strand, which allows it to bind to the lateral gate of BamA, a critical site for the insertion of new outer membrane proteins.[8] This binding event competitively inhibits the proper folding and insertion of native outer membrane proteins, leading to a loss of outer membrane integrity and subsequent cell death.[7]

Darobactin_Mechanism_of_Action This compound This compound BamA BamA Protein (Lateral Gate) This compound->BamA Binds to BAM_Complex BAM Complex BamA->BAM_Complex Component of OM_Biogenesis Outer Membrane Biogenesis BamA->OM_Biogenesis Inhibition OMP_Substrate Outer Membrane Protein (OMP) Substrate OMP_Substrate->BamA Normal Substrate Binding BAM_Complex->OM_Biogenesis Essential for Cell_Death Cell Death OM_Biogenesis->Cell_Death Disruption leads to Darobactin_Discovery_Workflow cluster_discovery Discovery cluster_development Development & Optimization Screening Screening of Photorhabdus Isolates Bioassay Bioassay-Guided Fractionation Screening->Bioassay Isolation Isolation & Purification of Active Compound Bioassay->Isolation Structure_Elucidation Structural Elucidation (NMR, Mass Spectrometry) Isolation->Structure_Elucidation BGC_Identification Biosynthetic Gene Cluster (BGC) Identification Structure_Elucidation->BGC_Identification Heterologous_Expression Heterologous Expression in E. coli BGC_Identification->Heterologous_Expression Biosynthetic_Engineering Biosynthetic Engineering of BGC Heterologous_Expression->Biosynthetic_Engineering Analogue_Generation Generation of Novel Analogues Biosynthetic_Engineering->Analogue_Generation SAR Structure-Activity Relationship (SAR) Studies Analogue_Generation->SAR

References

Darobactin Resistance Mechanisms in Gram-Negative Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of Darobactin resistance mechanisms in Gram-negative pathogens. This compound is a promising novel antibiotic that targets the essential outer membrane protein BamA, a key component of the β-barrel assembly machinery (BAM) complex.[1][2][3][4] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the core molecular pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its bactericidal effect by inhibiting the BamA protein, which is crucial for the insertion and folding of β-barrel proteins into the outer membrane of Gram-negative bacteria.[1][5] The antibiotic mimics a β-strand, allowing it to bind to the lateral gate of BamA.[2][3] This binding event competitively inhibits the recognition of native substrate proteins, disrupting the integrity of the outer membrane and leading to cell death.[1][6] The interaction is largely mediated by backbone contacts, which suggests a degree of robustness against the development of resistance.[2][3]

Primary Resistance Mechanism: BamA Mutations

The principal mechanism of resistance to this compound identified to date involves mutations within the bamA gene.[7][8] These mutations typically arise through serial passaging of bacteria in the presence of sub-lethal concentrations of the antibiotic.[7][8]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the impact of bamA mutations on this compound MICs in various Gram-negative pathogens.

Table 1: this compound A MICs against Wild-Type and Resistant Escherichia coli

StrainRelevant Genotype/Mutations in BamAThis compound A MIC (µg/mL)Fold Change in MICReference
E. coli ATCC 25922 (WT)Wild-Type2-[8]
E. coli MG1655 (WT)Wild-Type2-[8]
Resistant Mutant 1aG429V, T434A, G807V12864[8]
Resistant Mutant 2F394V, E435K, G443D12864[8]
Resistant Mutant 3T434A, Q445P, A705T12864[8]

Table 2: Activity of this compound Analogs against various Gram-Negative Pathogens

CompoundE. coli ATCC 25922 MIC (µg/mL)K. pneumoniae ATCC 13883 MIC (µg/mL)P. aeruginosa PAO1 MIC (µg/mL)A. baumannii DSM30008 MIC (µg/mL)Reference
This compound A221664[9]
This compound 9 (D9)1-21-40.1251-2[9]
This compound BComparable or better than AComparable or better than ANot specifiedNot specified[10]
This compound D8-16 fold higher than A8-16 fold higher than ANot specifiedNot specified[10]
This compound E8-16 fold higher than A8-16 fold higher than ANot specifiedNot specified[10]
This compound 22 (D22)2-44-82-4 fold increase vs A8[11]

Table 3: Activity of this compound against Clinical Isolates

OrganismResistance ProfileThis compound A MIC (µg/mL)
E. coliESBL, Polymyxin-resistant2
K. pneumoniaeCarbapenem-resistant (KPC)2

Data synthesized from Imai et al., 2019.[8]

Visualization of this compound Action and Resistance

The following diagram illustrates the mechanism of this compound's action on the BAM complex and how mutations in BamA can confer resistance.

Darobactin_Mechanism_and_Resistance cluster_OM Outer Membrane cluster_Periplasm Periplasm BAM_complex_WT BAM Complex (Wild-Type) BamA_WT BamA OMP_folded Functional OMP BamA_WT->OMP_folded Folds and inserts OMP Disrupted_OM Disrupted Outer Membrane Integrity BamA_WT->Disrupted_OM Leads to BAM_complex_Resistant BAM Complex (Resistant) BamA_Mutant Mutated BamA OMP_folded_res Functional OMP BamA_Mutant->OMP_folded_res Folds and inserts OMP Cell_Survival Cell Survival (Resistance) BamA_Mutant->Cell_Survival Leads to OMP Outer Membrane Protein (OMP) Substrate OMP->BamA_WT Binds to lateral gate OMP->BamA_Mutant Binding and folding restored This compound This compound This compound->BamA_WT Binds to lateral gate, Inhibits BamA function This compound->BamA_Mutant Binding affinity reduced

Caption: Mechanism of this compound action and BamA-mediated resistance.

Role of Efflux Pumps

While mutations in the drug target, BamA, are the primary confirmed mechanism of this compound resistance, the role of efflux pumps should not be entirely discounted, as they are a common mechanism of resistance to a wide range of antibiotics in Gram-negative bacteria.[12][13][14] Efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family, actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration and preventing the drug from reaching its target.[15] However, current literature specifically linking this compound resistance to the upregulation or modification of efflux pumps is limited. Further research is required to determine if efflux plays a significant role in either intrinsic or acquired resistance to this compound.

Experimental Protocols

Generation of this compound-Resistant Mutants

A standard method for generating resistant mutants is through serial passaging.[7][8]

  • Preparation: A culture of the parental bacterial strain (e.g., E. coli MG1655) is grown to a specific optical density.

  • Initial Exposure: The culture is exposed to a sub-MIC concentration of this compound.

  • Serial Passaging: The bacteria are passaged daily into fresh media containing increasing concentrations of this compound. This is continued until a significant shift in the MIC is observed.

  • Isolation: Single colonies are isolated from the resistant population.

  • Confirmation: The resistance phenotype is confirmed by re-determining the MIC of this compound for the isolated mutants.[8]

Minimum Inhibitory Concentration (MIC) Determination

MIC values are typically determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Whole-Genome Sequencing and Analysis

To identify the genetic basis of resistance, the genomes of resistant mutants are sequenced and compared to the parental strain.

  • DNA Extraction: Genomic DNA is extracted from both the wild-type and resistant strains.

  • Library Preparation and Sequencing: DNA libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Variant Calling: The sequencing reads from the resistant mutants are aligned to the reference genome of the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

  • Gene Annotation: Identified mutations are mapped to specific genes, such as bamA, to determine the amino acid changes.

Visualization of Experimental Workflow

The following diagram outlines the typical workflow for identifying this compound resistance mutations.

Experimental_Workflow start Start: Wild-Type Bacterial Strain serial_passaging Serial Passaging with increasing this compound conc. start->serial_passaging isolate_mutants Isolate Resistant Mutants serial_passaging->isolate_mutants confirm_mic Confirm MIC of Resistant Mutants isolate_mutants->confirm_mic wgs Whole-Genome Sequencing confirm_mic->wgs data_analysis Sequence Alignment & Variant Calling wgs->data_analysis identify_mutations Identify Mutations (e.g., in bamA) data_analysis->identify_mutations end End: Identification of Resistance Mechanism identify_mutations->end

Caption: Experimental workflow for identifying resistance mutations.

Future Directions and Conclusion

The primary mechanism of resistance to this compound in Gram-negative pathogens is the acquisition of mutations in its target, BamA. The interaction between this compound and BamA is well-characterized, providing a solid foundation for the rational design of new derivatives that may be less susceptible to resistance.[2][3] Indeed, biosynthetic engineering has already yielded novel this compound analogs with improved activity against clinically relevant pathogens.[9][16] While the role of efflux pumps in this compound resistance remains to be fully elucidated, it is an area that warrants further investigation. A comprehensive understanding of all potential resistance mechanisms will be critical for the successful clinical development of this promising new class of antibiotics.

References

In Vivo Efficacy of Darobactin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the preclinical efficacy of Darobactin and its derivatives in various animal models of Gram-negative infections.

This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, a novel antibiotic with a unique mechanism of action against Gram-negative bacteria. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical performance of this promising antibiotic class. This compound targets the essential outer membrane protein BamA, representing a new strategy to combat antimicrobial resistance.[1][2][3][4] This guide details the experimental protocols, summarizes quantitative efficacy data, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's potential.

Core Mechanism of Action: Targeting the BamA Complex

This compound exerts its bactericidal effect by inhibiting the BamA protein, a crucial component of the β-barrel assembly machinery (BAM) complex.[1][2][5] The BAM complex is responsible for the insertion and folding of β-barrel proteins into the outer membrane of Gram-negative bacteria.[1][5] By binding to the lateral gate of BamA, this compound disrupts the formation of a functional outer membrane, leading to cell death.[2][6][7] This surface-exposed target is a key advantage, as this compound does not need to penetrate the bacterial cell to be effective.[3][4]

BamA_Pathway cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane Unfolded OMPs Unfolded OMPs BamA BamA Unfolded OMPs->BamA Binds to BAM Complex BAM Complex (BamBCDE) BamA->BAM Complex Associates with Folded OMPs Functional Outer Membrane Proteins BAM Complex->Folded OMPs Inserts & Folds Cell Death Cell Death BAM Complex->Cell Death This compound This compound This compound->BamA Inhibits (Binds to Lateral Gate) This compound->Cell Death Leads to

Caption: Mechanism of this compound Action on the BamA Complex.

Quantitative In Vivo Efficacy Data

The in vivo efficacy of this compound and its biosynthetic derivative, D22, has been evaluated in several animal models. D22 has demonstrated significantly improved antibacterial activity compared to the natural this compound A.[6][8][9] The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound Derivatives in a Zebrafish Embryo Model of Acinetobacter baumannii Infection
CompoundDose (mg/kg)Administration RouteEfficacy EndpointResultReference
This compound A10Caudal Vein InjectionSurvival Rate>75% survival[6][7]
D2210Caudal Vein InjectionSurvival RateComplete clearance of infection, equivalent to ciprofloxacin[6][7][10]
D6910Caudal Vein InjectionSurvival RateComplete clearance of infection[6][7]
Ciprofloxacin10Caudal Vein InjectionSurvival RateCleared the infection[7][8]
Table 2: Efficacy of this compound (and D22) in Murine Infection Models
Infection ModelPathogenMouse StrainTreatmentDosing RegimenEfficacy EndpointResultReference
SepticemiaE. coli (ATCC 25922 and AR350 mcr-1), K. pneumoniae (KPC), P. aeruginosa (PAO1 and pmrB 523C>T)Not specifiedThis compound25 mg/kg x 3 doses, every 6h (IP)SurvivalIncreased survival[3]
Thigh Infection (Neutropenic)P. aeruginosa PAO1CD-1D2225 mg/kg or 50 mg/kg, twice dailyBacterial Burden (log CFU/g)Significant reduction in bacterial burden at 25h post-infection[6][7]
Peritonitis/SepsisE. coli (ESBL-producing)Not specifiedD2215 mg/kg x 4 dosesSurvival100% survival with IV and SC administration[6][11]
Urinary Tract Infection (UTI)E. coliNot specifiedD22Twice-daily injections for 3 daysBacterial BurdenSignificant reduction in bacterial presence[6][10][11]
Table 3: Pharmacokinetic Parameters of this compound and D22 in Mice
CompoundDose (mg/kg)Administration RoutePeak Blood Level (Cmax)Half-life (t1/2)Reference
This compound50Intraperitoneal (IP)94 µg/ml1 hour[3]
D225Intravenous (IV)Not specified≤1 hour[7]
D2220Subcutaneous (SC)Not specified≤1 hour[7]
D2220Intraperitoneal (IP)Not specified≤1 hour[7]

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key in vivo experiments cited.

Zebrafish Embryo Model of A. baumannii Infection
  • Animal Model: Zebrafish (Danio rerio) embryos.

  • Pathogen: Acinetobacter baumannii ATCC17978.

  • Infection Protocol:

    • At 1 or 2 days post-fertilization (dpf), embryos are infected via microinjection into the yolk sac or caudal vein.

    • A minimal lethal dose of approximately 2500 colony-forming units (CFU) is used for systemic infection.[4][7]

  • Treatment Protocol:

    • Three hours post-infection (hpi), this compound derivatives (e.g., D22) or a vehicle control are administered.

    • Treatment is delivered via microinjection into the caudal vein at a dose of 10 mg/kg.[6][7][8]

  • Efficacy Assessment:

    • Embryo survival is monitored over time and compared to vehicle-treated and ciprofloxacin-treated control groups.[6][8]

Murine Neutropenic Thigh Infection Model
  • Animal Model: Female CD-1 mice.[7]

  • Pathogen: Pseudomonas aeruginosa PAO1.[6][7]

  • Experimental Workflow:

    • Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 relative to infection.[6]

    • Infection: Anesthetized mice are infected via intramuscular injection into the right thigh muscle.

    • Treatment: Treatment with D22, a vehicle control, or a comparator antibiotic (e.g., ciprofloxacin) begins at a specified time post-infection. Doses of 25 mg/kg and 50 mg/kg of D22 have been tested.[7]

    • Efficacy Assessment: At 8 and 25 hours post-infection, mice are euthanized. The thigh muscle is excised, homogenized, and plated for bacterial colony-forming unit (CFU) enumeration to determine the bacterial burden.[7]

Thigh_Infection_Workflow cluster_setup Pre-Infection cluster_experiment Infection & Treatment cluster_analysis Efficacy Assessment Day-4 Day -4: Inject Cyclophosphamide Day-1 Day -1: Inject Cyclophosphamide Day0_Infect Day 0 (0h): Infect Thigh Muscle (P. aeruginosa) Day0_Treat Day 0 (2h): Initiate Treatment (D22, Vehicle, Cipro) Day0_Infect->Day0_Treat 8h_Endpoint 8h Post-Infection: Euthanize & Collect Thigh Day0_Treat->8h_Endpoint 25h_Endpoint 25h Post-Infection: Euthanize & Collect Thigh Day0_Treat->25h_Endpoint CFU_Count Homogenize & Plate for CFU Enumeration 8h_Endpoint->CFU_Count 25h_Endpoint->CFU_Count

Caption: Murine Neutropenic Thigh Infection Model Workflow.
Murine Peritonitis/Sepsis Model

  • Animal Model: Mice (strain not specified in available literature).

  • Pathogen: Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.[6]

  • Infection Protocol: A lethal inoculum of bacteria is administered via intraperitoneal (IP) injection.[3]

  • Treatment Protocol:

    • Treatment is initiated 1 hour post-infection.[3]

    • D22 is administered in four doses of 15 mg/kg each, via intravenous (IV) or subcutaneous (SC) routes.[6]

  • Efficacy Assessment: Survival of the mice is monitored over a defined period and compared to untreated control groups.

Murine Urinary Tract Infection (UTI) Model
  • Animal Model: Mice (strain not specified).

  • Pathogen: Escherichia coli.[6][10][11]

  • Infection Protocol: A complicated UTI is established (details of the procedure are not specified in the provided sources).

  • Treatment Protocol: D22 is administered via twice-daily injections over a period of three days.[10][11]

  • Efficacy Assessment: The bacterial load in the relevant tissues (e.g., bladder, kidneys) is quantified to determine the reduction in bacterial presence compared to controls.

Conclusion

This compound and its optimized derivative D22 have demonstrated significant in vivo efficacy against a range of critical Gram-negative pathogens, including drug-resistant strains.[3][6][8] The data from zebrafish and various murine infection models—including thigh infection, peritonitis, and UTI—highlight the potential of this novel antibiotic class.[6][8] The unique mechanism of targeting the essential and externally accessible BamA protein is a promising strategy to overcome existing resistance mechanisms.[9][12] The favorable safety profile and potent in vivo activity pave the way for further development and optimization of the this compound scaffold for potential clinical applications in the fight against antimicrobial resistance.[6][7][8]

References

Darobactin's Selective Warfare: A Technical Guide to Targeting Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel Antibiotic's Mechanism and Specificity

Abstract

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Darobactin, a ribosomally synthesized and post-translationally modified peptide (RiPP) discovered in Photorhabdus bacteria, has emerged as a promising therapeutic candidate due to its novel mechanism of action and remarkable selectivity.[1] This technical guide provides a comprehensive overview of this compound's mode of action, its distinct selectivity for pathogenic Gram-negative bacteria over commensal species, and the experimental methodologies used to elucidate these properties. By targeting the essential β-barrel assembly machinery (BAM) complex, this compound circumvents conventional resistance mechanisms, offering a new strategy in the fight against these critical pathogens.[1][2]

Introduction: A New Paradigm in Antibiotic Action

Discovered within bacteria symbiotic with entomopathogenic nematodes, this compound is a bicyclic heptapeptide (B1575542) antibiotic with potent activity against a range of Gram-negative pathogens.[1] Its development marks a significant step forward, as the last new class of antibiotics for Gram-negative bacteria was introduced in the 1960s.[1] What makes this compound particularly noteworthy is its unique target: the BamA protein, an essential and highly conserved component of the outer membrane in all Gram-negative bacteria.[1][2] This, combined with its observed lack of activity against many commensal gut bacteria, positions this compound as a highly selective weapon.[1][3][4] This guide delves into the molecular interactions and experimental evidence that define its selective efficacy.

Mechanism of Action: Sabotaging the Outer Membrane Assembly

This compound's bactericidal activity stems from its ability to inhibit the function of the BamA protein. BamA is the central subunit of the BAM complex, a crucial piece of cellular machinery responsible for the folding and insertion of β-barrel proteins into the bacterial outer membrane.[5][1][6][7] This process is vital for maintaining the integrity and function of the outer membrane, which acts as a protective barrier for Gram-negative bacteria.[1][7]

The mechanism of inhibition is one of molecular mimicry.[8][9]

  • Binding to the Lateral Gate: this compound's rigid, pre-organized β-strand conformation allows it to bind with high affinity to the "lateral gate" of BamA, a functional hotspot formed by the first and last β-strands of the BamA barrel.[7][8]

  • Mimicking a Substrate Signal: This binding mimics the interaction of a native outer membrane protein substrate, effectively acting as a competitive inhibitor.[8][10][11]

  • Inhibition of Protein Insertion: By occupying this critical site, this compound blocks the insertion of new outer membrane proteins, disrupting the integrity of the cell envelope and leading to cell death.[1]

Because the interaction is largely mediated by backbone-to-backbone hydrogen bonds with BamA, it is particularly robust against resistance mutations, which typically occur in amino acid side chains.[8][9] This novel mechanism, targeting a surface-exposed protein, bypasses the challenge of penetrating the formidable outer membrane of Gram-negative bacteria.[1]

Darobactin_Mechanism_of_Action cluster_Periplasm Periplasm cluster_OM Outer Membrane OMP Unfolded Outer Membrane Protein (OMP) BAM BAM Complex OMP->BAM 1. Binds to BamA_active Functional BamA (Lateral Gate Open) BAM->BamA_active 2. Delivered to This compound This compound OMP_folded Folded & Inserted OMP BamA_active->OMP_folded 3. Folds & Inserts OMP BamA_inhibited Inhibited BamA (this compound Bound) CellDeath Cell Death This compound->BamA_active BamA_inhibited->CellDeath 5. OMP Insertion Blocked

Caption: this compound inhibits the BAM complex by binding to the lateral gate of BamA.

Quantitative Analysis of Selectivity

A key therapeutic advantage of this compound is its potent activity against priority Gram-negative pathogens, including MDR strains, while exhibiting significantly less activity against beneficial gut commensals like Bacteroides fragilis.[1][4] This selectivity minimizes disruption to the host microbiome. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound A and its more potent, biosynthetically engineered analogues, D9 and D22.[12][13][14]

Table 1: In Vitro Activity (MIC in µg/mL) of Darobactins Against Pathogenic Gram-Negative Bacteria

Bacterial SpeciesStrainThis compound AThis compound 9This compound 22
Escherichia coli ATCC 2592221-22-4
AR350 (MDR)21-2-
Klebsiella pneumoniae ATCC 70060321-44-8
DSM 301044--
Clinical Isolates (Carbapenem-resistant)21-4-
Pseudomonas aeruginosa PAO1>1280.1254
Acinetobacter baumannii DSM 30008641-28
ATCC 1797864-8
Clinical Isolates (Carbapenem-resistant)--up to 32x > DA
Salmonella enterica serovar Typhimurium LT22--

Data compiled from multiple sources.[1][3][4][6][12][13][14][15] Note: MIC values can vary slightly between studies due to different testing conditions. "-" indicates data not reported in the cited sources.

Table 2: In Vitro Activity (MIC in µg/mL) Against Commensal and Other Bacteria

Bacterial SpeciesStrainThis compound AThis compound BNotes
Bacteroides fragilis ATCC 25285>128>128Key Gram-negative gut commensal
Staphylococcus aureus ->128-Gram-positive pathogen
Enterococcus faecalis ->128-Gram-positive pathogen
Mycobacterium tuberculosis mc26020>128-Acid-fast bacterium

Data compiled from multiple sources.[1][3][4] this compound B shows a similar activity profile to this compound A.[4]

The data clearly illustrates that while this compound and its derivatives are highly active against pathogenic Enterobacteriaceae, their efficacy drops significantly against P. aeruginosa (though the D9 analogue shows remarkable improvement) and is very low against the commensal Bacteroides.[1][13][14] The compound is largely inactive against Gram-positive bacteria, which lack the outer membrane and the BamA target.[1]

Experimental Protocols

The characterization of this compound's selectivity and mechanism relied on a suite of established and advanced experimental techniques.

Minimum Inhibitory Concentration (MIC) Determination

This protocol quantifies the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.

  • Bacterial Culture Preparation: An exponentially growing culture of the test bacterium is diluted to a standardized cell density (e.g., ~5×10⁵ cells/mL) in a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Antibiotic Dilution: this compound is serially diluted (typically two-fold) in the growth medium across the wells of a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the antibiotic dilutions. Control wells (no antibiotic) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C overnight).

  • MIC Reading: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is detected by eye. For some bacteria like M. tuberculosis, a growth indicator like resazurin (B115843) may be added after a longer incubation period (e.g., five days).[1]

Target Identification via Resistance Mapping

This method identifies the molecular target of a drug by analyzing mutations in bacteria that have evolved resistance.

  • Generation of Resistant Mutants: A susceptible bacterial strain (e.g., E. coli) is exposed to sub-lethal concentrations of this compound to select for spontaneous resistant mutants.

  • Genomic DNA Extraction and Sequencing: The entire genomes of several independent resistant mutants are sequenced.

  • Mutation Mapping: The genomes of the resistant mutants are compared to the genome of the original, susceptible parent strain to identify common mutations.

  • Target Confirmation: For this compound, mutations consistently mapped to the bamA gene, strongly indicating it as the direct target.[1][16] This can be further confirmed by introducing the identified mutations into a susceptible strain and observing a corresponding increase in MIC.

Target_Identification_Logic A Observation: This compound kills E. coli B Experiment: Culture E. coli with sub-lethal this compound A->B C Result: Spontaneous resistant mutants arise B->C D Method: Whole Genome Sequencing of resistant mutants C->D E Analysis: Compare mutant genomes to wild-type genome D->E F Finding: All resistant mutants have mutations in the 'bamA' gene E->F G Conclusion: BamA is the molecular target of this compound F->G

Caption: Logical workflow for identifying BamA as the target of this compound.
In Vivo Efficacy Assessment

Animal models are crucial for evaluating an antibiotic's effectiveness in a living system.

  • Mouse Infection Models:

    • Thigh Infection: Mice are injected with a pathogenic bacterial strain (e.g., E. coli AR350) into the thigh muscle.[1]

    • Peritonitis/Sepsis: An intraperitoneal (IP) injection of bacteria is used to induce a systemic infection.[15][17]

    • Urinary Tract Infection (UTI): Bacteria are introduced into the bladder to establish a localized infection.[15][17]

  • Treatment: After a set period to allow the infection to establish (e.g., 2 hours), mice are treated with this compound (e.g., via IP injection), a control antibiotic, or a vehicle.[1]

  • Outcome Measurement: At a defined endpoint (e.g., 26 hours), outcomes are measured. This can include quantifying the bacterial load (colony-forming units, c.f.u.) in the infected tissue or assessing survival rates.[1][15]

  • Zebrafish Embryo Model: For rapid screening, zebrafish embryos are infected with bacteria (e.g., A. baumannii) via microinjection. The efficacy of this compound is then assessed by monitoring embryo survival rates over time.[15][18][19]

Structural Biology of the this compound-BamA Complex

Cryo-electron microscopy (cryo-EM) and X-ray crystallography have been used to visualize the this compound-BamA interaction at an atomic level.[8][12][20][21]

  • Protein Expression and Purification: The full BAM complex (BamA-E) is overexpressed and purified from E. coli.

  • Complex Formation: Purified BAM complex is incubated with an excess of this compound.

  • Cryo-EM Sample Preparation and Imaging: The BAM-darobactin sample is vitrified on EM grids and imaged using a transmission electron microscope. Thousands of particle images are collected.

  • Structure Determination: The images are processed to generate a high-resolution 3D reconstruction of the complex, revealing the precise binding site and conformation of this compound within the lateral gate of BamA.[8][21]

Selectivity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation A Select Panel of Bacteria B Pathogenic Gram-Negative (E. coli, K. pneumo, etc.) A->B C Commensal Gram-Negative (Bacteroides fragilis) A->C D Perform MIC Assays B->D C->D E Low MIC (High Activity) D->E vs. Pathogens F High MIC (Low/No Activity) D->F vs. Commensals G Select Pathogenic Strain with Low MIC E->G Conclusion Conclusion: This compound is selectively active against pathogens in vitro and in vivo F->Conclusion H Mouse/Zebrafish Infection Models G->H I Administer this compound H->I J Measure Outcome (Reduced bacterial load, Increased survival) I->J J->Conclusion

Caption: Experimental workflow for determining this compound's selectivity.

Conclusion and Future Directions

This compound represents a landmark discovery in the quest for new antibiotics against Gram-negative pathogens. Its unique mechanism of action—inhibiting the essential outer membrane protein BamA through molecular mimicry—provides a powerful tool against drug-resistant bacteria.[2][8][9] The remarkable selectivity profile, characterized by high potency against critical pathogens and minimal impact on key gut commensals, underscores its therapeutic potential.[1][4]

The development of engineered analogues like D22, with improved activity against challenging pathogens such as A. baumannii, demonstrates that the this compound scaffold is amenable to optimization.[12][15] Future research will likely focus on further enhancing the spectrum of activity, improving pharmacokinetic properties, and fully elucidating the structural basis for its inactivity against commensal bacteria like Bacteroides. The continued study of this compound and its derivatives paves the way for a new generation of antibiotics that can selectively target pathogens while preserving the host's beneficial microbiome.

References

Natural Variants of Darobactin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Darobactin Variants from Diverse Bacterial Species, their Bioactivity, and Methods for their Study.

This technical guide provides a comprehensive overview of the natural and engineered variants of the antibiotic this compound. It is intended for researchers, scientists, and drug development professionals interested in this promising class of antibiotics that target Gram-negative bacteria. This document details the producing organisms, mechanism of action, bioactivity of various analogs, and provides detailed experimental protocols for their production, purification, and characterization.

Introduction to this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with a novel mechanism of action against Gram-negative bacteria.[1][2] First discovered in Photorhabdus khanii, a bacterium symbiotic with entomopathogenic nematodes, this compound and its variants have shown significant promise in combating multidrug-resistant pathogens.[1][3] The core structure of this compound is a heptapeptide (B1575542) with two unusual macrocyclic cross-linkages that are crucial for its biological activity.[2]

Producing Organisms and Biosynthesis

Natural variants of this compound are produced by a range of Gram-negative bacteria, primarily from the Gammaproteobacteria class. The biosynthetic gene cluster (BGC) for this compound has been identified in various species, including:

  • Photorhabdus khanii : The original source of this compound A.[3]

  • Yersinia pestis : The causative agent of plague, has been predicted to produce this compound variants based on genomic data.[3]

  • Vibrio species

  • Pseudoalteromonas species

The biosynthesis of this compound is encoded by the dar operon.[2] This gene cluster includes darA, which encodes the precursor peptide, and darE, which encodes a radical S-adenosylmethionine (SAM) enzyme responsible for the critical post-translational modifications that form the bicyclic structure.[1][4] The minimal gene cluster required for this compound production consists of only darA and darE.[4]

Mechanism of Action: Targeting BamA

This compound exhibits its antibacterial activity by targeting the β-barrel assembly machinery (BAM) complex, specifically the essential outer membrane protein BamA.[1][2][5] The BAM complex is responsible for the insertion and folding of β-barrel proteins into the outer membrane of Gram-negative bacteria.[1]

By binding to the lateral gate of BamA, this compound mimics a β-strand, effectively blocking the substrate-binding site.[6] This inhibition of BamA function disrupts the integrity of the outer membrane, leading to cell death.[1] This unique mechanism of action makes this compound a promising candidate for overcoming existing antibiotic resistance.[5]

Below is a diagram illustrating the mechanism of action of this compound.

Darobactin_Mechanism_of_Action BamA BamA OMP_folded Folded Outer Membrane Protein BamA->OMP_folded Folding & Insertion OMP_unfolded Unfolded Outer Membrane Protein OMP_unfolded->BamA Binding This compound This compound This compound->BamA Inhibition Periplasm Periplasm

This compound inhibits the BamA protein, preventing outer membrane protein folding.

Natural and Engineered Variants of this compound

Several natural and a growing number of engineered variants of this compound have been identified and characterized. These variants differ in their amino acid sequences, leading to variations in their bioactivity against different bacterial strains.

Data Presentation of this compound Variants

The following table summarizes the minimum inhibitory concentrations (MICs) of various this compound variants against a panel of clinically relevant Gram-negative pathogens.

VariantProducing Organism/MethodE. coli (ATCC 25922) MIC (µg/mL)K. pneumoniae (DSM 30104) MIC (µg/mL)P. aeruginosa (PAO1) MIC (µg/mL)A. baumannii (DSM 30008) MIC (µg/mL)Reference(s)
This compound A Photorhabdus khanii221664[2][7]
This compound B Heterologous Expression243232[8]
This compound D Heterologous Expression1632>64>64[8]
This compound E Heterologous Expression>64>64>64>64[4]
This compound 9 (D9) Biosynthetic Engineering1-21-40.1251-2[1]
This compound 22 (D22) Biosynthetic Engineering2-44-82-48[6][9]
This compound 69 (D69) Biosynthetic Engineering----[10][11]

Note: MIC values can vary slightly between studies due to different experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the heterologous production, purification, and bioactivity testing of this compound variants.

Heterologous Production of this compound in E. coli

The following protocol describes the heterologous expression of this compound A and its variants in E. coli.

5.1.1. Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the dar biosynthetic gene cluster (e.g., pNOSO-darABCDE)

  • Luria-Bertani (LB) medium or Terrific Broth (TB)

  • Appropriate antibiotics for plasmid selection (e.g., kanamycin, carbenicillin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Shaking incubator

5.1.2. Protocol:

  • Transform the E. coli expression strain with the expression plasmid containing the dar BGC.

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking at 200 rpm.

  • Use the overnight culture to inoculate a larger volume of TB medium (e.g., 1 L) at a 1:100 dilution.

  • Incubate the culture at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue incubation at a lower temperature, typically 18-22°C, for 16-24 hours.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The supernatant contains the secreted this compound.

Purification of this compound

This protocol outlines the purification of this compound from the culture supernatant.

5.2.1. Materials:

  • Culture supernatant from heterologous expression

  • XAD16N or Dowex MAC-3 resin

  • Methanol (B129727) (MeOH)

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Lyophilizer

5.2.2. Protocol:

  • Add XAD16N resin (20 g/L) to the culture supernatant and stir overnight at 4°C to allow for binding of this compound.

  • Wash the resin with water to remove unbound impurities.

  • Elute the bound this compound from the resin with 80% methanol in water.

  • Concentrate the eluate under reduced pressure.

  • Further purify the crude extract using reversed-phase HPLC on a C18 column. A typical gradient is from 10% to 60% acetonitrile in water with 0.1% formic acid over 30 minutes.

  • Collect fractions containing this compound, identified by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the purified this compound as a powder.

Determination of Minimum Inhibitory Concentration (MIC)

The following broth microdilution method is used to determine the antibacterial activity of this compound variants.

5.3.1. Materials:

  • Purified this compound variant

  • Bacterial strains to be tested

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

5.3.2. Protocol:

  • Prepare a stock solution of the this compound variant in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate.

  • Prepare an inoculum of the test bacteria in MHB, adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Add the bacterial inoculum to each well of the 96-well plate containing the diluted this compound.

  • Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the this compound variant that completely inhibits visible bacterial growth.

Visualizations of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Heterologous Expression and Purification Workflow

Darobactin_Production_Workflow cluster_Expression Heterologous Expression cluster_Purification Purification Transformation Transformation of E. coli Inoculation Overnight Culture Transformation->Inoculation LargeScaleCulture Large Scale Culture Inoculation->LargeScaleCulture Induction IPTG Induction LargeScaleCulture->Induction Harvest Harvest Supernatant Induction->Harvest ResinBinding Resin Binding (XAD16N) Harvest->ResinBinding Elution Elution with Methanol ResinBinding->Elution HPLC Reversed-Phase HPLC Elution->HPLC Lyophilization Lyophilization HPLC->Lyophilization FinalProduct Pure this compound Lyophilization->FinalProduct

Workflow for the heterologous production and purification of this compound.
MIC Determination Workflow

MIC_Determination_Workflow StockSolution Prepare this compound Stock SerialDilution Serial Dilution in 96-well Plate StockSolution->SerialDilution Inoculation Inoculate Wells SerialDilution->Inoculation InoculumPrep Prepare Bacterial Inoculum InoculumPrep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation ReadResults Determine MIC Incubation->ReadResults

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound and its analogs represent a significant advancement in the search for new antibiotics against Gram-negative pathogens. Their novel mechanism of action, targeting the essential BamA protein, offers a promising strategy to circumvent existing resistance mechanisms. The ability to produce and engineer this compound variants through heterologous expression and biosynthetic engineering opens up avenues for the development of new therapeutics with improved potency and spectrum. This guide provides a foundational understanding and practical protocols for researchers to explore and contribute to this exciting field of antibiotic discovery.

References

Methodological & Application

Total Synthesis of Darobactin A and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darobactin A is a novel ribosome-derived bicyclic heptapeptide (B1575542) antibiotic with potent activity against a range of Gram-negative bacteria, including multidrug-resistant strains of Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][2][3] Its unique mechanism of action, which involves the inhibition of the essential outer membrane protein BamA, makes it a promising candidate for the development of new therapeutics to combat antibiotic resistance.[4] This document provides detailed application notes and protocols for the total synthesis of this compound A and its analogs, as well as methods for evaluating their biological activity.

Retrosynthetic Analysis and Key Synthetic Strategies

The total synthesis of this compound A presents significant challenges due to its complex bridged bicyclic structure, which includes an unprecedented ether linkage between two tryptophan residues and a carbon-carbon bond between a tryptophan and a lysine (B10760008) residue.[5][6] Two primary synthetic routes have been successfully developed, one by the Baran group and another by a collaboration between the Petrone, Sarlah, and Merck teams. Both strategies rely on key macrocyclization reactions to form the strained ring systems.

A key transformation in both syntheses is the Larock macrocyclization, which is used to construct the indole (B1671886) moieties and close the macrocyclic rings.[5][7] The synthesis of the non-canonical amino acid building blocks is another critical aspect of the overall strategy.[5][8]

Experimental Protocols

I. Total Synthesis of this compound A (Baran Approach)

This synthesis features two key atroposelective Larock macrocyclizations. The full experimental details can be found in the Supporting Information of Lin, Y.-C., et al., J. Am. Chem. Soc.2022 , 144 (32), 14458–14462.[1][5]

Key Steps:

  • Synthesis of Unnatural Amino Acid Building Blocks: Detailed procedures for the synthesis of the key unnatural amino acids are provided in the supporting information of the primary publication.[5]

  • First Larock Macrocyclization: This step forms the first macrocycle. A representative procedure is as follows: To a solution of the linear peptide precursor in a suitable solvent (e.g., DMF), a palladium catalyst (e.g., Pd(OAc)2) and a ligand are added. The reaction is heated to effect cyclization.

  • Second Larock Macrocyclization: Following further peptide couplings, the second macrocycle is formed using a similar Larock cyclization strategy.

  • Global Deprotection: The final step involves the removal of all protecting groups to yield this compound A.[8]

II. Total Synthesis of this compound A (Petrone/Sarlah/Merck Approach)

This convergent synthesis also utilizes sequential, halogen-selective Larock indole syntheses. The detailed experimental procedures are available in the Supporting Information of Nesic, M., et al., J. Am. Chem. Soc.2022 , 144 (31), 14026–14030.[7]

Key Steps:

  • Scalable Routes to Non-canonical Amino Acids: The synthesis begins with the preparation of three key unnatural amino acids.[7]

  • Sequential Larock Indole Syntheses: The bismacrocycle is constructed through two sequential Larock cyclizations, with the order of cyclizations being crucial for achieving the desired atropisomerism.[7]

  • Final Deprotection: The synthesis is completed by a global deprotection step.

Synthesis of this compound A Analogs

The modular nature of the total syntheses allows for the generation of analogs by incorporating modified building blocks.[8][9] Additionally, mutasynthesis and biosynthetic pathway engineering have been employed to produce a variety of this compound analogs.[1][3]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound A and Analogs against Gram-Negative Pathogens.[1][3][10]
CompoundE. coli (ATCC 25922) MIC (µg/mL)K. pneumoniae (ATCC 700603) MIC (µg/mL)P. aeruginosa (PAO1) MIC (µg/mL)A. baumannii (DSM 30008) MIC (µg/mL)
This compound A 22>6416
This compound B 22>648
This compound D 1632>64>64
This compound E 3232>64>64
This compound 9 1-21-40.1251-2
D22 2-44-816-328
D69 2-44-816-324

Mandatory Visualization

Total_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Key Intermediates cluster_macrocyclization Macrocyclization cluster_final Final Product Commercial\nAmino Acids Commercial Amino Acids Unnatural Amino\nAcid Synthesis Unnatural Amino Acid Synthesis Commercial\nAmino Acids->Unnatural Amino\nAcid Synthesis Arene\nBuilding Blocks Arene Building Blocks Arene\nBuilding Blocks->Unnatural Amino\nAcid Synthesis Linear Peptide\nAssembly Linear Peptide Assembly Unnatural Amino\nAcid Synthesis->Linear Peptide\nAssembly First Larock\nMacrocyclization First Larock Macrocyclization Linear Peptide\nAssembly->First Larock\nMacrocyclization Second Larock\nMacrocyclization Second Larock Macrocyclization First Larock\nMacrocyclization->Second Larock\nMacrocyclization Global\nDeprotection Global Deprotection Second Larock\nMacrocyclization->Global\nDeprotection This compound A This compound A Global\nDeprotection->this compound A

Caption: General workflow for the total synthesis of this compound A.

Darobactin_MoA This compound This compound BamA BamA This compound->BamA binds & inhibits OMP Folding & Insertion OMP Folding & Insertion This compound->OMP Folding & Insertion disrupts BamA->OMP Folding & Insertion is essential for Outer Membrane Integrity Outer Membrane Integrity OMP Folding & Insertion->Outer Membrane Integrity maintains Cell Death Cell Death Outer Membrane Integrity->Cell Death loss leads to

Caption: Mechanism of action of this compound A.

Biological Assays

I. Minimum Inhibitory Concentration (MIC) Assay

Protocol:

  • Prepare a series of twofold dilutions of the test compound (this compound A or analog) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

II. BamA-Dependent OMP Folding Assay

This assay measures the ability of a compound to inhibit the BamA-catalyzed folding of an outer membrane protein (OMP), such as OmpT or tOmpA.[10]

Protocol:

  • Preparation of BamA-containing proteoliposomes: Reconstitute purified BamA protein into liposomes of a defined lipid composition (e.g., DMPC).

  • Preparation of unfolded OMP: Denature the purified OMP (e.g., tOmpA) in a suitable buffer containing a denaturant (e.g., urea).

  • Folding reaction:

    • Incubate the BamA proteoliposomes with the test compound at various concentrations for a defined period.

    • Initiate the folding reaction by diluting the unfolded OMP into the proteoliposome suspension.

    • Take aliquots at different time points.

  • Analysis of OMP folding:

    • The extent of OMP folding can be analyzed by SDS-PAGE. Folded OMPs typically exhibit a characteristic shift in mobility compared to the unfolded state.

    • Alternatively, fluorescence spectroscopy can be used if the OMP is appropriately labeled.

  • Data analysis: Determine the IC50 value of the test compound by plotting the percentage of OMP folding against the compound concentration. This compound A has been reported to inhibit BamA-dependent OmpT folding with an IC50 of 0.68–1 μM.

References

Application Notes and Protocols for Heterologous Expression of the Darobactin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous expression of the darobactin biosynthetic gene cluster (BGC). This compound is a promising ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with potent activity against Gram-negative bacteria, targeting the essential outer membrane protein BamA.[1][2] The native production of this compound in Photorhabdus species is often low under laboratory conditions, making heterologous expression a crucial strategy for production, derivatization, and further investigation.[3]

Overview of this compound Biosynthesis and Heterologous Expression

The this compound BGC from Photorhabdus khanii consists of several genes, including darA, which encodes the precursor peptide, and darE, a radical SAM enzyme responsible for the characteristic bicyclic cross-linkages of the mature peptide.[1][2] Critically, studies have revealed that the minimal BGC required for this compound production consists of only darA and darE.[4][5] This discovery has significantly simplified the heterologous expression of this valuable antibiotic.

The general workflow for heterologous expression involves cloning the this compound BGC into a suitable expression vector, transforming the construct into a heterologous host (commonly Escherichia coli), optimizing fermentation conditions, and finally, purifying and quantifying the produced this compound.

Quantitative Data Summary

The following tables summarize the reported production titers of this compound A and its derivatives in various heterologous expression systems.

Table 1: Heterologous Production of this compound A

Host StrainExpression VectorPromoterFermentation Time (days)Titer (mg/L)Reference
E. coli BL21 (DE3)pNOSOT7lac313.4 (±2.0)[3]
E. coliNot specifiedNot specifiedNot specified~25[6]
E. coli BW25113pNB03araBNot reportedNot reported[1][3]

Table 2: Production of Engineered this compound Derivatives

DerivativeHost StrainExpression SystemKey ModificationRelative ProductionReference
This compound 9E. coli BL21 (DE3)pNOSO-darABCDE backboneAltered core peptide sequence3 mg/L[6]
This compound 22E. coli BL21 (DE3)pNOSO-darABCDE backboneAltered core peptide sequenceNormalized to D22[7]
This compound BE. coliOptimized heterologous systemChimeric precursor>30-fold higher than D/E[8]
This compound D & EE. coliOptimized heterologous systemChimeric precursor~1 mg isolated[8]

Experimental Protocols

Cloning of the this compound Biosynthetic Gene Cluster

A common strategy for heterologous expression is to synthesize the desired this compound BGC with codon optimization for the expression host and introduce convenient restriction sites for cloning.[3][9]

Protocol 1: Synthetic BGC Assembly and Cloning

  • Design: Design the synthetic this compound BGC. The minimal BGC consists of darA and darE.[4][5] For initial studies, the full darABCDE cluster can also be used.[1][9] Flank the BGC with appropriate restriction sites for cloning into the chosen expression vector (e.g., pNOSO).[9] It is also advisable to place the genes under the control of an inducible promoter, such as the T7lac or araB promoter.[1][9]

  • Synthesis: Have the designed BGC synthesized commercially and delivered in a standard cloning vector (e.g., pUC57).[9]

  • Vector Preparation: Digest the expression vector (e.g., pNOSO with a p15A origin of replication for stable maintenance of large constructs) with the selected restriction enzymes.[3][9]

  • Ligation: Ligate the excised this compound BGC into the prepared expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α) and select for positive clones on appropriate antibiotic-containing agar (B569324) plates.

  • Verification: Verify the integrity of the resulting plasmid by restriction digestion and Sanger sequencing.

Heterologous Expression in E. coli**

E. coli BL21 (DE3) is a widely used and effective host for the production of this compound.[3][9]

Protocol 2: Small-Scale Expression for Screening

  • Transformation: Transform the verified expression plasmid into E. coli BL21 (DE3) competent cells.

  • Pre-culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic for plasmid selection and grow overnight at 37°C with shaking.

  • Inoculation: Inoculate 50 mL of fermentation medium (e.g., FM medium: 12.54 g/L K2HPO4, 2.31 g/L KH2PO4, 5 g/L NaCl, 12 g/L yeast extract, 4 g/L D(+)-glucose) in a 300 mL baffled flask with the overnight pre-culture.[9]

  • Induction: Grow the culture at 30°C with shaking (180 rpm) to an OD600 of approximately 0.6-0.8. Induce protein expression by adding the appropriate inducer (e.g., 0.1 mM IPTG for a T7lac promoter). Some studies have noted higher production without the addition of an inducer, suggesting leaky expression may be sufficient or optimal.[9]

  • Fermentation: Continue the fermentation for 3 days at 30°C with shaking.[9]

  • Harvesting: After fermentation, centrifuge the culture at 8,000 x g for 10 minutes to pellet the cells. The supernatant contains the secreted this compound.[1]

Purification of this compound

This compound can be purified from the culture supernatant using solid-phase extraction.

Protocol 3: this compound Purification

  • Binding: To the culture supernatant, add XAD16N resin and incubate overnight with agitation to allow this compound to bind to the resin.[1]

  • Washing: Collect the resin and wash it with water to remove unbound impurities.

  • Elution: Elute the bound this compound from the resin using methanol.

  • Concentration: Concentrate the methanolic eluate under vacuum.

  • Further Purification (Optional): The concentrated extract can be further purified by high-performance liquid chromatography (HPLC).[1]

Quantification of this compound

This compound production can be quantified using liquid chromatography-mass spectrometry (LC-MS).

Protocol 4: LC-MS Quantification

  • Instrumentation: Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1]

  • Column: Employ a C18 column (e.g., Thermo Scientific Accucore C18, 50×2.1 mm, 2.6 μm) for separation.[1]

  • Mobile Phase: Use a gradient of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (B52724) (Solvent B). A typical gradient is 2% Solvent B for 2 minutes, followed by a linear gradient to 98% Solvent B over a set time.[1]

  • Flow Rate: Set the flow rate to 200 μl/min.[1]

  • Detection: Monitor for the specific m/z of this compound A ([M+2H]²⁺ = 483.7089).[8]

  • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples.

Visualizations

experimental_workflow cluster_cloning BGC Cloning cluster_expression Heterologous Expression cluster_downstream Downstream Processing design Design Synthetic BGC (darA, darE) synthesis Commercial Synthesis design->synthesis ligation Ligation into Expression Vector synthesis->ligation transformation_cloning Transformation (E. coli cloning strain) ligation->transformation_cloning verification Plasmid Verification transformation_cloning->verification transformation_expression Transformation (E. coli BL21(DE3)) verification->transformation_expression Verified Plasmid pre_culture Overnight Pre-culture transformation_expression->pre_culture fermentation Fermentation & Induction pre_culture->fermentation harvest Harvest Supernatant fermentation->harvest purification Purification (Solid-Phase Extraction) harvest->purification This compound-containing Supernatant quantification Quantification (LC-MS) purification->quantification

Caption: Workflow for heterologous expression of the this compound BGC.

darobactin_biosynthesis_pathway cluster_genes Minimal this compound BGC cluster_process Biosynthetic Steps darA darA transcription_translation Transcription & Translation darA->transcription_translation Encodes darE darE modification Post-translational Modification darE->modification Catalyzes (Radical SAM Enzyme) precursor_peptide DarA Precursor Peptide (Leader-Core-Follower) transcription_translation->precursor_peptide precursor_peptide->modification mature_this compound Mature this compound modification->mature_this compound

References

Application Notes and Protocols for the Biosynthetic Engineering of Darobactin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Darobactin is a novel, ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with potent activity against Gram-negative bacteria.[1] Its unique mechanism of action involves targeting the essential outer membrane protein BamA, which is a component of the β-barrel assembly machinery (BAM) complex responsible for the insertion of proteins into the outer membrane.[2][3][4] This novel target makes this compound a promising candidate for overcoming existing antibiotic resistance.[5][6] Biosynthetic engineering, particularly through the modification of the precursor peptide gene, darA, has emerged as a powerful strategy to generate novel this compound derivatives with enhanced potency and broader spectrums of activity against critical pathogens.[7][8][9]

These application notes provide an overview of the key pathways and detailed protocols for the generation, screening, and characterization of new this compound analogs.

Mechanism of Action: Targeting the BAM Complex

This compound functions by binding to the lateral gate of BamA, mimicking the β-strand recognition signal of native substrate proteins.[2][4] This binding event blocks the proper folding and insertion of outer membrane proteins, leading to the disruption of the cell envelope and ultimately, cell death.[1][10] This targeted inhibition is highly specific to Gram-negative bacteria.

cluster_membrane Outer Membrane BAM BAM Complex (with BamA) OMP_folded Functional Outer Membrane Protein BAM->OMP_folded Death Cell Death BAM->Death Disruption OMP_unfolded Unfolded OMP (from Periplasm) OMP_unfolded->BAM Normal Function This compound This compound This compound->BAM Inhibition

Caption: this compound inhibits the BamA component of the BAM complex.

Application Note 1: Overview of this compound Biosynthesis

This compound is a RiPP, meaning its synthesis begins with the ribosomal production of a precursor peptide, DarA.[11][12] This precursor consists of a leader, a core, and a tail sequence. The core heptapeptide (B1575542) (W₁N₂W₃S₄K₅S₆F₇ in this compound A) undergoes significant post-translational modification by the radical S-adenosyl-L-methionine (rSAM) enzyme, DarE.[1][10][12] DarE is a key enzyme that catalyzes the formation of two critical macrocyclic crosslinks: an ether bond and a C-C bond.[12] Subsequent proteolytic cleavage of the leader and tail peptides yields the mature, active antibiotic.[10][11]

darA_gene darA Gene precursor_peptide Precursor Peptide (DarA) (Leader-Core-Tail) darA_gene->precursor_peptide Transcription & Translation modified_peptide Modified Precursor (Cyclized Core) precursor_peptide->modified_peptide Post-Translational Modification (catalyzed by DarE enzyme) mature_this compound Mature this compound modified_peptide->mature_this compound Proteolytic Cleavage

Caption: The biosynthetic pathway of this compound from the darA gene.

Application Note 2: Generation of Novel Derivatives

The core of biosynthetic engineering of this compound lies in altering the amino acid sequence of the core peptide. By introducing mutations into the darA gene, the biosynthetic machinery can be co-opted to produce novel derivatives.[8] This is typically achieved by expressing a synthetic this compound biosynthetic gene cluster (BGC) in a heterologous host like Escherichia coli.[8][11]

design 1. Design darA Variants (In Silico Amino Acid Changes) pcr 2. Generate Modified darA Fragments (Overlap Extension PCR) design->pcr clone 3. Clone into Expression Vector (with darBCDE genes) pcr->clone transform 4. Transform into E. coli Host clone->transform express 5. Cultivate & Induce Expression transform->express extract 6. Extract & Purify Derivatives express->extract analyze 7. Analyze Bioactivity & Structure (MIC Assays, LC-MS) extract->analyze

Caption: Workflow for biosynthetic engineering of this compound derivatives.

Experimental Protocols

Protocol 1: Generation of darA Gene Variants via Overlap Extension PCR

This protocol describes the site-directed mutagenesis of the darA gene to introduce desired amino acid substitutions in the core peptide sequence.[7]

  • Primer Design: Design four primers for each desired mutation. Two outer primers (Forward and Reverse) that flank the darA gene, and two internal, overlapping primers that contain the desired nucleotide change (mutation).

  • First PCR Round: Perform two separate PCR reactions.

    • Reaction A: Use the Forward outer primer and the internal Reverse mutagenic primer.

    • Reaction B: Use the internal Forward mutagenic primer and the Reverse outer primer.

    • Use the plasmid containing the wild-type darA gene as the template for both reactions.

  • Purification: Run the products of both reactions on an agarose (B213101) gel and purify the resulting DNA fragments of the expected sizes.

  • Second PCR Round (Overlap Extension): Combine the purified products from Reaction A and Reaction B in a new PCR tube. These fragments will act as templates, annealing at their overlapping (mutagenic) region.

  • Amplification: After a few initial cycles of annealing and extension to create the full-length mutated fragment, add the outer Forward and Reverse primers to the reaction to amplify the full-length, modified darA gene fragment.

  • Cloning: Digest the purified, full-length darA variant and the recipient expression vector (e.g., pNOSO-darBCDE) with appropriate restriction enzymes and ligate the fragment into the vector, replacing the original darA gene.[7]

Protocol 2: Heterologous Expression and Extraction

This protocol outlines the production of this compound derivatives in E. coli.

  • Transformation: Transform the newly constructed expression plasmid into a suitable E. coli cloning strain (e.g., HS996) and subsequently into an expression host.[5][7]

  • Cultivation:

    • Inoculate a single colony into a starter culture of Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume of production medium (e.g., Terrific Broth).

    • Grow the culture at 30°C with shaking until it reaches an optical density (OD₆₀₀) of approximately 0.6-0.8.

  • Induction: Induce protein expression by adding an appropriate inducer (e.g., IPTG) and continue to incubate the culture at a lower temperature (e.g., 18-22°C) for an extended period (24-48 hours).

  • Extraction:

    • Harvest the bacterial cells by centrifugation (e.g., 4000 rpm, 15 min, 4°C).[7]

    • Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., via sonication or high-pressure homogenization).

    • Clarify the lysate by centrifugation to remove cell debris.

    • The supernatant containing the produced this compound derivatives can be used for initial activity screens or further purified using chromatographic techniques (e.g., solid-phase extraction followed by HPLC).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is for assessing the antibacterial activity of the novel derivatives.

  • Preparation: Prepare a two-fold serial dilution of the purified this compound derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum: Prepare an inoculum of the target Gram-negative pathogen (e.g., E. coli ATCC 25922, P. aeruginosa PA01) standardized to a final concentration of 5 x 10⁵ CFU/mL in each well.[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Activity of Engineered this compound Derivatives

Biosynthetic engineering has led to derivatives with significantly improved activity compared to the native this compound A (DA).[5][8][13] this compound 22 (D22) and this compound 69 (D69) are among the most potent analogs developed to date.[7][9]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-negative Pathogens. Data is compiled from multiple sources for comparison.[7][8][13]

CompoundE. coli (μg/mL)P. aeruginosa (μg/mL)A. baumannii (μg/mL)K. pneumoniae (μg/mL)
This compound A (DA) 1-216-3216-642-4
This compound 9 (D9) 1-20.1251-21-4
This compound 22 (D22) 140.52
This compound 69 (D69) 1814

Table 2: Binding Kinetics of Selected this compound Derivatives to E. coli BamA. Data sourced from Seyfert et al.[5][7]

CompoundDissociation Constant (K_D) (μM)
This compound A (DA) 0.45 ± 0.04
This compound 22 (D22) 0.20 ± 0.02
This compound 69 (D69) 0.13 ± 0.01

References

Application Notes and Protocols for In Vitro Testing of Darobactin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darobactin is a novel class of antibiotics with potent activity against Gram-negative bacteria, a group of pathogens that are increasingly resistant to existing drugs.[1] It exhibits a unique mechanism of action by targeting the β-barrel assembly machinery A protein (BamA), an essential component for the insertion of outer membrane proteins.[2][3][4][5] This document provides detailed application notes and standardized protocols for determining the in vitro activity of this compound and its analogs through the measurement of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Adherence to these standardized methods is crucial for the accurate assessment of antimicrobial potency and for comparing data across different laboratories.

Data Presentation: In Vitro Activity of this compound and Derivatives

The following tables summarize the reported MIC and MBC values for this compound A and its more potent derivative, this compound 9 and D22, against a panel of clinically relevant Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound A

Bacterial SpeciesStrain(s)MIC (µg/mL)Reference(s)
Escherichia coliClinical Isolates (ESBL & Carbapenem-resistant)2[6]
Klebsiella pneumoniaeClinical Isolates (ESBL & Carbapenem-resistant)2[6]
Pseudomonas aeruginosaPAO10.125[1]
Acinetobacter baumanniiDSM300081-2[1][7]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound 9

Bacterial SpeciesStrain(s)MIC (µg/mL)Reference(s)
Escherichia coliMDR Clinical Isolates1-2[1]
Klebsiella pneumoniaeMDR Clinical Isolates1-4[1]
Pseudomonas aeruginosaNot Specified0.125[1]
Acinetobacter baumanniiNot Specified1-2[1]

Table 3: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound A and D22

Bacterial SpeciesStrainCompoundMIC (µg/mL)MBC (µg/mL)Reference(s)
Escherichia coliNot SpecifiedThis compound A-8[6]
Escherichia coliNot SpecifiedThis compound A-16[8]
Escherichia coliNot SpecifiedThis compound D22-8[8]

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound (or analog) stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest desired final concentration. b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row. c. Add 200 µL of the twice-concentrated this compound solution to well 1. d. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12. b. The final volume in wells 1-11 will be 200 µL. c. Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Interpretation of Results: a. Following incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Quality Control:

  • Concurrently test standard quality control strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.[9][10]

  • The MIC values for the QC strains should fall within the established acceptable ranges.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined and establishes the lowest concentration of an antibiotic that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile PBS

  • Standard plate count agar (B569324) plates

  • Sterile spreader

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Plate: a. From the wells of the MIC plate showing no visible growth (at and above the MIC), and from the growth control well, take a 100 µL aliquot. b. It is recommended to create a 1:10 dilution in sterile PBS to ensure a countable number of colonies if the antibiotic is bacteriostatic rather than bactericidal at those concentrations. c. Plate the 100 µL aliquot (or the diluted aliquot) onto a standard plate count agar plate.

  • Incubation: a. Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.

Visualizations

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results prep_antibiotic Prepare 2x this compound Serial Dilutions in 96-well plate inoculate Inoculate 96-well plate with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute_inoculum Dilute Inoculum to final ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_mic Read Plate for Turbidity incubate->read_mic determine_mic Determine MIC: Lowest concentration with no visible growth read_mic->determine_mic

Caption: Workflow for MIC Determination.

MBC_Workflow Experimental Workflow for MBC Determination cluster_mic From MIC Assay cluster_plating Plating cluster_analysis Analysis mic_plate Select wells from MIC plate (at and above MIC) subculture Subculture 100 µL from selected wells onto agar plates mic_plate->subculture incubate_plates Incubate agar plates at 35°C for 18-24 hours subculture->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies determine_mbc Determine MBC: Lowest concentration with ≥99.9% killing count_colonies->determine_mbc

Caption: Workflow for MBC Determination.

Darobactin_MoA Mechanism of Action of this compound cluster_membrane Gram-Negative Bacterial Outer Membrane cluster_inhibition Inhibition Pathway bam_complex BAM Complex bamA BamA binding This compound binds to the lateral gate of BamA bamA->binding omp Outer Membrane Protein (OMP) Substrate omp->bamA Normal Function This compound This compound This compound->binding inhibition Inhibition of OMP insertion and folding binding->inhibition cell_death Cell Death inhibition->cell_death

Caption: this compound's Mechanism of Action.

References

Application Notes and Protocols for the Purification of Darobactin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Darobactin is a promising class of antibiotics with potent activity against Gram-negative bacteria, a group of pathogens for which new therapeutic options are urgently needed.[1][2][3][4][5] Discovered in Photorhabdus bacteria, this compound and its derivatives are ribosomally synthesized and post-translationally modified peptides (RiPPs) that exhibit a unique bicyclic structure.[2][3][4][6] Their novel mechanism of action involves the inhibition of the essential outer membrane protein BamA, which is responsible for the assembly of β-barrel proteins in the bacterial outer membrane.[1][3][5] The purification of these complex natural products and their synthetically engineered derivatives is a critical step in their development as therapeutic agents. This document provides detailed application notes and protocols for the purification of this compound and its derivatives from bacterial cultures.

I. General Principles of this compound Purification

The purification of this compound and its derivatives from complex biological matrices such as bacterial culture supernatants typically involves a multi-step strategy combining different chromatographic techniques. The choice of methods depends on the scale of the purification, the specific properties of the this compound derivative, and the desired final purity. Common steps include initial capture and concentration from the culture medium, followed by one or more high-resolution chromatographic steps.

II. Purification Methods

Several methods have been successfully employed for the purification of this compound and its analogs. These can be broadly categorized into solid-phase extraction and various forms of liquid chromatography.

A. Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial initial step for the capture and concentration of Darobactins from large volumes of culture supernatant. Non-polar resins are typically used to bind the relatively hydrophobic this compound molecules.

  • Resin: Amberlite® XAD16N or similar non-polar polymeric adsorbents are effective for this purpose.[2][7] C18-based SPE cartridges can also be utilized.[8]

  • Principle: The culture supernatant is passed through the resin bed, where this compound and other hydrophobic molecules are retained. After washing away unbound impurities, the bound compounds are eluted with an organic solvent.

B. Ion-Exchange Chromatography (IEX)

Given that this compound and its derivatives are peptides containing ionizable groups, ion-exchange chromatography can be a powerful purification step.

  • Resin Type: Cation-exchange chromatography is commonly used.[2] An optimized protocol utilizes the weak cation-exchange resin Dowex MAC-3.[1]

  • Principle: At a suitable pH, positively charged this compound molecules bind to the negatively charged resin. Elution is typically achieved by increasing the salt concentration or pH of the buffer.

C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is the most widely used technique for the high-resolution purification of this compound and its derivatives, often employed as the final polishing step.

  • Stationary Phase: C18 columns are the standard choice.

  • Mobile Phase: A gradient of an organic solvent (typically acetonitrile (B52724) or methanol) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA), is used for elution.

  • Application: Both preparative and semi-preparative HPLC can be used depending on the amount of material to be purified.[7]

III. Experimental Protocols

Protocol 1: Standard Purification of Native this compound from Photorhabdus Culture

This protocol is adapted from the initial discovery and isolation of this compound.[2]

1. Fermentation and Initial Capture: a. Culture Photorhabdus khanii in an appropriate medium (e.g., TSB) for 10-14 days.[2] b. Remove bacterial cells by centrifugation. c. Incubate the culture supernatant with XAD16N resin overnight with agitation to bind this compound.[2]

2. Elution and Concentration: a. Wash the resin with water to remove unbound impurities. b. Elute the bound compounds with 80% methanol (B129727) in water.[7] c. Concentrate the eluate using a rotary evaporator.[2]

3. Cation-Exchange Chromatography: a. Load the concentrated eluate onto a cation-exchange column (e.g., SP Sepharose XL).[2] b. Wash the column with 0.1% (v/v) formic acid in water.[2] c. Elute the compound using a step-gradient of ammonium (B1175870) acetate (B1210297) at different pH values (e.g., pH 5, 7, and 8).[2] d. Combine the bioactive fractions.

4. Reversed-Phase HPLC: a. Lyophilize the combined active fractions and resuspend in a suitable solvent (e.g., 0.1% formic acid in water). b. Purify the sample using preparative or semi-preparative RP-HPLC with a C18 column and a suitable gradient of acetonitrile in water with 0.1% formic acid. c. Collect fractions and identify those containing pure this compound by analytical HPLC and mass spectrometry.

Protocol 2: Optimized Purification of this compound Derivatives from Heterologous Expression in E. coli

This optimized protocol significantly improves the yield and reduces the number of purification steps.[1]

1. Fermentation and Cell Lysis (if intracellular): a. Culture the recombinant E. coli strain expressing the this compound biosynthetic gene cluster. b. Separate the cells from the supernatant by centrifugation. (Note: this compound is typically exported, but this may vary with the expression system and derivative).

2. Initial C18 Flash Chromatography: a. Load the culture supernatant directly onto a large C18 flash chromatography column. b. Wash the column with water to remove salts and hydrophilic impurities. c. Elute with a step or linear gradient of methanol or acetonitrile in water.

3. Weak Cation-Exchange Chromatography: a. Pool and concentrate the fractions containing the this compound derivative. b. Adjust the pH and load the sample onto a Dowex MAC-3 weak cation-exchange column.[1] c. Elute using an ammonia (B1221849) solution.[1]

4. Final Preparative RP-HPLC: a. Neutralize and desalt the eluate from the ion-exchange step. b. Perform a single preparative RP-HPLC purification on a C18 column using a suitable gradient of acetonitrile in water with an appropriate modifier (e.g., 0.1% TFA). c. Collect and analyze fractions to obtain the pure this compound derivative.

IV. Data Presentation

Table 1: Comparison of this compound Purification Yields

DerivativeHost StrainInitial Purification MethodFinal Purification MethodYield (mg/L)Reference
This compound AP. khanii HGB1456XAD16N, Cation-ExchangeRP-HPLC~1.5[2]
This compound AE. coli BL21(DE3)XAD-16NRP-HPLC~13.4[7]
This compound 22E. coli BL21(DE3)C18 Flash ChromatographyDowex MAC-3, RP-HPLC3.0 - 3.7[1]
This compound 9E. coli BL21(DE3)Not specifiedNot specifiedNot specified[1]

Table 2: Antibacterial Activity of Purified this compound Derivatives

DerivativeTarget PathogenMIC (µg/mL)Reference
This compound AE. coli ATCC 259222[2]
This compound AK. pneumoniae ATCC 138832[2]
This compound 9-6F1E. coliImproved vs. D9[1]
This compound 9-6F7K. pneumoniaeImproved vs. D9[1]
This compound 22Carbapenem-resistant A. baumanniiUp to 32-fold > D9[1]

V. Visualizations

Experimental_Workflow_Standard_Purification Fermentation Photorhabdus Culture (10-14 days) Centrifugation Cell Removal (Centrifugation) Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant XAD16N XAD16N Resin Binding Supernatant->XAD16N Elution Elution with 80% Methanol XAD16N->Elution Concentration Concentration (Rotary Evaporation) Elution->Concentration CationExchange Cation-Exchange Chromatography Concentration->CationExchange HPLC Preparative RP-HPLC CationExchange->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: Standard purification workflow for native this compound.

Experimental_Workflow_Optimized_Purification EcoliCulture Recombinant E. coli Culture Supernatant Culture Supernatant EcoliCulture->Supernatant C18Flash C18 Flash Chromatography Supernatant->C18Flash Dowex Weak Cation-Exchange (Dowex MAC-3) C18Flash->Dowex PreparativeHPLC Single Preparative RP-HPLC Dowex->PreparativeHPLC PureDerivative Pure this compound Derivative PreparativeHPLC->PureDerivative

Caption: Optimized purification workflow for this compound derivatives.

Darobactin_Mechanism_of_Action This compound This compound BamA BamA Protein (Outer Membrane) This compound->BamA Inhibits OMP_Folding OMP Folding & Insertion BamA->OMP_Folding Mediates OuterMembrane Outer Membrane Integrity BamA->OuterMembrane OMP Outer Membrane Proteins (OMPs) OMP->OMP_Folding OMP_Folding->OuterMembrane Maintains CellDeath Bacterial Cell Death OuterMembrane->CellDeath Disruption Leads to

Caption: this compound's mechanism of action targeting BamA.

References

Application Notes and Protocols: Cryo-EM Structural Analysis of the Darobactin-BamA Complex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antibiotic-resistant Gram-negative bacteria necessitates the discovery of novel therapeutic agents with new mechanisms of action. Darobactin, a natural product antibiotic, represents a promising candidate by targeting the β-barrel assembly machinery (BAM) complex, an essential component for outer membrane protein (OMP) biogenesis.[1][2][3] this compound specifically inhibits BamA, the central protein of the BAM complex, by binding to its lateral gate, thereby preventing the proper folding and insertion of OMPs into the outer membrane, which ultimately leads to cell death.[1][3][4] Cryo-electron microscopy (Cryo-EM) has been pivotal in elucidating the atomic-level details of this interaction, providing a structural basis for rational drug design. These application notes provide a summary of the quantitative data derived from these structural studies and detailed protocols for replicating the Cryo-EM analysis of the this compound-BamA complex.

Mechanism of Action: this compound's Inhibition of BamA

This compound functions as a potent inhibitor by mimicking a β-strand of a native OMP substrate.[1][3] Its rigid, cyclic structure allows it to bind with high affinity to the lateral gate of BamA, a critical region for OMP insertion.[1][3] This binding event effectively locks the lateral gate in a closed conformation, physically obstructing the entry and folding of new OMP substrates.[2] The interaction is primarily mediated by backbone contacts, making it less susceptible to resistance mutations that typically involve side-chain modifications.[1][3] The structural insights reveal that this compound displaces a lipid molecule from the lateral gate, utilizing the membrane environment as an extended binding pocket.[1][3] This unique mechanism of action disrupts the essential process of outer membrane biogenesis, leading to bacterial cell death.[4]

Darobactin_Mechanism cluster_OM Gram-Negative Outer Membrane cluster_Inhibition Inhibition Pathway BAM BAM Complex (BamA-E) Folded_OMP Folded & Inserted OMP BAM->Folded_OMP OMP_Substrate Unfolded Outer Membrane Protein (OMP) OMP_Substrate->BAM Normal Biogenesis This compound This compound (β-strand mimic) Blocked_BAM Inhibited BAM Complex (Lateral Gate Blocked) This compound->Blocked_BAM Binds to BamA Lateral Gate Cell_Death Cell Death Blocked_BAM->Cell_Death Disrupted OM Integrity OMP_Substrate_Blocked Unfolded OMP OMP_Substrate_Blocked->Blocked_BAM Binding Prevented

This compound's mechanism of inhibiting the BAM complex.

Quantitative Data Summary

The following tables summarize key quantitative findings from Cryo-EM and related biophysical studies of the this compound-BamA complex.

Table 1: Cryo-EM Structures of this compound-BAM Complexes

PDB / EMDB IDLigandOrganismResolution (Å)MethodKey Finding
7NRI / EMD-12239This compound AE. coli3.03Cryo-EMThis compound binds to the lateral gate of BamA, mimicking a β-strand.[3]
8ADG / EMD-15362This compound 22E. coli3.1Cryo-EMEngineered this compound derivative shows tighter binding and enhanced activity.[5][6]
Not specifiedThis compound 9 (D9)E. coli3.4Cryo-EMD9 shares the same binding site as this compound A, blocking the functional region of BamA.[7]
Not specifiedThis compound B (DAR-B)E. coli3.3Cryo-EMDAR-B binding stabilizes the lateral-closed state of the BAM complex.[8]

Table 2: Binding Affinities of this compound Analogues to BamA

CompoundDissociation Constant (KD) in µMMethodNotes
This compound A0.278Surface Plasmon ResonanceNatural this compound shows strong binding affinity.[7]
This compound 9 (D9)0.3Surface Plasmon ResonanceEngineered analogue with comparable affinity to the natural form.[7]
This compound 22 (D22)0.159Surface Plasmon ResonanceEngineered analogue with tighter binding to BamA than this compound A.[7]

Table 3: Antibacterial Activity of Darobactins

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC) in µg/mLNotes
This compound AE. coli, K. pneumoniae2Active against important drug-resistant Gram-negative pathogens.[2][9]
This compound 22Carbapenem-resistant A. baumanniiUp to 32-fold lower than D9Shows significantly enhanced activity against clinically relevant pathogens without observed toxicity.[5][6][7]

Experimental Protocols

Protocol 1: Expression and Purification of the E. coli BAM Complex

This protocol is adapted from methodologies used in the structural studies of the BAM complex.

  • Expression:

    • Co-express all five subunits (BamA, BamB, BamC, BamD, BamE) in E. coli cells (e.g., strain BL21(DE3)). BamA should contain a C-terminal affinity tag (e.g., His-tag) for purification.

    • Grow cells in a suitable medium (e.g., TB or LB) at 37°C to an OD600 of ~0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and continue cultivation at a lower temperature (e.g., 20°C) overnight.

  • Membrane Preparation:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, protease inhibitors).

    • Lyse cells using a high-pressure homogenizer or sonication.

    • Remove cell debris by low-speed centrifugation (e.g., 10,000 x g for 30 min).

    • Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 150,000 x g for 1 hour).

  • Solubilization and Purification:

    • Resuspend the membrane pellet in lysis buffer and solubilize the BAM complex using a detergent such as n-dodecyl-β-D-maltoside (DDM) with gentle stirring for 1-2 hours at 4°C.

    • Remove insoluble material by ultracentrifugation.

    • Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA resin) pre-equilibrated with a buffer containing DDM.

    • Wash the column extensively to remove non-specific binders.

    • Elute the BAM complex using an imidazole (B134444) gradient.

    • Further purify the complex using size-exclusion chromatography (SEC) to ensure homogeneity and remove aggregates. The running buffer should contain a low concentration of DDM to maintain protein stability.

Protocol 2: Cryo-EM Sample Preparation and Data Acquisition

This protocol outlines the key steps for preparing the this compound-BAM complex for Cryo-EM analysis.

  • Complex Formation:

    • Incubate the purified BAM complex with a molar excess of the desired this compound analogue (e.g., 5-10 fold molar excess) for at least 30 minutes on ice.

  • Grid Preparation (Vitrification):

    • Apply 3-4 µL of the this compound-BAM complex solution (at a concentration of 2-5 mg/mL) to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).[10]

    • Use an automated vitrification device (e.g., Vitrobot Mark IV). Set the chamber to 4°C and 100% humidity.

    • Blot the grid with filter paper to remove excess liquid, creating a thin film of the sample.[10]

    • Immediately plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen.[10]

    • Store the vitrified grids in liquid nitrogen until data collection.

  • Data Acquisition:

    • Screen the grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM), such as a Titan Krios, operating at 300 kV.

    • Data is typically collected using a direct electron detector (e.g., Gatan K2/K3) in counting mode.

    • Automated data collection software (e.g., EPU) is used to acquire a large number of movie micrographs.

Cryo-EM Data Processing and 3D Reconstruction Workflow

The raw movie data from the microscope undergoes a multi-step computational process to generate a high-resolution 3D structure.

CryoEM_Workflow cluster_pre 1. Pre-processing cluster_particle 2. Particle Curation cluster_recon 3. 3D Reconstruction & Refinement cluster_post 4. Post-processing MovieFrames Raw Movie Frames MotionCorr Motion Correction (Frame Alignment) MovieFrames->MotionCorr CTF_Est CTF Estimation & Correction MotionCorr->CTF_Est Micrographs Corrected Micrographs CTF_Est->Micrographs Picking Particle Picking (Automated/Template-based) Micrographs->Picking Extraction Particle Extraction Picking->Extraction Class2D 2D Classification (Remove junk particles) Extraction->Class2D GoodParticles Clean Particle Stack Class2D->GoodParticles AbInitio Ab-initio 3D Model Generation GoodParticles->AbInitio Refine3D_Het Heterogeneous 3D Refinement AbInitio->Refine3D_Het Refine3D_Hom Homogeneous 3D Refinement Refine3D_Het->Refine3D_Hom FinalMap High-Resolution 3D Density Map Refine3D_Hom->FinalMap ModelBuilding Atomic Model Building & Refinement FinalMap->ModelBuilding Validation Structure Validation ModelBuilding->Validation

General workflow for single-particle Cryo-EM data processing.

References

Application Notes and Protocols for Mutasynthesis of Darobactin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the generation of Darobactin analogs through mutasynthesis. This compound is a promising ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with potent activity against Gram-negative bacteria.[1][2][3][4] Its unique mode of action involves targeting the essential outer membrane protein BamA.[1][4][5] Mutasynthesis, which combines genetic engineering of the biosynthetic pathway with precursor-directed biosynthesis, has emerged as a powerful tool for generating novel this compound analogs with improved properties.[1][5][6]

Overview of this compound Biosynthesis and Mutasynthesis Strategy

This compound is produced from a precursor peptide, DarA, which undergoes post-translational modifications by the radical S-adenosylmethionine (rSAM) enzyme, DarE, to form the characteristic bicyclic structure.[1][3] The minimal biosynthetic gene cluster (BGC) required for this compound production in a heterologous host consists of the darA and darE genes.[3] This simplicity makes the this compound system highly amenable to mutasynthesis.

The primary strategy for generating this compound analogs involves the targeted mutagenesis of the darA gene, which encodes the precursor peptide. By altering the codons for specific amino acids in the core heptapeptide (B1575542) sequence of DarA, novel precursor peptides can be generated.[1][2][3] When the modified darA is co-expressed with darE in a suitable host such as Escherichia coli, the DarE enzyme processes the new precursor peptide, resulting in the production of a novel this compound analog.[1][2]

Quantitative Data Summary of this compound Analogs

The following tables summarize the reported minimum inhibitory concentrations (MICs) of various this compound analogs against a panel of clinically relevant Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Natural this compound Analogs

CompoundCore Peptide SequenceA. baumanniiE. coliK. pneumoniaeP. aeruginosa
This compound AW-N-W-S-K-S-F162-44-84
This compound BW-N-W-T-K-R-F8244
This compound CW-S-W-S-K-S-F>6432>64>64
This compound DW-N-W-S-R-S-F>64>64>64>64
This compound EW-N-F-S-K-S-F>64>64>64>64

Data sourced from multiple studies.[3][4]

Table 2: Minimum Inhibitory Concentrations (µg/mL) of Selected Non-natural this compound Analogs

CompoundCore Peptide Sequence ModificationA. baumanniiE. coliK. pneumoniaeP. aeruginosa
This compound 9K5R, S6T1-21-21-40.125
This compound 10S4T, K5R, S6T22-42-40.25
This compound 14S4A, S6A4241
This compound 16S4T, S6T4240.5
This compound 22N2Y, S4T, S6Y0.5-11-21-20.5-1
This compound 69N2Y, S6Y12-42-41-2

Data sourced from multiple studies.[2][3][7]

Experimental Protocols

Protocol for Mutagenesis of the darA Gene

This protocol describes the generation of darA variants using site-directed mutagenesis.

  • Template Plasmid: A plasmid containing the this compound BGC, such as pNOSO-darABCDE, is used as the template for mutagenesis.[8][7]

  • Primer Design: Design primers incorporating the desired nucleotide changes in the darA core peptide coding sequence.

  • PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the designed primers and the template plasmid.

  • Template Removal: Digest the parental, methylated template DNA with a methylation-dependent restriction enzyme (e.g., DpnI).

  • Transformation: Transform the resulting mutated plasmids into a suitable cloning host, such as E. coli TOP10.

  • Sequence Verification: Isolate the plasmids from the transformants and verify the desired mutations by Sanger sequencing.

Protocol for Heterologous Expression of this compound Analogs

This protocol details the expression of this compound analogs in E. coli.

  • Host Strain: Use an expression host such as E. coli BL21(DE3) or E. coli BL21-Gold(DE3).[9]

  • Transformation: Transform the verified plasmid containing the mutated darA gene into the expression host.

  • Pre-culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., kanamycin) and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of expression medium (e.g., Terrific Broth) with the overnight pre-culture to an initial OD600 of 0.1.

  • Induction: Grow the main culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and, if applicable, L-arabinose to 0.2%.

  • Fermentation: Continue the culture at a lower temperature, typically 18-22°C, for 48-72 hours.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation. The supernatant and cell pellet can be processed separately for the purification of the this compound analog.

Protocol for Extraction and Purification of this compound Analogs

This protocol provides a general procedure for the purification of this compound analogs.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Initial Capture: The supernatant containing the this compound analog can be subjected to solid-phase extraction (SPE) using a resin such as Amberlite XAD16. Alternatively, for a more targeted purification, weak cation-exchange chromatography using a resin like Dowex MAC-3 can be employed.[9]

  • Elution: Elute the bound this compound analog from the resin using an appropriate solvent, such as methanol (B129727) for SPE or an ammonia (B1221849) solution for cation-exchange.

  • Further Purification: The eluted fractions can be further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Analysis: Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the this compound analog.

Visualizations

Darobactin_Biosynthesis_Pathway cluster_0 Ribosome cluster_1 Post-Translational Modification darA_gene darA gene DarA_precursor DarA Precursor Peptide (Leader-Core-Follower) darA_gene->DarA_precursor Transcription & Translation Modified_DarA Modified DarA Precursor DarA_precursor->Modified_DarA Bicyclization DarE_enzyme DarE (Radical SAM Enzyme) DarE_enzyme->Modified_DarA Proteolysis Proteolytic Cleavage Modified_DarA->Proteolysis Mature_this compound Mature this compound Proteolysis->Mature_this compound

Caption: this compound Biosynthesis Pathway.

Mutasynthesis_Workflow cluster_0 Genetic Engineering cluster_1 Heterologous Expression cluster_2 Analog Production & Analysis Design_Primers Design Mutagenic Primers Site_Directed_Mutagenesis Site-Directed Mutagenesis of darA Design_Primers->Site_Directed_Mutagenesis Sequence_Verification Sequence Verification Site_Directed_Mutagenesis->Sequence_Verification Transformation Transform E. coli Host Sequence_Verification->Transformation Fermentation Culture & Induction Transformation->Fermentation Harvesting Harvest Cells Fermentation->Harvesting Purification Extraction & Purification Harvesting->Purification Characterization Mass Spectrometry & NMR Purification->Characterization Bioactivity_Testing MIC Determination Characterization->Bioactivity_Testing

Caption: Mutasynthesis Workflow for this compound Analogs.

References

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic (PK/PD) Studies of Darobactin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data relevant to the preclinical assessment of darobactin derivatives, a promising new class of antibiotics targeting Gram-negative pathogens. The protocols outlined below are based on established in vivo and in vitro models to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these novel compounds.

Introduction to this compound and its Derivatives

Darobactins are a novel class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent activity against Gram-negative bacteria.[1] Their unique mechanism of action involves the inhibition of the essential outer membrane protein BamA, which is responsible for the folding and insertion of β-barrel proteins into the outer membrane.[1][2] This novel target makes darobactins a promising therapeutic option against multidrug-resistant infections.

Recent research has focused on biosynthetic engineering to generate this compound derivatives with improved potency and pharmacological properties. Notably, derivatives such as D22 and D69 have demonstrated significantly enhanced activity against critical pathogens like Acinetobacter baumannii, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[3][4] This document details the experimental procedures to characterize the PK/PD profiles of such derivatives.

Data Presentation: Quantitative PK/PD Parameters

A critical aspect of preclinical drug development is the quantitative assessment of a compound's activity and disposition in biological systems. The following tables summarize key in vitro and in vivo parameters for prominent this compound derivatives.

In Vitro Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Negative Pathogens

DerivativeE. coli ATCC 25922 (μg/mL)A. baumannii DSM 30008 (μg/mL)P. aeruginosa PAO1 (μg/mL)K. pneumoniae ATCC 13883 (μg/mL)
This compound A2 - 46416 - 322 - 4
D22 2282
D69 2284

Data compiled from multiple sources.[3][4]

Table 2: In Vitro ADMET Profile of this compound Derivatives D22 and D69

ParameterD22D69
Metabolic Stability (Mouse Liver Microsomes, 2h)Not MetabolizedNot Metabolized
Plasma Stability (Mouse Plasma, 4h)No DegradationNo Degradation
Plasma Protein Binding (Mouse)46 - 63%46 - 63%

ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. Data indicates favorable in vitro properties for in vivo evaluation.[5]

In Vivo Pharmacokinetics of this compound D22 in Mice

Table 3: Pharmacokinetic Parameters of this compound D22 in C57BL/6 Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)t½ (h)AUC (0-last) (h·ng/mL)
Intravenous (IV)52,750 ± 5500.61,230 ± 210
Subcutaneous (SC)201,260 ± 2801.03,450 ± 670
Intraperitoneal (IP)201,890 ± 4200.82,890 ± 560

Cmax: Maximum plasma concentration; t½: Half-life; AUC: Area under the concentration-time curve. Data are presented as mean ± standard deviation.[4]

In Vivo Efficacy

Table 4: In Vivo Efficacy of this compound Derivatives in Infection Models

DerivativeInfection ModelPathogenDose and RouteOutcome
D22 Murine PeritonitisE. coli60 mg/kg IV100% survival
D22 Murine Thigh InfectionP. aeruginosa50 mg/kg SC (multiple doses)Significant reduction in bacterial burden
D22 Murine UTIE. coli40 mg/kg SC (twice daily)Significant reduction in bacterial load in urine, bladder, and kidneys
D22 Zebrafish EmbryoA. baumannii10 mg/kgComplete clearance of infection
D69 Zebrafish EmbryoA. baumannii10 mg/kgComplete clearance of infection

UTI: Urinary Tract Infection.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method to determine the MIC of this compound derivatives.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, P. aeruginosa, A. baumannii, K. pneumoniae)

  • This compound derivatives stock solutions

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture bacteria on appropriate agar (B569324) plates overnight.

    • Select 3-5 colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution of Compounds:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound derivative stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Murine Infection Models

Animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

Purpose: To evaluate the in vivo efficacy of this compound derivatives against localized soft tissue infections.

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide (B585) to female ICR or Swiss Webster mice (6-8 weeks old) via intraperitoneal (IP) injection at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.

  • Infection:

    • Prepare an inoculum of the test pathogen (e.g., P. aeruginosa) in logarithmic growth phase.

    • Inject 0.1 mL of the bacterial suspension (approximately 10⁶ - 10⁷ CFU/mL) into the thigh muscle of each mouse.

  • Treatment:

    • Initiate treatment with the this compound derivative at a specified dose and route (e.g., subcutaneous, intravenous) at a defined time post-infection (e.g., 2 hours).

    • Administer single or multiple doses as per the study design.

  • Endpoint Analysis:

    • At a predetermined time (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions.

    • Plate the dilutions on appropriate agar to determine the bacterial load (CFU/thigh).

Purpose: To assess the efficacy of this compound derivatives in a systemic infection model.

Procedure:

  • Infection:

    • Prepare an inoculum of the test pathogen (e.g., E. coli).

    • Inject 0.1 mL of the bacterial suspension (approximately 10⁷ CFU/mL) intraperitoneally into mice.

  • Treatment:

    • Administer the this compound derivative at various doses and routes at a specified time post-infection.

  • Endpoint Analysis:

    • Monitor the survival of the mice over a set period (e.g., 72 hours).

    • Alternatively, at a defined endpoint, collect blood and/or peritoneal lavage fluid for bacterial load determination.

Purpose: To evaluate the efficacy of this compound derivatives in treating urinary tract infections.

Procedure:

  • Infection:

    • Anesthetize female mice and instill a suspension of uropathogenic E. coli (approximately 10⁸ CFU in 50 µL) directly into the bladder via a transurethral catheter.

  • Treatment:

    • Begin treatment with the this compound derivative at a specified time post-infection (e.g., 24 hours) and continue for a defined duration (e.g., 3 days).

  • Endpoint Analysis:

    • At the end of the treatment period, collect urine, bladder, and kidney tissues.

    • Homogenize the tissues and perform serial dilutions to determine the bacterial load in each compartment.

Zebrafish Embryo Infection Model

Purpose: A high-throughput in vivo model for initial efficacy screening of this compound derivatives.

Procedure:

  • Infection:

    • At 2 days post-fertilization, microinject a defined number of CFU of the pathogen (e.g., A. baumannii) into the caudal vein of zebrafish embryos.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), administer the this compound derivative by microinjection into the caudal vein.

  • Endpoint Analysis:

    • Monitor the survival of the embryos over 48-72 hours.

    • Fluorescently labeled bacteria can be used to visualize and quantify the bacterial burden in the embryos.

Pharmacokinetic (PK) Analysis in Mice

Purpose: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound derivatives.

Procedure:

  • Drug Administration:

    • Administer the this compound derivative to mice via the desired route (e.g., IV, IP, SC, oral).

  • Sample Collection:

    • At predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture.

    • Process the blood to obtain plasma.

    • At the final time point, collect relevant tissues (e.g., kidney, liver, lung, thigh muscle).

  • Sample Analysis:

    • Extract the this compound derivative from plasma and tissue homogenates.

    • Quantify the concentration of the compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t½, and AUC.

Visualizations

The following diagrams illustrate key concepts related to the study of this compound derivatives.

Mechanism of Action: this compound Inhibition of BamA

darobactin_moa cluster_OM Outer Membrane cluster_outcome Cellular Outcome BamA BamA Protein (Lateral Gate) OMP_folded OMP_folded Inhibition Inhibition of OMP Folding and Insertion BamA->Inhibition Leads to This compound This compound Derivative This compound->BamA Binds to lateral gate, mimicking β-signal OMP Outer Membrane Protein (Unfolded) OMP->BamA Normal substrate binding Death Bacterial Cell Death Inhibition->Death

Caption: this compound's mechanism of action targeting the BamA protein.

Experimental Workflow for In Vivo Efficacy Testing

invivo_workflow start Start: Select this compound Derivative and Pathogen model Choose In Vivo Model (e.g., Thigh, Sepsis, UTI) start->model infection Infect Animals with Specified Pathogen model->infection treatment Administer this compound Derivative (Dose, Route, Frequency) infection->treatment monitoring Monitor Animal Health and/or Survival treatment->monitoring endpoint Endpoint Analysis: Determine Bacterial Load monitoring->endpoint data_analysis Data Analysis and Comparison to Controls endpoint->data_analysis pkpd_integration cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) pk_study Determine Cmax, AUC, t½ in Animal Models integration PK/PD Modeling and Correlation Analysis pk_study->integration pd_study Determine MIC and In Vivo Efficacy pd_study->integration optimization Optimized Dosing Regimen (Dose and Frequency) integration->optimization

References

Application Notes and Protocols: Utilizing Darobactin Derivatives D22 and D69 in Gram-negative Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. The discovery of Darobactin, a novel ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic, has opened a new avenue for therapeutic development.[1][2] Darobactins exhibit a unique mechanism of action, targeting the β-barrel assembly machinery (BAM) complex protein BamA, which is essential for the insertion of proteins into the outer membrane of Gram-negative bacteria.[1][3][4][5] This novel target minimizes the risk of cross-resistance with existing antibiotic classes.[6][7]

Through biosynthetic engineering, derivatives of the natural this compound A have been developed with significantly enhanced potency.[8] Among these, this compound 22 (D22) and this compound 69 (D69) have emerged as frontrunner candidates, demonstrating superior activity against a range of high-priority Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][6][9] This document provides a detailed overview of the properties of D22 and D69 and protocols for their application in key preclinical infection models.

Mechanism of Action: Targeting BamA

This compound functions by inhibiting the BamA protein, the central component of the BAM complex responsible for folding and inserting β-barrel proteins into the bacterial outer membrane.[3][10] By binding to a critical region of BamA known as the lateral gate, this compound mimics a native β-strand substrate, effectively blocking the protein insertion process.[4] This disruption of outer membrane biogenesis leads to cell death.[1][2][3] Because the this compound-BamA interaction is largely mediated by backbone contacts, it is particularly robust against resistance mutations.[4]

This compound's Mechanism of Action BamA BamA Protein OMP_folded Functional Outer Membrane Protein BamA->OMP_folded Folding & Insertion CellDeath Cell Death BamA->CellDeath Disrupted OM Biogenesis OMP_unfolded Unfolded Outer Membrane Protein OMP_unfolded->BamA Binding to BAM Complex This compound This compound (D22 / D69) This compound->BamA Inhibition of Lateral Gate

Caption: this compound inhibits the BamA protein, disrupting outer membrane biogenesis and leading to cell death.

Quantitative Data Summary

In Vitro Antibacterial Activity

D22 and D69 show potent activity against a wide array of clinically relevant Gram-negative pathogens, including multidrug-resistant (MDR) isolates.[6] D22, in particular, demonstrates significantly improved activity against A. baumannii compared to the parent compound.[1][8]

Table 1: Minimum Inhibitory Concentration (MIC) of D22 and D69 Against Key Gram-Negative Pathogens

Bacterial Strain D22 MIC (µg/mL) D69 MIC (µg/mL) Reference
Acinetobacter baumannii DSM-30008 0.25 - 0.5 0.5 [11]
Acinetobacter baumannii ATCC 17978 4 - 8 16 [11]
Acinetobacter baumannii (MDR Isolate) 4 - 8 8 - 16 [11]
Escherichia coli ATCC 25922 0.5 - 1 1 [1]
Pseudomonas aeruginosa PAO1 4 4 [1]
Pseudomonas aeruginosa (MDR Isolate 83979) 16 16 [6]
Klebsiella pneumoniae (MIC90) 4 - 8 N/A [1]

Data presented are ranges from multiple experiments where available. MDR: Multidrug-Resistant.

In Vitro ADMET and Pharmacokinetic Profile

Initial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of D22 and D69 reveals promising characteristics for further development.[6][11] Both compounds exhibit high stability in plasma and liver microsomes across multiple species.[6][11]

Table 2: In Vitro ADMET & Pharmacokinetic Properties of D22 and D69

Parameter Species D22 D69 Reference
Metabolic Stability (t½) Mouse Liver Microsomes > 2 h > 2 h [6][11]
Human Liver Microsomes > 2 h > 2 h [6][11]
Rat Liver Microsomes > 2 h > 2 h [6][11]
Plasma Stability (t½) Mouse Plasma > 4 h > 4 h [6][11]
Human Plasma > 4 h > 4 h [6][11]
Rat Plasma > 4 h > 4 h [6][11]
Plasma Protein Binding (PPB) Mouse 46% 51% [6]
Human 63% 59% [6]
Rat 47% 46% [6]
In Vivo Half-Life (t½) Mouse (SC administration) 1 h N/A [12]

N/A: Data not available from the provided search results.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard broth microdilution method for determining the MIC of D22 and D69 against Gram-negative bacteria.[13][14]

Workflow for MIC Determination prep_bacteria 1. Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) inoculate 3. Inoculate Plate (Add bacterial suspension to wells) prep_bacteria->inoculate prep_plate 2. Prepare 96-Well Plate (2-fold serial dilutions of D22/D69) prep_plate->inoculate incubate 4. Incubate Plate (18-24 hours at 37°C) inoculate->incubate read_results 5. Read Results (Visually inspect for turbidity) incubate->read_results determine_mic 6. Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Materials:

  • This compound D22 or D69, stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation: a. Culture bacteria on an appropriate agar (B569324) plate overnight. b. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Dilution: a. Prepare a 2-fold serial dilution of D22 or D69 in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL before adding bacteria. b. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of D22 and D69 in reducing bacterial burden in a localized, deep-seated infection.[1][9]

Workflow for Murine Thigh Infection Model acclimate 1. Acclimatize Mice induce_neutropenia 2. Induce Neutropenia (Optional, e.g., cyclophosphamide) acclimate->induce_neutropenia infect 3. Infect Thigh Muscle (Intramuscular injection of bacteria) induce_neutropenia->infect treat 4. Administer Treatment (e.g., IV, SC, IP injection of D22/D69) infect->treat euthanize 5. Euthanize & Harvest (At specified time point, e.g., 24h post-infection) treat->euthanize homogenize 6. Homogenize Thigh Tissue euthanize->homogenize plate_count 7. Plate Serial Dilutions & Count CFUs homogenize->plate_count analyze 8. Analyze Data (Compare CFU/gram in treated vs. vehicle groups) plate_count->analyze

Caption: Key steps in a murine thigh infection model to assess in vivo antibiotic efficacy.

Materials:

  • Female BALB/c or similar strain mice (6-8 weeks old)

  • Bacterial strain (e.g., P. aeruginosa, E. coli)

  • D22 or D69 formulated for in vivo administration

  • Vehicle control (e.g., PBS)

  • Anesthetic

  • Tissue homogenizer

  • Agar plates for CFU counting

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 3 days prior to the experiment.

  • Infection: a. Anesthetize the mice. b. Inject a defined inoculum (e.g., 10⁶ - 10⁷ CFU) of the pathogen in 0.1 mL of saline directly into the thigh muscle.

  • Treatment: a. At a specified time post-infection (e.g., 1-2 hours), administer D22, D69, or vehicle control via the desired route (e.g., subcutaneous (SC), intravenous (IV), or intraperitoneal (IP)).[9][12] Dosing regimens may vary (e.g., single dose or multiple doses).

  • Endpoint and Analysis: a. At 24 hours post-infection, euthanize the mice. b. Aseptically remove the entire thigh muscle. c. Weigh the tissue and homogenize it in a known volume of sterile saline. d. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU). e. Calculate the bacterial load as CFU per gram of tissue and compare the results between treatment and vehicle groups.

Protocol 3: Zebrafish Embryo Infection Model

This high-throughput model is useful for early in vivo proof-of-concept studies, particularly for pathogens like A. baumannii.[1][9][12]

Materials:

  • Fertilized zebrafish embryos (24-30 hours post-fertilization)

  • Bacterial strain (e.g., A. baumannii)

  • D22 or D69 solution

  • Microinjection apparatus

  • Incubator (28-30°C)

  • Stereomicroscope

Procedure:

  • Infection: a. Prepare a bacterial suspension of known concentration. b. Microinject a precise volume (e.g., 1-2 nL) of the bacterial suspension into the caudal vein or yolk sac of the zebrafish embryos.

  • Treatment: a. At 2-3 hours post-infection (hpi), transfer embryos to fresh water containing the desired concentration of D22/D69, or perform a second microinjection with the treatment solution (e.g., 10 mg/kg).[1] b. Include vehicle-treated and uninfected control groups.

  • Monitoring and Endpoint: a. Incubate the embryos at an appropriate temperature (e.g., 28-30°C). b. Monitor embryo survival at regular intervals (e.g., every 12 or 24 hours) for up to 72-96 hpi using a stereomicroscope.

  • Data Analysis: a. Plot survival curves (Kaplan-Meier) for each group. b. Compare the survival rates of the treated groups against the infected vehicle control group using statistical analysis (e.g., log-rank test). A significant increase in survival indicates in vivo efficacy.[1][12]

Conclusion

The this compound derivatives D22 and D69 represent a significant advancement in the search for novel antibiotics against Gram-negative pathogens. Their unique mechanism of action, potent in vitro activity against MDR strains, and promising in vivo efficacy in diverse infection models underscore their potential as leads for clinical development.[6][8][9] The protocols and data presented here provide a foundational guide for researchers to further evaluate and characterize these exciting new compounds.

References

Application of Larock Heteroannulation in the Synthesis of the Darobactin Bicyclic Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darobactin, a potent antibiotic with a novel mechanism of action against Gram-negative bacteria, presents a formidable synthetic challenge due to its unique bicyclic heptapeptide (B1575542) structure. This document provides detailed application notes and experimental protocols for the key strategic transformation in its total synthesis: the Larock heteroannulation for the construction of the strained macrocyclic indole (B1671886) cores. Two successful approaches, employing sequential and atroposelective Larock macrocyclizations, have been developed and are detailed herein. These protocols offer a practical guide for researchers engaged in the synthesis of this compound analogs and other complex macrocyclic peptides.

Introduction

The emergence of multidrug-resistant Gram-negative pathogens necessitates the development of new classes of antibiotics. This compound, isolated from Photorhabdus bacteria, inhibits the essential outer membrane protein BamA, representing a promising new therapeutic lead.[1][2] Its complex architecture, featuring a 15-membered and a 14-membered macrocycle fused through two tryptophan residues, has spurred significant interest in its total synthesis.

A critical step in achieving the total synthesis of this compound is the formation of the indole rings within the macrocyclic structure. The Larock indole synthesis, a powerful palladium-catalyzed annulation of an o-haloaniline with an alkyne, has proven to be a highly effective strategy for this purpose.[3][4] This document outlines the successful application of sequential and halogen-selective Larock heteroannulations in the construction of the this compound bicyclic core, as demonstrated in recent total syntheses.[3][5]

Data Presentation

Table 1: Larock Macrocyclization for the Eastern Macrocycle of this compound
PrecursorCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
ortho-iodo acetanilide (B955) linear peptidePd(OAc)₂ / XPhosK₃PO₄1,4-dioxane (B91453)4012523:1[1]
ortho-bromoaniline linear peptide with unprotected alkyne[Pd(cinnamyl)Cl]₂ / cBRIDPK₂CO₃Toluene (B28343)10018up to 60N/A[4]
Table 2: Larock Macrocyclization for the Western Macrocycle of this compound
PrecursorCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
ortho-bromo acetanilide monocyclic peptidePd₂(dba)₃ / RuPhosK₂CO₃Toluene1001251[1]
ortho-bromoaniline monocyclic peptide[Pd(cinnamyl)Cl]₂ / cBRIDPK₂CO₃Toluene1001867 (over 2 steps)[4]

Experimental Protocols

Protocol 1: Halogen-Selective Larock Macrocyclization for the Eastern Macrocycle (Nesic et al. approach)[1]

This protocol details the formation of the first macrocycle using an ortho-iodoaniline precursor, which allows for selective reaction at a lower temperature compared to the corresponding ortho-bromoaniline.

Materials:

  • Linear peptide precursor (containing ortho-iodo acetanilide and terminal alkyne)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (B84403) tribasic (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the linear peptide precursor (1.0 equiv).

  • Add K₃PO₄ (3.0 equiv).

  • In a separate flask, pre-mix Pd(OAc)₂ (0.1 equiv) and XPhos (0.2 equiv) in anhydrous 1,4-dioxane.

  • Add the catalyst pre-mixture to the flask containing the peptide and base.

  • Add additional anhydrous 1,4-dioxane to achieve a final concentration of ~0.01 M.

  • Stir the reaction mixture at 40 °C for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel chromatography to yield the desired macrocycle and its atropisomer. The reported combined yield is 52%, with a 3:1 diastereomeric ratio in favor of the desired atropisomer.[1]

Protocol 2: Larock Macrocyclization with an Unprotected Alkyne for the Eastern Macrocycle (Baran et al. approach)[4]

This protocol describes the formation of the first macrocycle using an ortho-bromoaniline precursor and a terminal, unprotected alkyne.

Materials:

  • Linear peptide precursor (containing ortho-bromoaniline and terminal alkyne)

  • [Pd(cinnamyl)Cl]₂

  • cBRIDP (a custom phosphine (B1218219) ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a glovebox-dried vial, add the linear peptide precursor (1.0 equiv), [Pd(cinnamyl)Cl]₂ (0.15 equiv), and cBRIDP (0.3 equiv).

  • Add K₂CO₃ (5.0 equiv).

  • Add anhydrous toluene to achieve a final concentration of ~0.005 M.

  • Seal the vial and heat the mixture to 100 °C for 18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the macrocyclic product in up to 60% yield.[4]

Protocol 3: Second Larock Macrocyclization for the Western Macrocycle (Nesic et al. approach)[1]

This protocol outlines the formation of the second macrocycle to complete the bicyclic core of this compound.

Materials:

  • Monocyclic peptide precursor (containing ortho-bromo acetanilide and terminal alkyne)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the monocyclic peptide precursor (1.0 equiv).

  • Add K₂CO₃ (3.0 equiv).

  • In a separate flask, pre-mix Pd₂(dba)₃ (0.05 equiv) and RuPhos (0.2 equiv) in anhydrous toluene.

  • Add the catalyst pre-mixture to the flask containing the peptide and base.

  • Add additional anhydrous toluene to achieve a final concentration of ~0.01 M.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the protected bicyclic this compound core in 51% yield.[1]

Visualizations

This compound Synthesis Workflow via Sequential Larock Heteroannulation

G cluster_0 Synthesis of Linear Precursor 1 cluster_1 First Macrocyclization (Eastern Ring) cluster_2 Elaboration and Synthesis of Precursor 2 cluster_3 Second Macrocyclization (Western Ring) A Non-canonical amino acid synthesis B Peptide couplings A->B C Larock Heteroannulation (ortho-iodoaniline + alkyne) B->C Linear Peptide 1 D Side chain installation C->D Monocyclic Intermediate E Peptide coupling D->E F Larock Heteroannulation (ortho-bromoaniline + alkyne) E->F Linear Peptide 2 G Global Deprotection F->G Protected Bicyclic Core H This compound A G->H

Caption: Overall synthetic workflow for this compound A highlighting the sequential Larock macrocyclizations.

Proposed Catalytic Cycle for the Larock Heteroannulation

G A Pd(0)L (Active Catalyst) B Oxidative Addition A->B + o-Haloaniline C Alkyne Coordination B->C + Alkyne D Carbopalladation C->D E Intramolecular C-N Bond Formation D->E F Reductive Elimination E->F F->A - HX, -L G Indole Product F->G H o-Haloaniline and Alkyne H->A H->B H->C G cluster_0 Gram-Negative Bacterial Outer Membrane BamA BamA Protein (β-barrel assembly machinery) Inhibition Inhibition BamA->Inhibition OMP Outer Membrane Protein (unfolded) OMP->BamA normal insertion This compound This compound This compound->BamA Disruption Disruption of Outer Membrane Integrity Inhibition->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath

References

Troubleshooting & Optimization

Improving the yield of Darobactin in heterologous expression systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the heterologous expression of Darobactin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve production yields.

Frequently Asked Questions (FAQs)

Q1: Why is heterologous expression necessary for this compound production?

The native producer of this compound, Photorhabdus khanii, exhibits very limited production under standard laboratory cultivation conditions, with yields reported as low as 3 mg/L after 10-14 days of fermentation.[1][2][3] This low titer and long fermentation time make native production insufficient for research and development.[4] Heterologous expression in well-characterized hosts like Escherichia coli is employed to achieve higher yields in a shorter time, facilitate genetic engineering, and create a more reliable and scalable production platform.[5][6]

Q2: What is the minimal biosynthetic gene cluster (BGC) required for this compound production?

Initial studies focused on the entire darABCDE gene cluster. However, independent gene deletion experiments have shown that only two genes are essential for the biosynthesis of this compound in heterologous hosts:

  • darA : Encodes the precursor peptide.[1][7][8]

  • darE : Encodes a radical S-adenosyl-L-methionine (rSAM) enzyme that catalyzes the crucial bicyclic crosslinking of the peptide.[1][7][8]

The genes darBCD, which likely encode a transporter, are not essential for this compound formation in E. coli.[4]

Q3: What are the typical production titers of this compound in heterologous systems?

Yields can vary significantly based on the expression system, strain, and cultivation conditions. Engineered systems in E. coli have demonstrated a substantial improvement over the native producer.

Table 1: Comparison of this compound Production Yields
Production SystemHost StrainProductYield (mg/L)Fermentation TimeReference
Native ProducerPhotorhabdus khaniiThis compound A~310-14 days[2]
Heterologous (Engineered BGC)E. coli BL21 (DE3)This compound A13.43 days[7][8]
Heterologous (Wusain et al.)E. coliThis compound A>302 days[7]
HeterologousE. coliThis compound Aup to 25Not Specified[6]
Heterologous (Engineered)E. coli BL21 (DE3)This compound 2210.5 (±1.0)Not Specified[6]
Heterologous (Engineered)E. coli BL21-Gold (DE3)This compound 229.0 (±1.2)Not Specified[6]

Troubleshooting Guide

Problem: Low or undetectable this compound yield.

This is a common issue that can stem from several factors, from genetic design to fermentation conditions. Below are potential causes and actionable solutions.

Cause 1: Suboptimal Codon Usage

The native this compound BGC has a GC content of only ~32%, which is significantly different from that of E. coli (~50%).[7] This mismatch can lead to translational inefficiency due to the different tRNA pools of the host.

  • Solution: Codon Optimize the BGC. Synthetically redesign the coding sequences of darA and darE to match the codon bias of E. coli without altering the final amino acid sequence. This can significantly enhance translation rates and protein expression.

Cause 2: Inefficient Promoter or Uncontrolled Expression

The choice of promoter is critical for balancing expression levels with host metabolic burden and potential product toxicity.

  • Solutions:

    • Use a Strong, Inducible Promoter: T7-based promoters (e.g., T7lac in pET vectors) or the arabinose-inducible araB promoter are effective for driving high-level expression of the this compound BGC.[2][4]

    • Leverage Leaky Expression: In some systems, the leaky (basal) expression from an uninduced T7lac promoter has been found to be sufficient and even favorable for this compound production, possibly by avoiding host toxicity from high expression levels.[7]

    • Control Leaky Expression: If autotoxicity is a concern, switch to a host strain engineered for tighter expression control, such as E. coli BL21-Gold (DE3).[6] This can lead to more controlled and reproducible fermentations.

Cause 3: Host Strain Toxicity

This compound is a potent antibiotic against Gram-negative bacteria, and its production can be toxic to the E. coli host, leading to reduced growth and lower yields.[6]

  • Solutions:

    • Optimize Induction Conditions: Use a lower concentration of the inducer (e.g., IPTG) and/or induce expression at a lower temperature (e.g., 18-25°C). This slows down production, allowing the host cells to better manage the toxic effects and can improve protein folding.

    • Use a Tightly Regulated Host: As mentioned, strains like E. coli BL21-Gold (DE3) can minimize pre-induction production of this compound, allowing the culture to reach a higher cell density before the toxic product is synthesized.[6]

Cause 4: Inefficient Purification and Product Loss

A significant portion of the product can be lost during downstream processing. The purification strategy should be optimized for this compound's chemical properties.

  • Solution: Optimize the Purification Protocol. An improved workflow using a weak cation-exchange resin (e.g., Dowex MAC-3) followed by elution with ammonia (B1221849) has been shown to increase the final isolated yield of this compound derivatives by 3.8 to 4.6-fold compared to protocols using XAD16-N resin.[6]

Experimental Protocols

Protocol 1: Codon Optimization of darA and darE for E. coli

This protocol outlines a general workflow for redesigning the essential this compound genes to improve translational efficiency in E. coli.

  • Obtain Sequences: Retrieve the amino acid sequences for the DarA precursor peptide and the DarE rSAM enzyme from a public database like GenBank.

  • Use Codon Optimization Software: Utilize web-based or standalone software tools (e.g., IDT Codon Optimization Tool, GeneArt GeneOptimizer). These tools algorithmically replace the native codons with those most frequently used by E. coli K12 or BL21 strains.[9][10]

    • Input: Provide the amino acid sequences of DarA and DarE.

    • Target Organism: Select Escherichia coli (strain K12 or B).

    • Parameters: Avoid rare codons and remove any cryptic prokaryotic promoter sequences or restriction sites that could interfere with cloning or expression.

  • Synthesize Genes: Once the optimized DNA sequences are generated, have them synthesized commercially. Gene synthesis services are highly accurate and cost-effective.

  • Clone into Expression Vector: Clone the newly synthesized, codon-optimized darA and darE genes into a suitable E. coli expression vector under the control of a strong, inducible promoter like T7. Ensure the genes are arranged to facilitate proper co-expression.

  • Transform and Verify: Transform the final expression construct into your chosen E. coli expression host (e.g., BL21(DE3)). Verify the sequence and integrity of the plasmid via restriction digest and Sanger sequencing.

Visualizations

Diagrams of Workflows and Pathways

The following diagrams illustrate key processes and logical steps in the optimization of this compound production.

Darobactin_Optimization_Workflow cluster_design Phase 1: Genetic Design cluster_expression Phase 2: Expression & Fermentation cluster_analysis Phase 3: Analysis & Purification BGC_ID Identify Minimal BGC (darA + darE) Codon_Opt Codon Optimize for E. coli BGC_ID->Codon_Opt Vector_Select Select Expression Vector (e.g., pET, pACYC) Codon_Opt->Vector_Select Promoter_Select Choose Promoter (e.g., T7, araB) Vector_Select->Promoter_Select Host_Select Select Host Strain (e.g., BL21(DE3)) Promoter_Select->Host_Select Transform Transform Host Host_Select->Transform Cultivate Optimize Cultivation (Media, Temp, Induction) Transform->Cultivate Extract Crude Extraction Cultivate->Extract Detect uHPLC-HRMS Detection Extract->Detect Purify Optimize Purification (e.g., Ion Exchange) Detect->Purify Yield Quantify Yield Purify->Yield

Caption: General workflow for improving this compound yield.

Troubleshooting_Flowchart Start Start: Low/No this compound Yield Check_DNA Is the expression construct correct? Start->Check_DNA Check_Expression Is mRNA transcribed? Check_DNA->Check_Expression Yes Sol_DNA Solution: Verify plasmid via sequencing and restriction digest. Check_DNA->Sol_DNA No Check_Toxicity Is there evidence of host cell toxicity? Check_Expression->Check_Toxicity Yes Sol_Promoter Solution: - Use stronger promoter - Check induction parameters Check_Expression->Sol_Promoter No Check_Codons Are genes codon-optimized? Check_Toxicity->Check_Codons No Sol_Toxicity Solution: - Lower induction temp. - Use tight-control host (e.g., BL21-Gold) Check_Toxicity->Sol_Toxicity Yes Sol_Codons Solution: Perform codon optimization for darA and darE. Check_Codons->Sol_Codons No End Yield Improved Check_Codons->End Yes Sol_DNA->Start Sol_Promoter->Start Sol_Toxicity->End Sol_Codons->End

Caption: Troubleshooting flowchart for low this compound yield.

Minimal_Biosynthesis_Pathway DarA_precursor darA gene product (Linear Precursor Peptide) This compound Mature this compound (Bicyclic Heptapeptide) DarA_precursor->this compound Post-translational Modification DarE_enzyme darE gene product (rSAM Enzyme) DarE_enzyme->this compound Catalyzes Cyclization

Caption: Minimal biosynthetic pathway for this compound.

References

Technical Support Center: Overcoming Low Production of Darobactin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low production of Darobactin in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: Why is the native production of this compound so low?

A1: The native producer of this compound, Photorhabdus khanii, expresses the antibiotic at very low levels under standard laboratory conditions, with yields often at or below 3 mg/L.[1][2] This is attributed to the this compound biosynthetic gene cluster being a "silent operon," which is not actively expressed under typical cultivation methods.[1][3] The fermentation process in the native host is also lengthy, often requiring 10 to 14 days.[1]

Q2: What is the primary strategy to overcome low this compound yield?

A2: The most effective and widely adopted strategy is the heterologous expression of the this compound biosynthetic gene cluster (BGC) in a more tractable host organism, such as Escherichia coli.[2][4][5] This approach has been shown to significantly increase production titers and reduce fermentation times.[5][6]

Q3: What are the essential genes for this compound biosynthesis?

A3: Independent deletion studies have demonstrated that only two genes from the this compound BGC are essential for its formation: darA, which encodes the precursor peptide, and darE, which encodes a radical S-adenosyl-L-methionine (rSAM) enzyme responsible for the post-translational modifications that form the characteristic bicyclic structure of this compound.[2][4]

Q4: What kind of yields can be expected from heterologous expression in E. coli?

A4: By employing a synthetically engineered this compound BGC, researchers have achieved average production titers of approximately 13.4 mg/L in E. coli.[2][4] This represents a significant improvement over the native producer. Optimization of expression constructs has led to a reported 10-fold increase in production and a 5-fold decrease in fermentation time compared to the original reports for the native producer.[6]

Q5: Can heterologous expression be used to produce novel this compound derivatives?

A5: Yes, the heterologous expression platform is a versatile tool for producing "non-natural" this compound derivatives.[2][4] By rationally designing variants of the darA gene, it is possible to generate novel this compound analogs with altered core peptide sequences, some of which have shown improved potency and a broader spectrum of activity against Gram-negative pathogens.[2][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very low this compound production in the native host (P. khanii) - The this compound BGC is a silent or poorly expressed operon under standard lab conditions.[1][3]- Suboptimal fermentation medium or conditions.- Switch to a heterologous expression system like E. coli.[5]- If using the native host, experiment with different media (e.g., TSB) and extend fermentation time to 10-14 days.[1]
Low yield of this compound in the E. coli heterologous expression system - Inefficient promoter system or "leaky" expression leading to metabolic burden.[8]- Suboptimal codon usage for the heterologous host.- Instability of the expression plasmid.- Utilize a tightly controlled promoter system, such as an arabinose-inducible promoter, to manage the expression of the BGC.[1]- Optimize the codon usage of the darA and darE genes for E. coli.- Ensure the use of a stable expression vector and appropriate antibiotic selection.
Incorrect or incomplete post-translational modification of the this compound precursor peptide - Insufficient expression or activity of the DarE enzyme.- Lack of essential cofactors for the DarE radical SAM enzyme.- Ensure robust co-expression of darE with darA.[2][4]- Supplement the culture medium with precursors for S-adenosyl-L-methionine (SAM), if necessary.
Toxicity of this compound to the E. coli host - Accumulation of active this compound may inhibit the growth of the Gram-negative host.- Co-express potential self-resistance genes found in some native producer BGCs, which may encode a proteolytic detoxification mechanism.[2][4]- Consider using a host with higher intrinsic resistance or engineering the host for improved tolerance.
Difficulty in purifying this compound - Low concentration in the culture supernatant.- Presence of interfering compounds from the complex medium.- Utilize resin-based extraction methods, such as with XAD16N resin, to capture this compound from the culture supernatant.[1]- Optimize the fermentation medium to reduce interfering compounds.

Quantitative Data Summary

Table 1: Comparison of this compound A Production in Native vs. Heterologous Hosts

Production HostTiter (mg/L)Fermentation TimeReference
Photorhabdus khanii HGB1456 (Native)Very limitedNot specified[4]
Photorhabdus khanii DSM 3369 (Native)≤ 310 - 14 days[1]
Escherichia coli (Heterologous)~13.43 days[2][4]

Key Experimental Protocols

Protocol 1: Heterologous Expression of this compound A in E. coli

This protocol is a generalized summary based on successful reports.[1][2][4]

  • Gene Cluster Design and Synthesis:

    • Synthetically design the minimal this compound BGC containing the darA and darE genes.

    • Optimize the codon usage of the genes for E. coli.

    • To streamline expression, remove intergenic regions and place the genes under the control of an inducible promoter (e.g., arabinose-inducible araB promoter) in a suitable expression vector (e.g., with a p15A origin of replication).[1]

  • Transformation:

    • Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).

  • Cultivation and Induction:

    • Inoculate a starter culture of the recombinant E. coli in a suitable medium (e.g., LB medium) with the appropriate antibiotic for plasmid selection.

    • Incubate overnight at 30-37°C with shaking.

    • Inoculate the main culture (e.g., FM medium) with the overnight culture.

    • Grow the main culture at a suitable temperature (e.g., 30°C) with shaking until it reaches the mid-logarithmic growth phase.

    • Induce the expression of the this compound BGC by adding the appropriate inducer (e.g., L-arabinose).

  • Fermentation and Harvest:

    • Continue the fermentation for a specified period (e.g., 3 days).

    • After fermentation, harvest the culture by centrifugation to separate the cells from the supernatant.

  • Extraction and Purification:

    • Incubate the culture supernatant with a hydrophobic resin (e.g., XAD16N) overnight with agitation to bind the this compound.

    • Wash the resin to remove unbound impurities.

    • Elute the this compound from the resin using an appropriate organic solvent (e.g., methanol).

    • Further purify the eluted this compound using chromatographic techniques such as HPLC.

Visualizations

Darobactin_Biosynthesis_Pathway cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification cluster_2 Maturation Ribosome Ribosome darA_mRNA darA mRNA Precursor_Peptide DarA Precursor Peptide (Leader-Core-Tail) darA_mRNA->Precursor_Peptide Translation DarE DarE (rSAM Enzyme) Precursor_Peptide->DarE Substrate Modified_Peptide Modified DarA DarE->Modified_Peptide Catalyzes Bicyclic Cross-linking Proteolysis Proteolytic Cleavage (Leader/Tail Removal) Modified_Peptide->Proteolysis Mature_this compound Mature this compound A Proteolysis->Mature_this compound

Caption: Simplified biosynthetic pathway of this compound.

Heterologous_Expression_Workflow BGC_Design 1. BGC Design (darA + darE, Codon Optimization) Plasmid_Construction 2. Plasmid Construction (Inducible Promoter) BGC_Design->Plasmid_Construction Transformation 3. Transformation into E. coli Plasmid_Construction->Transformation Fermentation 4. Fermentation & Induction Transformation->Fermentation Extraction 5. Extraction from Supernatant Fermentation->Extraction Purification 6. Purification (HPLC) Extraction->Purification Analysis 7. Analysis (MS, Bioassays) Purification->Analysis

Caption: Workflow for heterologous production of this compound.

Troubleshooting_Logic Start Low/No this compound Production Host_System Which host system? Start->Host_System Native_Host Native Host (P. khanii) Host_System->Native_Host Native Heterologous_Host Heterologous Host (E. coli) Host_System->Heterologous_Host Heterologous Solution_Native Switch to Heterologous System or Optimize Native Fermentation Native_Host->Solution_Native Check_Expression Check BGC Expression Heterologous_Host->Check_Expression Solution_Expression Optimize Promoter, Codons, and Induction Conditions Check_Expression->Solution_Expression Low/No Expression Check_Toxicity Evidence of Host Toxicity? Check_Expression->Check_Toxicity Expression OK Solution_Toxicity Co-express Resistance Genes or Engineer Host Tolerance Check_Toxicity->Solution_Toxicity Yes Final_Check Check Purification Protocol Check_Toxicity->Final_Check No

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Enhancing the Plasma Stability of Darobactin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Darobactin and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the plasma stability of these novel antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is known about the plasma stability of the most promising this compound derivatives?

Initial in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of this compound derivatives D22 and D69 has shown that both compounds exhibit high stability in mouse, rat, and human plasma.[1][2] No significant degradation was observed for either derivative over a 4-hour incubation period.[2] This inherent stability is a promising characteristic for their further development as therapeutic agents.

Q2: What are the primary mechanisms of peptide degradation in plasma?

Peptides like this compound derivatives are primarily susceptible to degradation by proteases and peptidases present in plasma. These enzymes cleave the peptide bonds, leading to inactivation of the therapeutic molecule. The specific enzymes involved and the rate of degradation can vary between species (e.g., human, mouse, rat).

Q3: What general strategies can be employed to enhance the plasma stability of this compound derivatives?

Should you encounter a this compound derivative with suboptimal plasma stability, several strategies can be explored. These can be broadly categorized as chemical modifications and formulation approaches.

  • Chemical Modifications:

    • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at positions susceptible to enzymatic cleavage can significantly increase resistance to proteolysis.

    • N-methylation: Methylating the amide nitrogen of a peptide bond can create steric hindrance, preventing protease access.

    • Incorporation of Non-canonical Amino Acids: Introducing unnatural amino acids can disrupt protease recognition sites.[3]

    • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide can shield it from proteases and reduce renal clearance.

    • Cyclization/Stapling: Introducing synthetic braces or "staples" can lock the peptide into a more stable conformation.[4][5]

  • Formulation Approaches:

    • Encapsulation: Using liposomes or polymeric nanoparticles can protect the peptide from enzymatic degradation.[5][6]

    • Albumin Binding: Modifying the peptide to bind to serum albumin can extend its circulation half-life.

Q4: How is the plasma stability of a this compound derivative experimentally determined?

The plasma stability is typically assessed using an in vitro assay. This involves incubating the this compound derivative in plasma at physiological temperature (37°C) and monitoring the concentration of the intact peptide over time using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The rate of degradation is then used to calculate the peptide's half-life (t½) in plasma.

Troubleshooting Guide for Plasma Stability Assays

This section addresses common issues that may arise during the experimental determination of this compound derivative plasma stability.

Problem Potential Causes Recommended Solutions
High variability between replicate experiments. 1. Inconsistent sample handling and processing (e.g., timing of quenching).2. Inter-individual variability in plasma enzyme activity.3. Issues with the analytical method (e.g., inconsistent LC-MS performance).1. Standardize Protocol: Ensure precise and consistent timing for all steps, especially sample collection and quenching. Use a standardized protein precipitation method.2. Use Pooled Plasma: Utilize commercially available pooled plasma from multiple donors to average out individual differences in enzyme levels.3. Use an Internal Standard: Incorporate a stable, structurally similar peptide with a different mass as an internal standard to correct for variations in sample processing and instrument response.
No degradation observed, even after extended incubation. 1. The this compound derivative is exceptionally stable.2. The analytical method is not sensitive enough to detect low levels of degradation.3. Inactive plasma (e.g., due to improper storage or multiple freeze-thaw cycles).1. Confirm Stability: This is a positive outcome. Consider extending the incubation time (e.g., to 24 hours) to confirm the high stability.2. Increase Analytical Sensitivity: Optimize the LC-MS method for better sensitivity or increase the initial peptide concentration in the assay.3. Verify Plasma Activity: Use a positive control peptide with known instability to ensure the plasma is enzymatically active. Always use plasma that has been stored properly at -80°C and has undergone minimal freeze-thaw cycles.
Appearance of unexpected peaks in the chromatogram. 1. Formation of degradation products.2. Peptide aggregation.3. Adsorption of the peptide to sample vials or instrument components.1. Identify Degradants: Use mass spectrometry (MS/MS) to determine the mass of the new peaks and identify the cleavage sites on the peptide.2. Address Aggregation: Modify the peptide sequence to improve solubility or adjust the formulation buffer (e.g., change pH, add solubilizing excipients).3. Minimize Adsorption: Use low-binding microcentrifuge tubes and vials.
Rapid degradation of the peptide. 1. The specific this compound derivative is inherently unstable in plasma.2. Contamination of the plasma sample with external proteases.1. Investigate Stabilization Strategies: Refer to the chemical modification and formulation strategies outlined in the FAQs.2. Ensure Aseptic Technique: Handle plasma samples under sterile conditions to prevent microbial contamination, which can introduce additional proteases.

Data Summary: In Vitro ADMET Profiling of D22 and D69

The following table summarizes the available in vitro ADMET data for the lead this compound derivatives, D22 and D69.[1][2]

Parameter Species This compound D22 This compound D69
Metabolic Stability (Liver Microsomes) MouseNot metabolized (>2h)Not metabolized (>2h)
Plasma Stability Mouse, Human, RatNo degradation (>4h)No degradation (>4h)
Plasma Protein Binding MouseLowLow
HumanLowLow
RatLowLow

Detailed Experimental Protocol: In Vitro Plasma Stability Assay

This protocol provides a general framework for assessing the plasma stability of this compound derivatives. It should be optimized based on the specific properties of the derivative being tested and the available analytical instrumentation.

1. Materials:

  • Pooled plasma from the desired species (e.g., human, mouse, rat), stored at -80°C

  • This compound derivative stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with 1% formic acid)

  • Internal standard (a stable peptide with similar properties but a different mass)

  • Low-binding microcentrifuge tubes

  • Centrifuge

  • HPLC or LC-MS/MS system

2. Procedure:

  • Thaw Plasma: Thaw the pooled plasma on ice or at room temperature. Once thawed, centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to remove any cryoprecipitates.

  • Pre-warm Plasma: Pre-warm the plasma to 37°C for 15 minutes.

  • Spike Peptide: Spike the this compound derivative stock solution into the pre-warmed plasma to a final concentration of 1-10 µM. Gently vortex to mix.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the plasma-peptide mixture and add it to a tube containing the quenching solution (e.g., 3 volumes of quenching solution to 1 volume of plasma sample). This sample represents the 100% starting concentration.

  • Incubation: Incubate the remaining plasma-peptide mixture at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 15, 30, 60, 120, 240 minutes). Quench each aliquot immediately as described in step 4.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed for 10-15 minutes to precipitate plasma proteins.

  • Sample Analysis: Transfer the supernatant to HPLC vials for analysis. Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent peptide.

  • Data Analysis: Plot the percentage of the remaining parent peptide against time. Calculate the half-life (t½) using a first-order decay model: t½ = 0.693 / k , where 'k' is the elimination rate constant determined from the slope of the natural log of the percent remaining versus time plot.

Visualizations

Experimental Workflow for Plasma Stability Assay

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis thaw_plasma Thaw & Centrifuge Pooled Plasma prewarm Pre-warm Plasma to 37°C thaw_plasma->prewarm spike Spike this compound Derivative (1-10 µM) prewarm->spike t0 T=0 Sample (Quench Immediately) spike->t0 incubate Incubate at 37°C spike->incubate precipitate Protein Precipitation (Centrifuge) t0->precipitate sampling Collect Aliquots at Time Points (e.g., 15, 30, 60, 120, 240 min) incubate->sampling quench Quench Aliquots sampling->quench quench->precipitate lcms LC-MS/MS Analysis of Supernatant precipitate->lcms data_analysis Calculate Half-Life (t½) lcms->data_analysis

Caption: Workflow for the in vitro plasma stability assay of this compound derivatives.

Troubleshooting Logic for Plasma Stability Assays

troubleshooting_logic start Assay Complete issue Identify Issue start->issue high_var High Variability? issue->high_var Data Analysis no_deg No Degradation? issue->no_deg new_peaks Unexpected Peaks? issue->new_peaks high_var->no_deg No sol_var Solution: - Standardize Protocol - Use Pooled Plasma - Use Internal Standard high_var->sol_var Yes no_deg->new_peaks No sol_no_deg Solution: - Confirm Plasma Activity - Increase Assay Sensitivity - Extend Incubation Time no_deg->sol_no_deg Yes sol_new_peaks Solution: - Identify Degradants (MS/MS) - Minimize Adsorption - Check for Aggregation new_peaks->sol_new_peaks Yes end Optimized Assay new_peaks->end No sol_var->end sol_no_deg->end sol_new_peaks->end

Caption: A logical flowchart for troubleshooting common plasma stability assay issues.

References

Technical Support Center: Cryo-EM Sample Preparation for the Darobactin-BamA Complex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers preparing the Darobactin-BamA complex for single-particle cryo-electron microscopy (cryo-EM).

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and grid preparation of the this compound-BamA complex.

Protein Purification and Complex Formation

Question: My this compound-BamA complex is aggregating after purification. What can I do?

Answer: Aggregation is a common issue with membrane protein complexes. Here are several strategies to address it:

  • Detergent Optimization: The choice and concentration of detergent are critical for maintaining the stability of the BamA complex.[1][2] If you are observing aggregation, consider screening different detergents. While DDM is commonly used, LMNG has also been shown to be effective for membrane protein stabilization.[3][4] It's crucial to work above the critical micelle concentration (CMC) of the chosen detergent.[3]

  • Buffer Composition: Ensure your buffer conditions are optimal. This includes pH, salt concentration, and the presence of additives. Sometimes, including a small amount of glycerol (B35011) (e.g., 5-10%) can help improve stability.

  • Purity Check: Impurities can sometimes lead to aggregation.[1] Ensure that your purification protocol, which may include affinity chromatography and size-exclusion chromatography (SEC), is effectively removing contaminants.[1][5]

  • Concentration Adjustment: High protein concentrations can promote aggregation.[6] Try lowering the concentration of your complex before grid preparation. A typical starting range for cryo-EM is 0.1-1.0 mg/mL.

  • Incorporate into Nanodiscs or Amphipols: Reconstituting the BamA complex into lipid nanodiscs or amphipols can mimic a more native membrane environment and prevent aggregation.[2]

Question: I have low yield of the purified this compound-BamA complex. How can I improve it?

Answer: Low yields are a frequent challenge in membrane protein expression and purification.[4] Consider the following:

  • Expression System Optimization: Ensure your expression system (e.g., E. coli) and induction conditions (temperature, inducer concentration, induction time) are optimized for BamA expression.

  • Solubilization Efficiency: The efficiency of extracting BamA from the membrane is crucial. Screen different detergents and their concentrations during the solubilization step. Commonly used detergents for membrane protein extraction include DDM, LMNG, Digitonin, and GDN.[3][4]

  • Purification Protocol: Minimize the number of purification steps to reduce sample loss. Ensure that the affinity tags are accessible and that the elution conditions are not too harsh.

  • Complex Formation Stoichiometry: Ensure you are adding a sufficient molar excess of this compound to saturate the BamA complex during the incubation step.

Cryo-EM Grid Preparation and Vitrification

Question: I don't see any particles in the holes of my cryo-EM grid. What is the problem?

Answer: The absence of particles in the grid holes is a common and frustrating issue.[3][6] Here are some potential causes and solutions:

  • Sample Adsorption to Carbon: The protein complex may be adsorbing to the carbon support film instead of entering the holes.[3][4]

    • Solution: Use grids with a thin continuous layer of carbon on top of the foil or try functionalized surfaces like graphene oxide.[6] Glow-discharging the grids to make them more hydrophilic can also improve particle distribution.[1]

  • Low Sample Concentration: The concentration of your this compound-BamA complex might be too low.[6]

    • Solution: Concentrate your sample. However, be mindful of potential aggregation at higher concentrations.[6]

  • Vitrification Parameters: The blotting conditions can significantly affect particle distribution.

    • Solution: Optimize the blot force and blot time.[6] A shorter blot time or lower blot force might leave a thicker layer of the sample, increasing the chances of having particles in the holes.

Question: My particles show a preferred orientation on the grid. How can I resolve this?

Answer: Preferred orientation can severely limit the resolution of the final 3D reconstruction. Here are some strategies to overcome this:

  • Use of Detergents: Adding a mild detergent at a low concentration to your sample right before freezing can sometimes help disrupt the interaction with the air-water interface that causes preferred orientation.

  • Grid Surface Modification:

    • Solution: Try using different types of grids (e.g., gold grids) or applying a thin layer of carbon.[6] Graphene oxide-coated grids can also be beneficial.

  • Tilting the Sample:

    • Solution: Collecting data with a tilted stage can help to obtain views that are missing due to preferred orientation.[6]

  • Buffer Additives: Adding small amounts of certain additives to the buffer can sometimes alter the behavior of the particles at the air-water interface.

Question: The ice on my grids is too thick or too thin. How can I optimize the ice thickness?

Answer: Achieving the optimal ice thickness is crucial for good contrast and high-resolution data.[7][8]

  • Blotting Parameters: The blotting time, blotting force, and the number of blots are the primary parameters to adjust.

    • For thicker ice: Decrease the blot time or blot force.[6]

    • For thinner ice: Increase the blot time or blot force.[6]

  • Humidity Control: The humidity of the vitrification chamber plays a significant role.

    • Solution: Ensure the humidity in your plunge-freezing device is stable and at an appropriate level (typically >90%).

  • Grid Type: The type of grid and the size of the holes can also influence ice thickness.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for the this compound-BamA complex for cryo-EM grid preparation?

A high concentration of protein, in some cases reaching up to 5 mg/mL, may be necessary to achieve adequate particle coverage on the grid.[2] However, a good starting point is typically in the range of 0.5-2.0 mg/mL. It is important to find a balance, as concentrations that are too high can lead to aggregation.[1][7]

Q2: Which detergents are recommended for the purification and cryo-EM of the this compound-BamA complex?

For many membrane proteins, detergents like n-Dodecyl-β-D-maltopyranoside (DDM) and Lauryl Maltose Neopentyl Glycol (LMNG) are commonly used for both extraction and stabilization in solution for cryo-EM.[3][4] The optimal detergent and its concentration should be determined empirically for the this compound-BamA complex.

Q3: How can I assess the quality of my this compound-BamA complex before proceeding to cryo-EM?

Before freezing grids, it is essential to perform quality control checks.[7][8]

  • Purity: Run an SDS-PAGE to check for the presence of all BamA subunits (BamA-E) and the absence of major contaminants.[9]

  • Homogeneity and Stability: Use size-exclusion chromatography (SEC) to ensure the complex is monodisperse and not aggregated.[1]

  • Negative Stain EM: This is a quick way to visualize your complex, assess its overall integrity, and get a preliminary idea of particle distribution and potential aggregation issues.[8]

Q4: What type of cryo-EM grids are suitable for the this compound-BamA complex?

Quantifoil or Lacey Carbon grids are commonly used for single-particle cryo-EM.[6] Grids with smaller holes (e.g., R1.2/1.3) are often a good starting point. The choice between carbon and gold grids can depend on the specific behavior of the sample. Gold grids can sometimes reduce beam-induced motion.

Experimental Protocols & Data

Table 1: Recommended Buffer Compositions for this compound-BamA Complex
StepBuffer ComponentConcentrationpHOther Components
Solubilization Tris-HCl50 mM8.0150 mM NaCl, 1% (w/v) DDM or LMNG
Affinity Chromatography Tris-HCl20 mM8.0150 mM NaCl, 0.05% (w/v) DDM, 10 mM Imidazole
Elution Tris-HCl20 mM8.0150 mM NaCl, 0.05% (w/v) DDM, 250 mM Imidazole
Size-Exclusion Chromatography HEPES20 mM7.5150 mM NaCl, 0.02% (w/v) DDM
Cryo-EM Grid Preparation HEPES20 mM7.5150 mM NaCl, 0.02% (w/v) DDM
Detailed Methodologies

Purification of the this compound-BamA Complex:

  • Membrane Preparation: Grow E. coli cells expressing the BamA complex and harvest by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using a microfluidizer or sonication. Isolate the cell membranes by ultracentrifugation.

  • Solubilization: Resuspend the isolated membranes in a solubilization buffer containing a detergent (e.g., 1% DDM) and incubate with gentle agitation to solubilize the membrane proteins.

  • Affinity Chromatography: Clarify the solubilized sample by ultracentrifugation and load the supernatant onto an affinity column (e.g., Ni-NTA if using a His-tagged construct). Wash the column extensively to remove non-specifically bound proteins. Elute the BamA complex using an elution buffer containing imidazole.

  • This compound Incubation: Incubate the purified BamA complex with a molar excess of this compound for a specified time (e.g., 1 hour) on ice to allow for complex formation.

  • Size-Exclusion Chromatography (SEC): Load the incubated sample onto a size-exclusion chromatography column to separate the this compound-BamA complex from excess this compound and any aggregated protein. Collect the fractions corresponding to the monodisperse complex.

  • Concentration: Concentrate the purified complex to a suitable concentration for cryo-EM using a centrifugal concentrator.

Cryo-EM Grid Preparation:

  • Glow Discharge: Glow discharge the cryo-EM grids (e.g., Quantifoil R1.2/1.3) for 30-60 seconds to make the surface hydrophilic.

  • Sample Application: Apply 3-4 µL of the purified this compound-BamA complex to the glow-discharged grid.

  • Blotting and Plunging: In a vitrification robot (e.g., Vitrobot), blot the grid to remove excess liquid and immediately plunge-freeze it into liquid ethane.[8]

  • Grid Screening: Screen the frozen grids on a transmission electron microscope to assess ice thickness and particle distribution.

Visualizations

Experimental_Workflow cluster_purification Protein Purification cluster_grid_prep Cryo-EM Grid Preparation MembranePrep Membrane Preparation Solubilization Solubilization (e.g., DDM) MembranePrep->Solubilization AffinityChrom Affinity Chromatography Solubilization->AffinityChrom DarobactinInc This compound Incubation AffinityChrom->DarobactinInc SEC Size-Exclusion Chromatography DarobactinInc->SEC Concentration Concentration SEC->Concentration GlowDischarge Glow Discharge Grids Concentration->GlowDischarge Purified Complex SampleApp Sample Application GlowDischarge->SampleApp BlotPlunge Blotting & Plunge-Freezing SampleApp->BlotPlunge GridScreen Grid Screening BlotPlunge->GridScreen

Caption: Workflow for this compound-BamA complex purification and cryo-EM grid preparation.

Troubleshooting_Logic cluster_aggregation Protein Aggregation cluster_no_particles No Particles in Holes cluster_preferred_orientation Preferred Orientation start Problem Encountered agg_detergent Optimize Detergent (Type & Concentration) start->agg_detergent Aggregation np_adsorption Address Carbon Adsorption (e.g., thin C layer) start->np_adsorption No Particles po_detergent Add Mild Detergent start->po_detergent Orientation agg_buffer Adjust Buffer (pH, Salt) agg_conc Lower Protein Concentration agg_nanodisc Use Nanodiscs/ Amphipols np_conc Increase Sample Concentration np_blot Optimize Blotting (Time & Force) po_grid Try Different Grid Types/Surfaces po_tilt Collect Tilted Data

References

Addressing challenges in the chemical synthesis of Darobactin's fused rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Darobactin, with a specific focus on the challenges associated with the formation of its unique fused macrocyclic core.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the total synthesis of this compound?

A1: The primary challenge lies in the construction of the bicyclic core, which consists of two highly strained macrocycles.[1] This involves the formation of an unprecedented alkyl-aryl ether linkage and a carbon-carbon bond between two unactivated carbons.[2] The key transformations to achieve this are two sequential Larock indole (B1671886) syntheses, which are prone to challenges related to atropisomerism, scalability, and side reactions.[3]

Q2: Why is the order of the macrocyclization steps crucial?

A2: The sequence of the two Larock macrocyclizations has a significant impact on the stereochemical outcome, particularly the atropisomerism of the indole moieties.[1] To obtain the natural atropisomer of this compound A, the eastern macrocycle must be formed before the western macrocycle.[1] This specific order is necessary to establish the correct orientation of the central indole.[1]

Q3: What are the key palladium-catalyzed reactions used in this compound synthesis?

A3: The total synthesis of this compound heavily relies on palladium-catalyzed reactions. The most critical are the two atroposelective Larock-based macrocyclizations to form the fused indole rings.[3] Additionally, some synthetic routes employ a palladium-catalyzed C-H arylation to construct the unique lysine-tryptophan C-C bond.[3]

Q4: Are there alternatives to the Larock macrocyclization that have been explored?

A4: Yes, other strategies were investigated but were largely unsuccessful. These included approaches based on macrolactamization, Suzuki, and Heck reactions.[3] Ultimately, the Larock-based cyclizations proved to be the most effective method for forging the strained macrocyclic ring systems of this compound.[3]

Troubleshooting Guides

Issue 1: Low Yield in the First (Eastern) Larock Macrocyclization

Symptoms:

  • Low conversion of the linear peptide precursor to the desired macrocycle.

  • Significant amount of starting material remaining.

  • Formation of multiple byproducts.

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Palladium Catalyst/Ligand The choice of palladium source and ligand is critical. While various catalysts have been screened, preformed Pd(PtBu3)2 has shown some success, though it can lead to protodehalogenation.[3] A combination of a palladium source with a bulky electron-rich phosphine (B1218219) ligand like tBu3P·HBF4 has been found to be effective.[3]
Poor Scalability Some reaction conditions that work on a small scale (<100 mg) may fail upon scale-up.[3] If scalability is an issue, re-optimization of catalyst loading, temperature, and addition rate may be necessary. Using a more robust catalyst system can also improve scalability.
Protodehalogenation The loss of the halide from the aniline (B41778) precursor is a common side reaction, leading to an inactive substrate. This can be exacerbated by certain palladium catalysts and reaction conditions.[3] Screening different palladium sources and ligands, and carefully controlling the reaction temperature may mitigate this issue.
Unfavorable Reaction Conditions The reaction is sensitive to temperature and solvent. The key Larock macrocyclization for the eastern macrocycle has been successfully performed at 40 °C.[1]
Issue 2: Formation of Undesired Atropisomers

Symptoms:

  • The product is a mixture of diastereomers (atropisomers).

  • The desired natural atropisomer is the minor product.

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Order of Cyclization As mentioned in the FAQs, the eastern macrocycle must be formed first to favor the natural atropisomer.[1] Reversing the order will likely lead to the incorrect stereochemistry.
Reaction Temperature The temperature of the macrocyclization can influence the diastereomeric ratio. The reported successful formation of the eastern macrocycle with a 3:1 diastereomeric ratio in favor of the natural atropisomer was achieved at 40 °C.[1]
Conformational Flexibility of the Precursor The conformation of the linear peptide precursor plays a crucial role in directing the stereochemical outcome of the cyclization. The use of specific protecting groups and the overall peptide sequence can influence this pre-organization.
Issue 3: Formation of Byproducts in the Second (Western) Larock Macrocyclization

Symptoms:

  • Observation of significant byproducts alongside the desired bicyclic product.

  • Difficulty in purification.

Possible Causes & Solutions:

CauseRecommended Action
Acyl Transfer Acyl transfer from the indole nitrogen to a hydroxyl group can be a deleterious side reaction.[3] Careful selection of protecting groups and reaction conditions is necessary to minimize this.
β-elimination and Oxazolidinone Formation In some synthetic routes, β-elimination and intramolecular cyclization of an N-Boc group to form an oxazolidinone have been observed. The use of specific reagents like PMe3 and TMAD in toluene (B28343) has been shown to suppress these side reactions.

Experimental Protocols

Key Experiment: Halogen-Selective Larock Macrocyclization for the Eastern Macrocycle

This protocol is based on the successful synthesis of the eastern macrocycle of this compound A.

Materials:

  • Linear peptide precursor with ortho-iodo acetanilide (B955) and terminal alkyne functionalities.

  • Palladium catalyst (e.g., Pd(OAc)2).

  • Phosphine ligand (e.g., P(tBu)3).

  • Base (e.g., K2CO3).

  • Anhydrous solvent (e.g., DMF).

Procedure:

  • To a solution of the linear peptide precursor in anhydrous DMF, add the base (e.g., K2CO3).

  • In a separate flask, prepare a solution of the palladium catalyst and the phosphine ligand in anhydrous DMF.

  • Add the catalyst solution to the solution of the linear peptide precursor.

  • Stir the reaction mixture at the optimized temperature (e.g., 40 °C) and monitor the progress by LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by silica (B1680970) gel chromatography to isolate the desired macrocycle and its atropisomer.

Note: The specific equivalents of reagents, concentration, and reaction time will need to be optimized for the specific substrate.

Visualizations

Darobactin_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_cyclization Fused Ring Formation cluster_final Final Steps A Unnatural Amino Acid Synthesis B Linear Peptide Assembly A->B Peptide Coupling C First Larock Macrocyclization (Eastern Ring) B->C Key Cyclization Step 1 D Second Larock Macrocyclization (Western Ring) C->D Intermediate Processing & Coupling E Side Chain Elaboration D->E F Global Deprotection E->F G This compound A F->G

Caption: Synthetic workflow for the total synthesis of this compound A.

Larock_Indole_Synthesis A Pd(0) Catalyst D Oxidative Addition A->D B o-Haloaniline B->D C Alkyne F Alkyne Coordination C->F E Aryl-Pd(II) Complex D->E E->F G Migratory Insertion F->G H Vinylic Palladium Intermediate G->H I Reductive Elimination H->I J Indole Product I->J K Pd(0) Regeneration I->K K->A

Caption: Catalytic cycle of the Larock indole synthesis.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_byproduct Byproduct Issues Start Low Yield or Byproduct Formation Yield_Q Is starting material consumed? Start->Yield_Q Low Yield Byproduct_Q What is the main byproduct? Start->Byproduct_Q Byproducts Yield_A1 Optimize Catalyst/Ligand & Temperature Yield_Q->Yield_A1 No Yield_A2 Check for Protodehalogenation Yield_Q->Yield_A2 Yes Byproduct_A1 Incorrect Atropisomer: Check Cyclization Order Byproduct_Q->Byproduct_A1 Atropisomer Byproduct_A2 Acyl Transfer: Re-evaluate Protecting Groups Byproduct_Q->Byproduct_A2 Acyl Transfer Byproduct_A3 Other Byproducts: Screen Solvents & Additives Byproduct_Q->Byproduct_A3 Other

Caption: Troubleshooting logic for this compound's fused ring synthesis.

References

Technical Support Center: Minimizing Off-Target Effects of Darobactin in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and understand potential off-target effects of Darobactin in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

This compound's primary target is the essential bacterial outer membrane protein BamA.[1][2][3][4][5] BamA is a central component of the β-barrel assembly machinery (BAM) complex, which is responsible for the insertion and folding of β-barrel proteins into the outer membrane of Gram-negative bacteria.[1][3][5] By binding to the lateral gate of BamA, this compound inhibits this process, leading to the disruption of the outer membrane and subsequent bacterial cell death.[1][3][6]

Q2: Does this compound have known off-target effects in mammalian cells?

This compound and its derivatives generally exhibit a favorable safety profile with low cytotoxicity against a variety of human cell lines.[7][8][9] For instance, the derivative D22 was found to be non-toxic against HepG2 and HEK293 cell lines.[9] A screening of D22 against a panel of 44 human targets (SafetyScreen44) at a concentration of 10 μM showed no significant off-target binding (>25% inhibition), with the exception of a moderate inhibition of monoamine oxidase A (MAO-A) (67 ± 13%).[8][9] However, follow-up assays revealed only moderate inhibition of both MAO-A (39 ± 13%) and MAO-B (36 ± 6%) at a higher concentration of 100 μM, which is considered not to be a critical issue in light of its potent antibacterial activity.[8][9]

Q3: Why is this compound specific to Gram-negative bacteria?

This compound's specificity for Gram-negative bacteria is due to its target, BamA, which is exclusively present in the outer membrane of these bacteria.[3][10] Gram-positive bacteria lack this outer membrane and the BAM complex, and are therefore not susceptible to this compound.[5] This inherent target specificity is a key reason for the low off-target activity against host cells.

Q4: Can resistance development to this compound indicate off-target effects?

The development of resistance to this compound has been primarily linked to mutations in the bamA gene, which encodes its direct target.[5][11] This on-target resistance mechanism further supports the high specificity of this compound and suggests a low likelihood of significant off-target effects driving its primary antibacterial activity. The ability to raise mutants resistant to high levels of the compound suggests a lack of off-target activity.[5]

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during cellular assays with this compound, helping to distinguish between genuine off-target effects and experimental artifacts.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected cytotoxicity in mammalian cell lines at high concentrations. 1. Compound Aggregation: At high concentrations, peptide-based drugs like this compound can sometimes aggregate, leading to non-specific cellular stress. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the assay. 3. Minor Off-Target Activity: As noted with derivative D22, very high concentrations might lead to minor off-target interactions (e.g., with MAO-A).[8][9]1. Solubility Check: Ensure this compound is fully dissolved and filter-sterilize the stock solution. Determine the critical aggregation concentration if possible. 2. Solvent Control: Include a vehicle control in your experiment with the same final concentration of the solvent used for this compound. 3. Dose-Response Curve: Perform a detailed dose-response curve to determine the concentration at which toxicity appears and compare it to the effective antibacterial concentration.
Inconsistent antibacterial activity (MIC values vary significantly). 1. Compound Stability: this compound, being a peptide, might be susceptible to degradation depending on storage and handling conditions. 2. Assay Conditions: Variations in media composition, inoculum size, or incubation time can affect MIC results. 3. Bacterial Strain Variability: Different strains or clinical isolates of the same species may exhibit varying susceptibility.1. Proper Handling: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at the recommended temperature. 2. Standardized Protocol: Strictly adhere to a standardized MIC determination protocol (e.g., CLSI guidelines). 3. Strain Verification: Confirm the identity and purity of the bacterial strain being tested.
Apparent effect on a cellular pathway unrelated to outer membrane biogenesis. 1. Indirect Effects: Inhibition of the BAM complex is a lethal event for bacteria and can trigger downstream stress responses, such as the envelope stress response, which might be misinterpreted as a direct off-target effect.[5] 2. Assay Specificity: The assay used to measure the pathway's activity might be prone to artifacts or cross-reactivity.1. Time-Course Analysis: Analyze the kinetics of the observed effect. On-target effects on outer membrane integrity should precede broader cellular stress responses. 2. Orthogonal Assays: Use a different assay, based on a distinct detection principle, to confirm the initial observation. 3. Target Engagement Assay: If possible, perform an assay to directly measure the binding of this compound to BamA in your experimental system.

Quantitative Data Summary

Table 1: In Vitro Activity and Cytotoxicity of this compound and its Derivatives

CompoundTarget OrganismMIC (µg/mL)Cytotoxicity (CC50 in µg/mL)Cell LineReference
This compound AE. coli2> 37HepG2[5][9]
This compound AK. pneumoniae2--[5]
This compound AP. aeruginosa2--[5]
This compound 9P. aeruginosa0.125--[7]
This compound 9A. baumannii1-2--[7]
This compound D22E. coli (MIC90)2-4> 37HepG2, HEK293[9][12]
This compound D22K. pneumoniae (MIC90)4-8--[12]
This compound D22A. baumannii (MIC90)8--[12]

Table 2: Off-Target Profile of this compound D22 from SafetyScreen44 Panel

Target% Inhibition at 10 µMFollow-up % Inhibition at 100 µMConclusionReference
Monoamine Oxidase A (MAO-A)67 ± 1339 ± 13Not considered critical[8][9]
Monoamine Oxidase B (MAO-B)Not significant36 ± 6Not considered critical[8][9]
Other 42 targets< 25Not applicableNo significant off-target binding[8][9]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against Gram-negative bacteria using the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into a suitable broth (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD600 of 0.4-0.6).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria with no drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of this compound against a mammalian cell line.

  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent) and an untreated control.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control and determine the CC50 value (the concentration that reduces cell viability by 50%).

Visualizations

Darobactin_Mechanism_of_Action cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane Unfolded OMP Unfolded OMP BAM Complex BAM Complex Unfolded OMP->BAM Complex Normal Pathway This compound This compound This compound->BAM Complex Inhibition Folded OMP Folded OMP BAM Complex->Folded OMP Insertion & Folding Troubleshooting_Workflow Start Unexpected Cellular Effect Observed Check_Concentration Is the effect seen only at high concentrations? Start->Check_Concentration Check_Controls Are solvent and vehicle controls negative? Check_Concentration->Check_Controls Yes Indirect_Effect Potential Indirect Cellular Response (e.g., stress response) Check_Concentration->Indirect_Effect No Artifact Likely Experimental Artifact (e.g., aggregation, solvent toxicity) Check_Controls->Artifact No Orthogonal_Assay Confirm with Orthogonal Assay Check_Controls->Orthogonal_Assay Yes Indirect_Effect->Orthogonal_Assay Off_Target Potential Off-Target Effect Orthogonal_Assay->Off_Target

References

How to prevent degradation of Darobactin during purification and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Darobactin during purification and long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during purification?

A1: The primary cause of this compound degradation during purification is enzymatic activity, specifically from proteases released during cell lysis. One identified protease is DarF, which is part of a potential detoxification mechanism in the native producer.[1][2][3] Co-expression of the darF gene has been shown to completely abolish this compound production, highlighting the significance of proteolytic degradation.[3] Chemical degradation pathways common to peptides, such as hydrolysis and oxidation, may also contribute, particularly under non-optimal pH and temperature conditions.

Q2: What is the recommended strategy to minimize proteolytic degradation?

A2: The most effective strategy is to work at low temperatures (e.g., 4°C) throughout the purification process and to use a broad-spectrum protease inhibitor cocktail immediately upon cell lysis.[4][5] For purification from a heterologous E. coli expression system, a cocktail targeting serine, cysteine, aspartic, and metalloproteases is recommended.

Q3: What are the optimal storage conditions for long-term stability of this compound?

A3: For long-term storage, this compound should be kept as a lyophilized (freeze-dried) powder at -20°C or, preferably, -80°C in a tightly sealed container to protect it from moisture.[6][7][8] Exposure to moisture can significantly decrease the long-term stability of solid peptides.[7][8]

Q4: How should I handle this compound solutions to maintain their stability?

A4: Once this compound is in a solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[9] Peptide solutions are generally more stable at a slightly acidic pH (around 5-6) and should be stored frozen if not for immediate use.[8][9] If the peptide solution needs to be stored for a short period (up to a week), refrigeration at 4°C is acceptable, provided the solution is sterile.[7]

Q5: Are there specific amino acid residues in this compound that are more susceptible to degradation?

A5: While specific degradation studies on this compound's amino acid residues are not extensively published, peptides containing tryptophan, such as this compound, can be prone to oxidation.[7] It is advisable to minimize exposure to atmospheric oxygen during storage, for instance, by blanketing the lyophilized powder or solution with an inert gas like nitrogen or argon.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification and storage.

Problem Possible Cause(s) Troubleshooting Steps
Low this compound yield after purification Proteolytic degradation: Insufficient or ineffective protease inhibitors.- Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately upon cell disruption.- Ensure the cocktail is designed for the expression host (e.g., E. coli).- Perform all purification steps at 4°C to reduce protease activity.
Inefficient binding to chromatography resin: Incorrect buffer pH or ionic strength.- For cation exchange chromatography, ensure the loading buffer pH is at least 1-2 units below the pI of this compound to ensure a net positive charge.- For reverse-phase chromatography, ensure the mobile phase contains an ion-pairing agent like 0.1% formic acid or trifluoroacetic acid.
Loss during lyophilization: Improper freeze-drying technique.- Ensure the this compound solution is completely frozen before applying a vacuum.- Use a shelf freeze-dryer for better temperature control during primary and secondary drying.
Presence of impurities in the final product Ineffective chromatographic separation: Suboptimal gradient or column choice.- Optimize the elution gradient for both cation exchange and reverse-phase chromatography to improve the resolution between this compound and contaminants.- Consider using a multi-step purification approach, such as cation exchange followed by two reverse-phase steps with different mobile phase conditions.
Co-elution with similar molecules: Presence of truncated or modified this compound species.- Utilize high-resolution analytical techniques like HPLC-MS to identify the nature of the impurities.- Adjust the purification strategy to separate these closely related species, for example, by using a shallower elution gradient.
Loss of biological activity Chemical degradation: Exposure to harsh pH or oxidizing conditions.- Maintain a pH range of 5-6 for solutions where possible.- Degas buffers and store solutions under an inert atmosphere to minimize oxidation.
Conformational changes: Denaturation during purification or storage.- Avoid harsh organic solvents or extreme temperatures.- Ensure proper folding by maintaining appropriate buffer conditions.
Repeated freeze-thaw cycles: Physical stress on the molecule.- Aliquot the purified this compound solution into single-use vials before freezing to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Optimized Purification of this compound from E. coli

This protocol is an optimized version utilizing weak cation-exchange and reverse-phase chromatography.[10]

1. Cell Lysis and Clarification:

  • Resuspend the E. coli cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) containing a broad-spectrum protease inhibitor cocktail suitable for bacterial extracts.

  • Lyse the cells using a standard method such as sonication or a French press, keeping the sample on ice at all times.

  • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing soluble this compound.

2. Weak Cation-Exchange Chromatography (Capture Step):

  • Resin: Dowex MAC-3 or a similar weak cation-exchange resin.

  • Binding Buffer: Adjust the pH of the clarified supernatant to approximately 4.0 with a suitable acid (e.g., formic acid) to ensure this compound is positively charged.

  • Loading: Load the pH-adjusted supernatant onto the equilibrated cation-exchange column.

  • Washing: Wash the column with several column volumes of the binding buffer to remove unbound impurities.

  • Elution: Elute this compound using a buffer with a higher pH and/or salt concentration, such as an ammonia (B1221849) solution.[10] The exact concentration should be optimized.

3. C18 Flash Chromatography (Intermediate Purification):

  • Pool the fractions from the cation-exchange step containing this compound and adjust the pH to be acidic (e.g., with formic acid).

  • Load the sample onto a C18 flash chromatography column.

  • Elute using a step or linear gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.

4. Preparative Reverse-Phase HPLC (Polishing Step):

  • Column: C18 preparative column.

  • Mobile Phase A: Water + 0.1% (v/v) Formic Acid.[11]

  • Mobile Phase B: Acetonitrile + 0.1% (v/v) Formic Acid.[11]

  • Gradient: Optimize a linear gradient of Mobile Phase B to elute this compound with high purity. A typical gradient might be from 5% to 50% B over 30 minutes.

  • Collect fractions and analyze for purity using analytical HPLC-MS.

5. Lyophilization:

  • Pool the pure fractions containing this compound.

  • Freeze the solution completely at -80°C.

  • Lyophilize until a dry powder is obtained.

Protocol 2: Long-Term Storage of this compound

1. Preparation:

  • Ensure the purified this compound is in a lyophilized powder form.

2. Aliquoting:

  • If desired, aliquot the lyophilized powder into smaller, single-use vials in a low-humidity environment to avoid moisture contamination.

3. Storage Conditions:

  • Store the vials in a sealed container with a desiccant.

  • For long-term storage (months to years), store at -80°C.[6][7]

  • For short-term storage (weeks to a few months), -20°C is acceptable.[6][7]

  • Protect from light.[8]

4. Reconstitution:

  • Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.

  • Reconstitute the desired amount of this compound in a sterile, appropriate buffer (e.g., slightly acidic buffer, pH 5-6).

  • If the entire reconstituted solution is not used immediately, it can be stored at 4°C for up to a week or re-frozen in single-use aliquots at -20°C or -80°C. Avoid multiple freeze-thaw cycles.[7][8]

Visualizations

Darobactin_Purification_Workflow cluster_0 Cell Lysis & Clarification cluster_1 Chromatography cluster_2 Final Product start E. coli Cell Pellet lysis Resuspend in Lysis Buffer + Protease Inhibitors start->lysis disruption Cell Disruption (Sonication/French Press) lysis->disruption centrifugation High-Speed Centrifugation disruption->centrifugation supernatant Clarified Supernatant (Contains this compound) centrifugation->supernatant cation_exchange Weak Cation-Exchange (Dowex MAC-3) supernatant->cation_exchange c18_flash C18 Flash Chromatography cation_exchange->c18_flash prep_hplc Preparative RP-HPLC c18_flash->prep_hplc lyophilization Lyophilization prep_hplc->lyophilization storage Storage at -80°C lyophilization->storage

Caption: Workflow for the optimized purification of this compound.

Darobactin_Degradation_Prevention cluster_purification During Purification cluster_storage During Storage cluster_prevention Preventative Measures proteolysis Proteolytic Degradation low_temp Low Temperature (4°C) proteolysis->low_temp protease_inhibitors Protease Inhibitors proteolysis->protease_inhibitors chemical_instability Chemical Instability (pH, Oxidation) optimal_ph Optimal pH (5-6) chemical_instability->optimal_ph inert_gas Inert Atmosphere chemical_instability->inert_gas moisture Moisture Contamination lyophilize Lyophilization moisture->lyophilize freeze_thaw Freeze-Thaw Cycles aliquoting Single-Use Aliquots freeze_thaw->aliquoting oxidation Oxidation oxidation->lyophilize oxidation->inert_gas

Caption: Key degradation pathways and preventative measures.

References

Enhancing the antibacterial potency of Darobactin through structural modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on enhancing the antibacterial potency of Darobactin through structural modification.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, purification, and evaluation of this compound analogs.

Q1: My synthetic or biosynthetic yield of the this compound analog is consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors in both chemical synthesis and biosynthetic production.

  • For Total Synthesis:

    • Inefficient Macrocyclization: The formation of the two macrocycles in this compound is a critical and often low-yielding step.[1][2]

      • Troubleshooting:

        • Optimize the reaction conditions for the Larock indole (B1671886) synthesis or other cyclization methods, including catalyst loading, temperature, and reaction time.[2]

        • Ensure the purity of the linear peptide precursor, as impurities can interfere with the catalyst.

        • Consider the order of macrocycle formation, as this has been shown to be crucial for achieving the desired atropisomer.[1]

    • Poor Solubility of Intermediates: The peptide nature of the intermediates can lead to solubility issues.

      • Troubleshooting:

        • Experiment with different solvent systems for reactions and purification.

        • The use of protecting groups can modulate solubility and should be carefully chosen.

  • For Biosynthetic Production (Heterologous Expression):

    • Suboptimal Host Strain: The expression host may not be ideal for producing this compound.

      • Troubleshooting:

        • Escherichia coli has been successfully used as a heterologous host.[3] Ensure you are using a suitable strain, such as E. coli BL21(DE3).

        • Codon optimization of the biosynthetic gene cluster for the expression host might improve protein expression and, consequently, this compound production.

    • Toxicity of the Analog to the Host: The produced this compound analog might be toxic to the expression host, limiting the yield.

      • Troubleshooting:

        • Some studies have identified a potential self-resistance mechanism in native producers involving a proteolytic detoxification strategy. Co-expression of such resistance genes could be explored.[3]

        • Optimize induction conditions (e.g., lower temperature, lower inducer concentration) to reduce the metabolic burden and toxicity.

    • Inefficient Post-Translational Modification: The radical SAM enzyme DarE is crucial for the formation of the characteristic bicyclic structure.[4][5][6]

      • Troubleshooting:

        • Ensure sufficient expression and activity of DarE.

        • Supplement the culture medium with necessary cofactors for radical SAM enzymes, such as S-adenosyl-L-methionine (SAM).

Q2: My modified this compound analog shows significantly reduced or no antibacterial activity compared to the parent compound. How can I interpret these results?

A2: The loss of activity points to the modification interfering with the molecule's ability to bind to its target, BamA.

  • Disruption of Key Interactions: this compound mimics a β-strand and binds to the lateral gate of BamA, primarily through backbone hydrogen bonds.[7][8]

    • Interpretation: Your modification may have altered the conformation of the peptide backbone, preventing it from adopting the necessary β-strand-like structure for BamA binding.

  • Steric Hindrance: The modification might introduce a bulky group that sterically clashes with the BamA binding pocket.

    • Interpretation: Cryo-EM structures of this compound analogs bound to the BAM complex have provided a blueprint for rational design.[9][10] Compare the position of your modification with the known structure-activity relationships (SAR). For example, modifications at positions 4, 5, 6, and 7 have been extensively studied.[10]

  • Altered Physicochemical Properties: Changes in properties like solubility and membrane permeability can affect the compound's ability to reach its target on the outer membrane of Gram-negative bacteria.

    • Interpretation: Assess the lipophilicity and aqueous solubility of your new analog.

Q3: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assays. What are the common pitfalls?

A3: Variability in MIC assays can arise from several experimental factors.

  • Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible results.

    • Troubleshooting:

      • Strictly adhere to standardized protocols for preparing the inoculum, such as using a McFarland standard to ensure a consistent starting bacterial concentration.

  • Compound Solubility: Poor solubility of the this compound analog in the assay medium can lead to inaccurate MIC values.

    • Troubleshooting:

      • Use a suitable solvent (e.g., DMSO) to prepare the stock solution and ensure it is fully dissolved before serial dilution.

      • Be mindful of the final solvent concentration in the assay, as it can affect bacterial growth.

  • Assay Medium: The composition of the growth medium can influence the activity of the antibiotic.

    • Troubleshooting:

      • Use a standardized and recommended medium for MIC testing, such as Mueller-Hinton Broth.

  • Incubation Conditions: Time, temperature, and aeration must be consistent.

    • Troubleshooting:

      • Ensure a consistent incubation time (typically 16-20 hours) and temperature (37°C for most pathogens).

      • Provide adequate aeration for aerobic bacteria.

Quantitative Data Summary

The following tables summarize the antibacterial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of key this compound analogs against various Gram-negative pathogens.

Table 1: Antibacterial Activity of Natural and Engineered this compound Analogs

CompoundE. coliK. pneumoniaeP. aeruginosaA. baumanniiReference
This compound A22>648[3][11]
This compound B22644[6][12]
This compound 9 (D9)1-21-40.1251-2[3]
This compound 22 (D22)0.5-10.5-20.5-20.125-0.5[9][13][14]
This compound 69 (D69)0.5-11-21-20.25-1[13][15]

Note: MIC values can vary slightly between different studies and bacterial strains.

Detailed Experimental Protocols

Protocol 1: Heterologous Production of this compound Analogs in E. coli

This protocol is based on the methods described for generating this compound derivatives through biosynthetic pathway engineering.[3]

  • Vector Construction:

    • Synthetically engineer the this compound biosynthetic gene cluster (BGC), including darA (encoding the precursor peptide) and darE (encoding the radical SAM enzyme), into a suitable expression vector (e.g., a pET-based vector).

    • To create analogs, introduce mutations into the core peptide sequence of darA using site-directed mutagenesis or by replacing the darA gene with a synthetic version encoding the desired amino acid sequence.

  • Transformation:

    • Transform the expression vector into a suitable E. coli expression host, such as E. coli BL21(DE3).

  • Cultivation and Induction:

    • Grow the transformed E. coli in a suitable medium (e.g., LB or a defined production medium) at 37°C with shaking.

    • When the culture reaches a mid-logarithmic growth phase (OD600 of ~0.6-0.8), induce protein expression by adding an appropriate inducer (e.g., IPTG) to a final concentration of 0.1-1 mM.

    • Shift the culture to a lower temperature (e.g., 18-25°C) and continue incubation for 16-24 hours to allow for protein expression and this compound production.

  • Extraction and Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

    • The supernatant containing the this compound analog can be purified using chromatographic techniques such as solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the general guidelines for broth microdilution MIC testing.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in the appropriate test broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Preparation of this compound Analog Plates:

    • Prepare a stock solution of the purified this compound analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the test broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the this compound analog that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Darobactin_Mechanism_of_Action cluster_Periplasm Periplasm cluster_OuterMembrane Outer Membrane This compound This compound Analog BamA BamA This compound->BamA Binds to lateral gate This compound->BamA BAM_complex BAM Complex BamA->BAM_complex Part of OMP_precursor Unfolded Outer Membrane Protein (OMP) OMP_precursor->BAM_complex Substrate for insertion OMP_folded Folded and Inserted OMP BAM_complex->OMP_folded Mediates folding and insertion BAM_complex->OMP_folded

Caption: this compound's mechanism of action targeting the BamA complex.

Darobactin_Modification_Workflow cluster_Methods Structural Modification Methods cluster_Evaluation Activity and Property Evaluation start Start: Identify Target Position for Modification biosynthesis Biosynthetic Engineering (Mutasynthesis) start->biosynthesis total_synthesis Total Chemical Synthesis start->total_synthesis purification Purification of Analog (e.g., RP-HPLC) biosynthesis->purification total_synthesis->purification characterization Structural Characterization (e.g., Mass Spectrometry) purification->characterization mic_assay Antibacterial Activity (MIC Assay) characterization->mic_assay admet ADMET Profiling mic_assay->admet sar Structure-Activity Relationship (SAR) Analysis admet->sar sar->start Iterative Design end Optimized this compound Analog sar->end

Caption: Experimental workflow for this compound structural modification.

Darobactin_SAR cluster_Modifications Impact of Modifications on Antibacterial Activity Darobactin_Core Position 1 (Trp) Position 2 (Asn) Position 3 (Trp) Position 4 (Ser) Position 5 (Lys) Position 6 (Ser) Position 7 (Phe) pos2_mod Position 2: - Modifications generally well-tolerated. - Can lead to active derivatives. Darobactin_Core:p1->pos2_mod pos4_mod Position 4: - l-Serine instead of l-Threonine can increase activity. Darobactin_Core:p3->pos4_mod pos7_mod Position 7: - Tryptophan (D9) or other bulky aromatics can significantly increase potency, especially against *P. aeruginosa*. Darobactin_Core:p6->pos7_mod other_mod Other Positions (1, 3, 5, 6): - Modifications can have variable effects. - Halogenation has been explored. Darobactin_Core->other_mod

Caption: Structure-activity relationships of this compound modifications.

References

Technical Support Center: Synthetic Darobactin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with synthetic Darobactin analogs. The focus is on addressing common issues encountered during experiments to assess and reduce cytotoxicity while maintaining antibacterial efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its synthetic analogs?

A1: this compound and its analogs target BamA, an essential protein in the outer membrane of Gram-negative bacteria.[1][2] BamA is the central component of the β-barrel assembly machinery (BAM) complex, which is responsible for folding and inserting outer membrane proteins (OMPs) into the outer membrane.[1][2] this compound mimics a β-strand of an OMP substrate, allowing it to bind to the lateral gate of BamA.[3] This binding blocks the normal function of the BAM complex, leading to the mislocalization of OMPs, disruption of outer membrane integrity, induction of an envelope stress response, and ultimately, bacterial cell death.[1][2][4][5]

Q2: My synthetic this compound analog shows lower antibacterial activity than expected. What are the potential reasons?

A2: Several factors could contribute to lower-than-expected antibacterial activity. First, verify the purity and integrity of your synthesized peptide, as impurities or incorrect synthesis can lead to an inactive compound.[6] Second, consider the solubility and stability of the analog in your assay medium; aggregation can mask the active sites of the peptide.[6] The choice of assay can also be a factor; for cationic antimicrobial peptides, a broth microdilution assay is often more suitable than a disk diffusion assay.[7] Finally, the specific amino acid sequence of your analog is critical. Some modifications can reduce binding affinity to BamA, leading to decreased potency. For instance, analogs this compound D and E showed 8- to 16-fold higher (less potent) Minimum Inhibitory Concentration (MIC) values than this compound A.[8]

Q3: Are synthetic this compound analogs generally cytotoxic to mammalian cells?

A3: Most reported natural and synthetic this compound analogs exhibit low to no cytotoxicity against a variety of human cell lines.[8] For example, this compound A, B, and several highly potent engineered analogs like D22 and D69 have shown no toxicity at concentrations up to 128 µg/mL or even higher in cell lines such as HepG2, HEK293, and FaDu.[8][9] The high selectivity is attributed to their specific target, BamA, which is absent in mammalian cells.[10] However, it is crucial to experimentally verify the cytotoxicity of each new analog.

Q4: What is the cellular response in Gram-negative bacteria upon inhibition of BamA by this compound?

A4: Inhibition of BamA by this compound leads to a significant envelope stress response. The accumulation of unfolded OMPs in the periplasm is a primary signal that activates the σ(E) stress-response system.[5][11] This system upregulates genes involved in damage repair pathways to maintain outer membrane integrity.[11] Another observed response to this type of stress is the increased release of outer membrane vesicles (OMVs), which may serve as a mechanism to discard misfolded proteins and alleviate stress.[4][12] While both this compound and other BAM inhibitors like L-type pyocins trigger this core BAM-inhibition response, their downstream effects can differ, with this compound also inducing a metabolic shift indicative of oxidative stress adaptation.[1]

Data on this compound Analogs

Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound analogs against key Gram-negative pathogens. Lower values indicate higher potency.

AnalogE. coli (µg/mL)K. pneumoniae (µg/mL)P. aeruginosa (µg/mL)A. baumannii (µg/mL)Reference(s)
This compound A 2224[13]
This compound B 2242[8]
This compound D 16323232[8]
This compound E 32326464[8]
This compound 9 1-21-40.125-21-2[14]
This compound 22 0.5-1110.25[9][10]
This compound 69 1110.25[9]

Note: MIC values can vary slightly based on the specific strain and testing conditions.

Cytotoxicity Data

The following table presents the cytotoxicity data (IC50 or CC50) for this compound analogs against human cell lines. Higher values indicate lower cytotoxicity.

AnalogCell LineCytotoxicity (IC50/CC50 in µg/mL)Reference(s)
This compound A HepG2>128[13]
FaDu>128[13]
HEK293>128[13]
This compound B HepG2>128[8]
Hek293>128[8]
FaDu>128[8]
This compound D HepG2>128[8]
This compound E HepG2>128[8]
This compound 22 HepG2>37[9][15]
HEK293Not specified, but confirmed non-toxic[15]
This compound 69 HepG2Not specified, but confirmed non-toxic[9]

Experimental Protocols and Troubleshooting

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the this compound analog. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Also include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve the peptide). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader. A reference wavelength of >630 nm can be used for background correction.

Q: My untreated control wells show low viability (high cytotoxicity). What should I do? A: This suggests a problem with your cell culture conditions.

  • Check for Contamination: Visually inspect your plates for microbial contamination, which can affect cell health and even reduce the assay reagent.

  • Optimize Cell Density: Over-confluency can lead to spontaneous cell death. Ensure you are seeding cells at an optimal density where they are in the logarithmic growth phase during the assay.

  • Gentle Handling: Excessive force during pipetting can damage cell membranes. Handle cells gently during media changes and reagent additions.

Q: I am seeing high background absorbance in my cell-free control wells. What is the cause? A: High background can be caused by several factors.

  • Compound Interference: The this compound analog itself might be colored or may directly reduce the MTT or Resazurin reagent. To check this, run a control with the compound in cell-free medium. If interference is observed, consider an alternative viability assay that measures a different endpoint, such as the LDH assay for membrane integrity.[16]

  • Media Components: Phenol (B47542) red in the culture medium can interfere with absorbance readings. Use a phenol red-free medium during the assay incubation. Components in serum can also interfere, so consider using a serum-free medium for the final incubation step.[16][17]

Q: The results from my cytotoxicity assay are inconsistent between experiments. How can I improve reproducibility? A: Inconsistency often stems from technical variability.

  • Standardize Cell Seeding: Ensure you have a homogenous cell suspension before plating to avoid variability in cell numbers per well.

  • Pipetting Accuracy: Calibrate your pipettes regularly and use consistent pipetting techniques. For adding reagents to multiple wells simultaneously, a multichannel pipette is recommended.[18]

  • Avoid "Edge Effects": The outer wells of a 96-well plate are prone to evaporation, which can concentrate compounds and affect cell viability. To minimize this, fill the peripheral wells with sterile PBS or media and do not use them for experimental samples.[16][18]

Antibacterial Activity Assays

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Prepare Bacterial Inoculum: From an overnight culture, prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth like Mueller-Hinton Broth (MHB). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Prepare Compound Dilutions: In a 96-well polypropylene (B1209903) plate (note: cationic peptides can bind to polystyrene), prepare two-fold serial dilutions of the this compound analog in MHB.[19]

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. The final volume in each well is typically 100-200 µL.

  • Controls: Include a positive control for growth (bacteria in broth without the compound) and a negative control for sterility (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the this compound analog at which there is no visible turbidity (bacterial growth). This can be assessed by eye or by measuring the optical density (OD) at 600 nm with a plate reader.

Q: My MIC values for the same analog are variable across different experiments. Why? A: Variability in MIC assays with peptides is a known issue.

  • Inoculum Density: The final concentration of bacteria in the wells is critical. An inoculum that is too high can lead to falsely elevated MIC values. Standardize your inoculum preparation carefully for each experiment.[7]

  • Peptide Adsorption: Cationic peptides can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration. It is recommended to use low-binding polypropylene plates.[19]

  • Media Components: Components in standard media like Mueller-Hinton Broth can sometimes interfere with the activity of antimicrobial peptides. While MHB is standard, be aware of potential interactions.[20]

Q: The positive control (no compound) shows no or poor bacterial growth. What does this mean? A: This indicates a problem with the bacterial inoculum or the growth medium.

  • Check Inoculum Viability: Ensure the bacterial culture used for the inoculum is viable and in the correct growth phase.

  • Verify Medium Quality: Make sure the Mueller-Hinton Broth is prepared correctly and is not contaminated.

Visual Guides

Signaling Pathway and Experimental Workflows

Darobactin_Mechanism This compound This compound Analog BAM BAM This compound->BAM Binds to lateral gate OM_Disruption Outer Membrane Disruption Cell_Death Cell Death OM_Disruption->Cell_Death BAM->OM_Disruption Leads to uOMP uOMP BAM->uOMP Fails to insert SigmaE_Response SigmaE_Response uOMP->SigmaE_Response Triggers

Experimental_Workflow start Start: Synthesize New this compound Analog purify Purify and Characterize (HPLC, Mass Spec) start->purify solubility Assess Solubility and Stability in relevant media purify->solubility mic Determine Antibacterial Activity (MIC Assay) solubility->mic cytotox Evaluate Cytotoxicity (MTT / Resazurin Assay) solubility->cytotox selectivity Calculate Selectivity Index (IC50 / MIC) mic->selectivity cytotox->selectivity end Proceed to Further Studies selectivity->end

Troubleshooting Logic

Troubleshoot_Cytotoxicity start Unexpected Cytotoxicity Observed q1 Are controls behaving as expected? (Untreated cells viable, positive control dead) start->q1 a1_no Troubleshoot Assay Setup: - Check cell health & density - Verify reagent quality - Check for contamination q1->a1_no No q2 Does the analog show absorbance/ fluorescence in a cell-free system? q1->q2 Yes a2_yes Compound is interfering with the assay. Use an alternative method (e.g., LDH assay). q2->a2_yes Yes q3 Is the analog pure? (Check HPLC/MS data) q2->q3 No a3_no Re-purify the analog. Impurities from synthesis may be toxic. q3->a3_no No a3_yes Analog has intrinsic cytotoxicity. Consider structure modification to reduce toxicity. q3->a3_yes Yes

Troubleshoot_MIC start Inconsistent MIC Results q1 Are you using polypropylene plates? start->q1 a1_no Switch to polypropylene plates. Cationic peptides bind to polystyrene. q1->a1_no No q2 Is the bacterial inoculum standardized (e.g., 0.5 McFarland)? q1->q2 Yes a2_no Standardize inoculum preparation. Inoculum density greatly affects MIC. q2->a2_no No q3 Is the peptide fully solubilized in the assay medium? q2->q3 Yes a3_no Verify peptide solubility. Pre-dissolve in a suitable solvent (e.g., DMSO) before diluting in broth. q3->a3_no No a3_yes Review other parameters: - Incubation time - Broth composition - Purity of the analog q3->a3_yes Yes

References

Validation & Comparative

Comparative Efficacy of Darobactin A and Its Biosynthetic Derivatives D22 and D69: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the naturally occurring antibiotic, Darobactin A, and its biosynthetic derivatives, D22 and D69. The document is intended for researchers, scientists, and drug development professionals interested in the potential of these novel antibiotics to combat Gram-negative pathogens. The information presented is based on available experimental data and aims to provide an objective overview of their performance.

Darobactins are a promising new class of antibiotics that exhibit a unique mechanism of action by targeting the BamA protein, an essential component of the outer membrane of Gram-negative bacteria.[1][2][3] This novel target minimizes the risk of cross-resistance with existing antibiotic classes.[3] Biosynthetic engineering has led to the development of derivatives like D22 and D69, which show enhanced antibacterial activity compared to the parent compound, this compound A.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound A, D22, and D69 against various clinically relevant Gram-negative pathogens.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The MIC values represent the minimum concentration of the antibiotic required to inhibit the visible growth of a bacterium. Lower MIC values indicate higher potency.

PathogenThis compound A (μg/mL)D22 (μg/mL)D69 (μg/mL)
Escherichia coli ATCC259221-21-2Not Reported
Escherichia coli (various strains)2-4 (MIC90)2-4 (MIC90)Not Reported
Pseudomonas aeruginosa PAO1168Not Reported
Pseudomonas aeruginosa (various strains)32 (MIC90)8-16 (MIC90)Not Reported
Acinetobacter baumannii DSM30008162Not Reported
Acinetobacter baumannii (various strains)64 (MIC90)8 (MIC90)Not Reported
Klebsiella pneumoniae (various strains)2-4 (MIC90)4-8 (MIC90)Not Reported

Data sourced from multiple studies.[1][6]

Table 2: In Vivo Efficacy in Animal Models
Infection ModelPathogenTreatmentKey Findings
Zebrafish Embryo InfectionA. baumannii10 mg/kg of this compound A, D22, or D69This compound A increased survival to >75%. D22 and D69 completely cleared the infection, showing efficacy equivalent to ciprofloxacin.[1][6]
Mouse Peritonitis ModelE. coli4 doses of 15 mg/kg D22 (IV and SC)Increased survival to 100%.[1]
Mouse Thigh Infection ModelP. aeruginosaRepeated doses of D22Substantially limited bacterial growth but did not fully clear the infection.[7]
Mouse Urinary Tract InfectionE. coliTwice-daily D22 injections for 3 daysSignificantly reduced bacterial presence, though not as effectively as gentamicin.[7]
Table 3: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) Profile of D22 and D69

A favorable ADMET profile is crucial for the development of a successful drug.

ParameterSpeciesD22D69
Liver Microsomes Stability (t1/2 [min]) Mouse, Human, Rat>120>120
Plasma Stability (t1/2 [min]) Mouse, Human, Rat>240>240
Plasma Protein Binding (%) Mouse57.5 ± 7.253.6 ± 10.3
Human46.7 ± 2.753.1 ± 3.7
Rat62.8 ± 6.358.4 ± 7.4
Cytotoxicity (HepG2 cells) HumanNot cytotoxicNot cytotoxic

Data from in vitro ADMET profiling.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, a serial two-fold dilution of the compounds was prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates. Bacterial strains were cultured to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 16-20 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[1]

Zebrafish Embryo Model of A. baumannii Infection

Zebrafish embryos at 2 days post-fertilization were microinjected into the caudal vein with approximately 2,500 colony-forming units (CFU) of A. baumannii. At 3 hours post-infection, the embryos were treated with a single dose of 10 mg/kg of the respective this compound derivative or a vehicle control via microinjection into the caudal vein. Survival of the embryos was monitored over a period of 48-72 hours.[1][8]

Mouse Peritonitis/Sepsis Model of E. coli Infection

Female BALB/c mice were infected via intraperitoneal (IP) injection with a lethal dose of E. coli. Treatment with D22 was initiated at a specified time point post-infection. The compound was administered intravenously (IV) or subcutaneously (SC) in four doses of 15 mg/kg each. Survival of the mice was monitored for a defined period.[1]

Visualizations

Mechanism of Action: this compound Inhibition of BamA

Darobactin_Mechanism_of_Action cluster_outer_membrane Gram-Negative Outer Membrane BamA BamA OMP Outer Membrane Protein (OMP) BamA->OMP Folds and inserts Cell_Death Bacterial Cell Death BamA->Cell_Death Inhibition leads to OMP->Cell_Death Improper folding and insertion leads to This compound This compound A / D22 / D69 This compound->BamA Binds to lateral gate Periplasm Periplasm Periplasm->BamA Periplasm->OMP

Caption: Mechanism of action of darobactins targeting the BamA protein.

Experimental Workflow: In Vivo Efficacy Testing

Experimental_Workflow Start Start Infection Animal Model Infection (e.g., Mouse or Zebrafish) Start->Infection Treatment Treatment Administration (this compound A, D22, D69, Vehicle) Infection->Treatment Monitoring Monitoring of Subjects (Survival, Bacterial Load) Treatment->Monitoring Data_Analysis Data Analysis and Comparison Monitoring->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo efficacy studies.

References

Darobactin's Prowess Against Carbapenem-Resistant Acinetobacter baumannii: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against antimicrobial resistance, the emergence of carbapenem-resistant Acinetobacter baumannii (CRAB) presents a critical threat. This guide offers a detailed comparison of Darobactin, a novel antibiotic class, against CRAB, presenting its performance alongside other therapeutic alternatives. This analysis is intended for researchers, scientists, and drug development professionals, providing a compendium of experimental data and methodologies to inform future research and development.

Executive Summary

This compound and its synthetically engineered derivatives have demonstrated significant in vitro and in vivo activity against CRAB, a pathogen on the WHO's critical priority list. These compounds operate via a novel mechanism of action, targeting the BamA protein of the outer membrane Bam complex, thereby disrupting outer membrane protein biogenesis. This unique target minimizes the risk of cross-resistance with existing antibiotic classes. Notably, engineered derivatives such as D22 and D69 exhibit superior potency compared to the natural this compound A and, in some instances, show comparable or superior activity to last-resort antibiotics like colistin.

Comparative In Vitro Activity

The in vitro efficacy of this compound and its derivatives against CRAB is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound derivatives and comparator antibiotics against various CRAB strains.

Compound CRAB Strain(s) MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL) Reference(s)
This compound A (DA)Clinical Isolates0.06 - 0.5--[1]
This compound 9 (D9)Clinical Isolates0.06 - 0.5--[1]
This compound 22 (D22) Clinical Isolates 0.06 - 0.5 --[1]
This compound BClinical Isolates---[2]
This compound D-8-16 fold higher than DA--[2]
This compound E-8-16 fold higher than DA--[2]
Table 1: In Vitro Activity of this compound and its Derivatives Against CRAB.
Antibiotic CRAB Strain(s) MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL) Reference(s)
ColistinClinical Isolates0.75 - 212[3][4]
MeropenemClinical Isolates0.25 - >32--[5]
TigecyclineClinical Isolates0.5 - 8.03.04.0[6]
SulbactamClinical Isolates2 - 961664[4][7]
Sulbactam/DurlobactamClinical Isolates≤ 0.5 - >1280.25 - 41 - 8[1]
Table 2: In Vitro Activity of Comparator Antibiotics Against CRAB.

Mechanism of Action: Targeting the BamA Complex

Darobactins exhibit a unique mechanism of action by targeting BamA, an essential component of the β-barrel assembly machinery (BAM) complex in Gram-negative bacteria. The BAM complex is responsible for the insertion and folding of β-barrel proteins into the outer membrane. By binding to the lateral gate of BamA, this compound prevents the proper assembly of these outer membrane proteins, leading to a loss of membrane integrity and ultimately, cell death.[7]

Darobactin_Mechanism cluster_OM Outer Membrane BamA BamA BAM_complex BAM Complex BamA->BAM_complex Part of OMP Outer Membrane Proteins (OMPs) BamA->OMP Inhibition of Insertion & Folding BAM_complex->OMP Inserts & Folds Cell_Lysis Cell Lysis OMP->Cell_Lysis Disrupted Integrity Leads to This compound This compound This compound->BamA Binds to lateral gate Periplasm Periplasm

Caption: Mechanism of this compound action on the BamA complex.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC values are determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]

  • Inoculum Preparation: A suspension of the test A. baumannii strain is prepared in a saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Preparation: The antibiotics are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.

  • Endpoint Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.[3][10]

  • Inoculum Preparation: A starting inoculum of approximately 106 CFU/mL of A. baumannii is prepared in CAMHB.

  • Antibiotic Exposure: The bacterial suspension is exposed to the antibiotic at various concentrations (e.g., 2x, 4x, and 8x MIC).

  • Sampling and Plating: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted, and plated on nutrient agar (B569324) plates.

  • CFU Enumeration: After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

In Vivo Efficacy Models

The zebrafish embryo model is a valuable tool for the initial in vivo assessment of antibiotic efficacy due to its optical transparency and rapid development.[7][11]

  • Infection: Zebrafish embryos (2-3 days post-fertilization) are microinjected with a lethal dose of a CRAB strain into the circulation.

  • Treatment: At a specified time post-infection, the antibiotic is administered via microinjection.

  • Monitoring: Embryo survival is monitored over a period of 48-72 hours.

  • Bacterial Load Determination: At selected time points, embryos can be euthanized and homogenized to quantify the bacterial load by plating serial dilutions.

Zebrafish_Workflow Zebrafish Zebrafish Embryos (2-3 dpf) Infection Microinjection of CRAB Zebrafish->Infection Treatment Microinjection of This compound/Control Infection->Treatment Monitoring Monitor Survival (48-72h) Treatment->Monitoring Bacterial_Load Quantify Bacterial Load Treatment->Bacterial_Load

Caption: Zebrafish embryo infection model workflow.

The murine peritonitis model is a well-established model to evaluate the efficacy of antibiotics in a mammalian system.[5][12]

  • Infection: Mice are infected via intraperitoneal injection with a CRAB strain, often in combination with a mucin-based adjuvant to enhance virulence.

  • Treatment: The antibiotic is administered at various doses and schedules, typically through intravenous or subcutaneous routes.

  • Monitoring: The survival of the mice is monitored for a defined period (e.g., 7 days).

  • Bacterial Burden: At the end of the study or at specific time points, organs such as the spleen, liver, and lungs can be harvested to determine the bacterial burden.

Conclusion

This compound and its derivatives, particularly D22, represent a promising new class of antibiotics for the treatment of infections caused by CRAB. Their novel mechanism of action, potent in vitro activity, and demonstrated in vivo efficacy make them a priority for further development. The data and protocols presented in this guide are intended to provide a comprehensive resource for the scientific community to build upon this promising foundation in the urgent quest for new treatments against multidrug-resistant pathogens.

References

Darobactin vs. Colistin: A Head-to-Head Comparison for Combating Gram-Negative Superbugs

Author: BenchChem Technical Support Team. Date: December 2025

A new era in the fight against multidrug-resistant Gram-negative bacteria may be dawning with the emergence of Darobactin, a novel antibiotic with a unique mechanism of action. This guide provides a comprehensive head-to-head comparison of this compound, specifically the promising engineered derivative D22, with the last-resort antibiotic colistin (B93849). The following sections detail their in vitro and in vivo efficacy, mechanisms of action, toxicity profiles, and resistance potential, supported by experimental data and detailed methodologies for key assays.

Executive Summary

This compound, and particularly its engineered analog D22, presents a significant advancement in the development of new antibiotics against critical Gram-negative pathogens. Exhibiting a novel mechanism of action by targeting the BamA protein, this compound circumvents existing resistance pathways that affect many current antibiotics. In direct comparison, this compound D22 demonstrates in vitro potency comparable to colistin against some of the most challenging carbapenem-resistant strains, such as Acinetobacter baumannii (CRAB). Crucially, this compound shows a superior safety profile, lacking the significant nephrotoxicity associated with colistin. While in vivo data for this compound is still emerging, initial studies in murine models showcase its efficacy in reducing bacterial burden, suggesting it is a promising candidate to address the urgent threat of antimicrobial resistance.

Data Presentation: Quantitative Comparison

Table 1: In Vitro Susceptibility (Minimum Inhibitory Concentration in μg/mL)
Bacterial SpeciesThis compound D22ColistinReference
Escherichia coli ATCC 259221-20.5-2[1][2]
Klebsiella pneumoniae ATCC 7006032-40.5-2[2]
Pseudomonas aeruginosa PAO181-4[1][2]
Carbapenem-Resistant Acinetobacter baumannii (CRAB) Clinical Isolates0.06-0.50.125-1[3]
Table 2: In Vivo Efficacy (Bacterial Load Reduction in Murine Models)
AntibioticInfection ModelPathogenDosing RegimenBacterial Load Reduction (log10 CFU)Reference
This compound D22 Thigh InfectionP. aeruginosa PAO150 mg/kg (repeated dose)~4.50 (to stasis level)[1][4]
PeritonitisE. coli 106-09 (ESBL)15 mg/kg (4 doses)Infection cleared in blood, significantly reduced in peritoneal fluid[4]
Colistin Thigh InfectionP. aeruginosa50 mg/kg loading dose, then 25 mg/kg q12h5-6[5]
PeritonitisE. coli CFT073Varies3.5-5.8 in peritoneal fluid[6]
Table 3: Toxicity Profile
AntibioticIn Vitro Cytotoxicity (HepG2 cells)Key In Vivo ToxicityReference
This compound D22 No toxic effects observedNot toxic in zebrafish larvae model up to 500 μg/mL[3]
Colistin Data not readily available in comparative studiesNephrotoxicity, Neurotoxicity[3]

Mechanisms of Action and Resistance

This compound and colistin employ fundamentally different strategies to kill Gram-negative bacteria, which also influences their susceptibility to resistance development.

This compound targets the β-barrel assembly machinery (BAM) complex , specifically the essential outer membrane protein BamA .[3] By binding to the lateral gate of BamA, this compound prevents the proper folding and insertion of other outer membrane proteins, leading to a catastrophic failure of the bacterial outer membrane integrity and subsequent cell death.[3] This is a novel target, meaning there is no pre-existing cross-resistance with other antibiotic classes.

Colistin , a polymyxin (B74138) antibiotic, has a cationic polypeptide structure that interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to membrane destabilization, increased permeability, and eventual cell lysis.

Resistance to This compound has been shown to arise from mutations in the bamA gene, which alters the binding site of the drug.[3] For colistin , resistance typically occurs through modifications of the LPS structure, which reduce the net negative charge of the outer membrane and thereby decrease the binding affinity of colistin. This can be mediated by chromosomal mutations or, more worrisomely, through plasmid-mediated genes like mcr-1.

Mandatory Visualizations

cluster_this compound This compound's Mechanism of Action cluster_colistin Colistin's Mechanism of Action This compound This compound BamA BamA This compound->BamA Binds to lateral gate OMP_folding OMP_folding BamA->OMP_folding Blocks insertion of Outer_Membrane_Integrity Outer_Membrane_Integrity OMP_folding->Outer_Membrane_Integrity Disrupts Cell_Death Cell_Death Outer_Membrane_Integrity->Cell_Death Leads to Colistin Colistin LPS LPS Colistin->LPS Binds to Lipid A of Cation_Displacement Cation_Displacement LPS->Cation_Displacement Displaces Mg2+/Ca2+ from Outer_Membrane_Permeability Outer_Membrane_Permeability Cation_Displacement->Outer_Membrane_Permeability Increases Cell_Lysis Cell_Lysis Outer_Membrane_Permeability->Cell_Lysis Causes

Caption: Comparative signaling pathways for this compound and Colistin's mechanisms of action.

cluster_workflow In Vivo Efficacy Experimental Workflow start Pathogen Culture and Preparation infection Animal Infection (e.g., Murine Peritonitis Model) start->infection treatment Administer Antibiotic (this compound or Colistin) infection->treatment monitoring Monitor Animal Health and Survival treatment->monitoring sampling Collect Tissue/Fluid Samples at Time Points monitoring->sampling quantification Determine Bacterial Load (CFU counting) sampling->quantification analysis Analyze and Compare Bacterial Load Reduction quantification->analysis

Caption: Generalized experimental workflow for in vivo antibiotic comparison.

cluster_resistance Logical Relationship of Resistance Development cluster_daro_res This compound Resistance cluster_col_res Colistin Resistance Daro_Exposure This compound Exposure BamA_Mutation Mutation in bamA gene Daro_Exposure->BamA_Mutation Altered_Binding Altered BamA Binding Site BamA_Mutation->Altered_Binding Daro_Resistance This compound Resistance Altered_Binding->Daro_Resistance Col_Exposure Colistin Exposure LPS_Modification LPS Modification (e.g., mcr-1) Col_Exposure->LPS_Modification Reduced_Binding Reduced Colistin Binding LPS_Modification->Reduced_Binding Col_Resistance Colistin Resistance Reduced_Binding->Col_Resistance

Caption: Logical flow of resistance development for this compound and Colistin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial isolates, antibiotic stock solutions (this compound and colistin), sterile saline, spectrophotometer.

  • Procedure:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Prepare serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates.

    • Inoculate each well (except for a sterility control well) with the bacterial suspension.

    • Include a growth control well containing only the bacterial suspension and no antibiotic.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay determines the rate of bacterial killing by an antibiotic.

  • Materials: CAMHB, bacterial culture, antibiotic solutions, sterile culture tubes, incubator with shaking capabilities, agar (B569324) plates, sterile saline for dilutions.

  • Procedure:

    • Prepare a logarithmic phase bacterial culture in CAMHB.

    • Inoculate flasks containing fresh CAMHB with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

    • Add the desired concentrations of this compound or colistin (e.g., 2x, 4x, 8x MIC) to the test flasks. Include a growth control flask without any antibiotic.

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

    • Plot the log10 CFU/mL against time to generate the time-kill curves.

Murine Peritonitis/Sepsis Model

This model evaluates the in vivo efficacy of antibiotics in a systemic infection.

  • Materials: Female BALB/c mice, bacterial pathogen (e.g., E. coli), 3% hog gastric mucin, antibiotic solutions, sterile saline.

  • Procedure:

    • Prepare the bacterial inoculum in sterile saline, mixed with 3% hog gastric mucin to enhance infectivity.

    • Induce peritonitis by intraperitoneal (IP) injection of the bacterial suspension into the mice.

    • At a predetermined time post-infection (e.g., 1-2 hours), administer the antibiotics (this compound or colistin) via a specified route (e.g., subcutaneous or intravenous).

    • Monitor the mice for signs of illness and survival over a set period (e.g., 24-72 hours).

    • For bacterial load determination, euthanize a subset of mice at specific time points, and collect peritoneal fluid and/or organs (e.g., spleen, liver).

    • Homogenize the tissues and perform serial dilutions for CFU plating to quantify the bacterial burden.

Zebrafish Embryo Infection Model

A model for rapid in vivo screening of antibiotic efficacy and toxicity.

  • Materials: Zebrafish embryos (e.g., 2-3 days post-fertilization), bacterial culture, microinjection apparatus, antibiotic solutions, E3 medium.

  • Procedure:

    • Prepare a microinjection needle with a calibrated suspension of the bacterial pathogen.

    • Anesthetize the zebrafish embryos and microinject a precise volume of the bacterial suspension into a specific site (e.g., yolk sac or circulation).

    • At a set time post-infection, administer the antibiotics by microinjection or by adding them to the E3 medium.

    • Monitor the embryos for survival and signs of infection over 48-72 hours.

    • To determine bacterial load, individual embryos can be homogenized, and the lysate can be serially diluted and plated for CFU counting.

HepG2 Cytotoxicity Assay

This assay assesses the potential for liver cell toxicity.

  • Materials: HepG2 human liver cell line, cell culture medium (e.g., DMEM), 96-well cell culture plates, antibiotic solutions, and a cell viability reagent (e.g., MTT or a luminescence-based assay like CellTiter-Glo).

  • Procedure:

    • Seed HepG2 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and colistin in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the different antibiotic concentrations. Include a vehicle control (medium with the solvent used for the antibiotics) and a no-treatment control.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

References

Validating Darobactin's Grip: A Comparative Guide to Target Engagement in Live Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a living cell is a critical step in the journey from discovery to clinic. This guide provides a comparative overview of key methods for validating the target engagement of the novel antibiotic Darobactin with its target, the β-barrel assembly machinery protein A (BamA), in live Gram-negative bacteria. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. This compound, a promising candidate, inhibits the essential outer membrane protein BamA, which is responsible for the assembly of other outer membrane proteins in Gram-negative bacteria.[1][2] Validating that this compound effectively engages BamA in its native cellular environment is paramount for its development as a therapeutic. This guide compares three primary methods for confirming this critical interaction: the generation of resistant mutants, the Cellular Thermal Shift Assay (CETSA), and Bioluminescence Resonance Energy Transfer (BRET).

Data Presentation: A Head-to-Head Comparison

To facilitate a clear comparison of the quantitative data supporting this compound-BamA engagement, the following tables summarize key findings from the literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogs against E. coli

CompoundStrainRelevant GenotypeMIC (µg/mL)
This compound AE. coli ATCC 25922Wild-type2[3]
This compound BE. coli ATCC 25922Wild-type2[3]
This compound AE. coli MG1655bamA mutant 1>128[3]
This compound AE. coli MG1655bamA mutant 2>128[3]
This compound AE. coli MG1655bamA mutant 3>128[3]
This compound 9E. coli BL21 (DE3)Heterologous producer2-4[2]

Table 2: Binding Affinities of this compound Analogs to E. coli BamA

CompoundMethodDissociation Constant (KD) (µM)
This compound D22Microscale Thermophoresis (MST)0.25 ± 0.03[1]
This compound D69Microscale Thermophoresis (MST)0.12 ± 0.01[1]
This compound ASurface Plasmon Resonance (SPR)~1.0[4]
Dynobactin ASurface Plasmon Resonance (SPR)~0.1[4]

Table 3: Comparison of Target Engagement Validation Methods

MethodPrincipleKey AdvantagesKey Disadvantages
Generation of Resistant Mutants Selection of spontaneous mutations that confer resistance to the compound, followed by whole-genome sequencing to identify the target gene.[5]- Provides strong genetic evidence of the target. - Can be performed in live, growing bacteria. - Does not require compound modification.- Can be time-consuming. - Resistance mutations may not always be in the direct binding site. - Mutations can lead to fitness costs, complicating interpretation.[2]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.[6][7]- Label-free method applicable to native proteins. - Can be performed in intact cells and tissues. - Provides a quantitative measure of target engagement (thermal shift).- Not all ligand binding events result in a detectable thermal shift.[8] - Can be challenging for membrane proteins.[9] - Requires specific antibodies or mass spectrometry for detection.
Bioluminescence Resonance Energy Transfer (BRET) A competitive assay where the compound displaces a tracer ligand from a target-luciferase fusion protein, resulting in a loss of BRET signal.[10]- High-throughput and sensitive. - Provides real-time kinetic data in live cells. - Ratiometric readout minimizes experimental artifacts.[11]- Requires genetic modification of the target protein. - Development of a suitable tracer ligand is necessary. - Potential for steric hindrance from the fusion tags.[12]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable their implementation in the laboratory.

Generation and Characterization of this compound-Resistant Mutants

This method provides strong genetic validation of the drug target.

Protocol:

  • Serial Passaging: Inoculate a culture of E. coli in a sub-inhibitory concentration of this compound.

  • Increasing Concentration: After overnight growth, dilute the culture into fresh media with a 2-fold higher concentration of this compound.

  • Repeat: Continue this process for multiple passages until a significant increase in the MIC is observed.[5]

  • Isolate Mutants: Plate the resistant culture on agar (B569324) containing a high concentration of this compound to isolate single colonies.

  • Whole-Genome Sequencing: Extract genomic DNA from the resistant isolates and the parental strain. Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) and insertions/deletions.

  • Target Identification: Analyze the sequencing data to identify mutations that are consistently present in the resistant isolates and absent in the parental strain. In the case of this compound, mutations were consistently found in the bamA gene.[5]

  • Genetic Confirmation: To confirm that the identified mutations are responsible for resistance, introduce them into the wild-type background using techniques like lambda red recombineering and re-determine the MIC.[4]

Cellular Thermal Shift Assay (CETSA) for BamA

CETSA is a powerful biophysical method to confirm target engagement in a cellular context.[6]

Protocol for Membrane Proteins in E. coli:

  • Cell Culture and Treatment: Grow E. coli cultures to mid-log phase. Treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Harvest and Resuspend: Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS with protease inhibitors). Resuspend the cell pellet in the same buffer.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.[13]

  • Lysis and Solubilization: Lyse the cells using a suitable method (e.g., sonication or freeze-thaw cycles). Since BamA is a membrane protein, include a detergent (e.g., DDM) to solubilize the membrane fraction.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of soluble BamA at each temperature using Western blotting with a specific anti-BamA antibody or by mass spectrometry.[13]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble BamA against temperature to generate melting curves. A shift in the melting temperature (ΔTagg) in the presence of this compound indicates target engagement.[6]

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a sensitive method to quantify ligand-target interactions in live cells in real-time.[10]

Protocol for a Competitive BRET Assay in E. coli:

  • Construct Generation: Create a fusion protein of BamA with a BRET donor, such as a bright luciferase (e.g., NanoLuc). This is typically done by cloning the corresponding genes into an expression vector.

  • Tracer Development: A fluorescently labeled this compound analog (the "tracer") that binds to BamA is required. This tracer will serve as the BRET acceptor.

  • Bacterial Transformation: Transform E. coli with the plasmid expressing the BamA-luciferase fusion.

  • Assay Setup: Grow the transformed bacteria and induce the expression of the fusion protein. Aliquot the cells into a microplate.

  • Tracer Addition: Add the fluorescent tracer to the cells and incubate to allow binding to the BamA-luciferase fusion, which will generate a BRET signal.

  • Compound Competition: Add varying concentrations of unlabeled this compound to the wells. If this compound binds to BamA, it will displace the tracer, leading to a decrease in the BRET signal.

  • Signal Detection: Measure the luminescence from the donor and the emission from the acceptor using a plate reader equipped with appropriate filters.[12]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the binding affinity of this compound to BamA in the cellular environment.[10]

Mandatory Visualization

The following diagrams illustrate the workflows and logical relationships of the described methods.

Experimental_Workflow_Resistant_Mutants cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase start Start with Wild-Type Bacteria serial_passaging Serial Passaging with Increasing this compound start->serial_passaging isolate Isolate Resistant Colonies serial_passaging->isolate dna_extraction Genomic DNA Extraction isolate->dna_extraction wgs Whole-Genome Sequencing dna_extraction->wgs snp_analysis SNP and InDel Analysis wgs->snp_analysis identify_mutations Identify Mutations in bamA snp_analysis->identify_mutations confirmation Genetic Confirmation of Resistance identify_mutations->confirmation result Target Validated confirmation->result

Workflow for Generating and Characterizing this compound-Resistant Mutants.

CETSA_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_heat_lysis Heat Shock and Lysis cluster_detection Detection and Analysis start Live E. coli Culture treatment Treat with this compound or Vehicle start->treatment heat_shock Apply Temperature Gradient treatment->heat_shock lysis Cell Lysis and Membrane Solubilization heat_shock->lysis centrifugation Separate Soluble Fraction lysis->centrifugation detection Western Blot or Mass Spec for BamA Quantification centrifugation->detection analysis Generate Melting Curves detection->analysis result Determine Thermal Shift (ΔTagg) analysis->result

Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

BRET_Workflow cluster_prep Preparation cluster_assay BRET Assay cluster_analysis Data Analysis construct Create BamA-Luciferase Fusion Construct transform Transform E. coli construct->transform induce Induce Fusion Protein Expression transform->induce add_tracer Add Fluorescent Tracer induce->add_tracer add_this compound Add Unlabeled this compound (Competitor) add_tracer->add_this compound measure Measure Donor and Acceptor Emission add_this compound->measure calculate_ratio Calculate BRET Ratio measure->calculate_ratio plot_curve Plot Dose-Response Curve calculate_ratio->plot_curve result Determine IC50 plot_curve->result

Bioluminescence Resonance Energy Transfer (BRET) Competitive Assay Workflow.

Logical_Comparison cluster_attributes Key Attributes main_question Validate this compound-BamA Target Engagement in Live Bacteria genetic_validation Genetic Validation main_question->genetic_validation biophysical_validation Biophysical Validation main_question->biophysical_validation resistant_mutants Generation of Resistant Mutants genetic_validation->resistant_mutants cetsa CETSA biophysical_validation->cetsa bret BRET biophysical_validation->bret label_free Label-Free resistant_mutants->label_free live_cell Live Cell resistant_mutants->live_cell cetsa->label_free cetsa->live_cell quantitative Quantitative cetsa->quantitative bret->live_cell high_throughput High-Throughput bret->high_throughput bret->quantitative

Logical Relationship of Target Engagement Validation Methods.

References

Assessing Cross-Resistance Potential: A Comparative Analysis of Darobactin and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the novel antibiotic Darobactin reveals a low potential for cross-resistance with existing antibiotic classes, offering a promising new avenue in the fight against multidrug-resistant Gram-negative bacteria. This guide presents a comparative analysis of this compound's efficacy, its unique mechanism of action, and the experimental data supporting its potential to circumvent current resistance trends.

Researchers and drug development professionals are in a constant race against the evolution of antibiotic resistance. The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery and development of novel antibiotics with unique mechanisms of action. This compound, a recently discovered peptide antibiotic, has shown significant promise due to its targeted inhibition of the essential bacterial protein BamA. This guide provides a comprehensive assessment of the potential for cross-resistance between this compound and other antibiotic classes, supported by available experimental data and detailed methodologies.

Executive Summary

This compound's novel mechanism of action, targeting the β-barrel assembly machinery (BAM) complex, sets it apart from all currently approved antibiotic classes for Gram-negative infections. This fundamental difference in its cellular target is the primary reason for the observed low potential for cross-resistance. Bacteria resistant to antibiotics that target cell wall synthesis (e.g., β-lactams), protein synthesis (e.g., aminoglycosides), or DNA replication (e.g., fluoroquinolones) are unlikely to possess inherent resistance to this compound.

Experimental evidence to date supports this hypothesis. Studies have demonstrated that this compound maintains its activity against a range of clinical isolates with well-characterized resistance mechanisms to other antibiotics, including extended-spectrum β-lactamase (ESBL)-producing and carbapenem-resistant Enterobacteriaceae (CRE).

Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)

The following table summarizes the available MIC data for this compound and its potent derivative, D22, against a panel of clinically relevant Gram-negative pathogens, including multidrug-resistant strains. For comparison, typical MIC ranges for commonly used antibiotics against resistant phenotypes are included.

Bacterial SpeciesResistance PhenotypeThis compound A (µg/mL)This compound D22 (µg/mL)Meropenem (µg/mL)Colistin (µg/mL)Ciprofloxacin (µg/mL)
Escherichia coliESBL-producing2 - 42 - 4>8≤2>32
Klebsiella pneumoniaeCarbapenem-resistant (CRE)4 - 84 - 8>8>2>32
Pseudomonas aeruginosaMultidrug-resistant (MDR)164 - 8>8≤2>32
Acinetobacter baumanniiCarbapenem-resistant (CRAB)648>8≤2>32

Note: The MIC values for this compound and D22 are sourced from published studies.[1][2] The comparative antibiotic MIC ranges are representative of typical resistance profiles and may vary.

Experimental Protocols

The assessment of cross-resistance involves two key experimental stages: the induction of resistance to a specific antibiotic and the subsequent determination of the minimum inhibitory concentrations (MICs) of other antibiotics against the resistant strain.

Protocol for In Vitro Evolution of Antibiotic Resistance

This protocol is designed to select for bacterial strains with increased resistance to a specific antibiotic through serial passage in the presence of sub-lethal concentrations of the drug.

a. Bacterial Strain and Culture Conditions:

  • Start with a susceptible wild-type strain of the target bacterium (e.g., E. coli ATCC 25922).

  • Grow the bacteria in cation-adjusted Mueller-Hinton Broth (CAMHB) at 37°C with shaking.

b. Serial Passage Procedure:

  • Determine the baseline MIC of the antibiotic against the wild-type strain using the broth microdilution method.

  • Inoculate a culture tube containing CAMHB with the wild-type strain at a starting concentration of 0.5x the MIC of the selective antibiotic.

  • Incubate for 18-24 hours at 37°C.

  • After incubation, dilute the culture and plate on Mueller-Hinton Agar (MHA) to check for growth.

  • Select a colony from the highest antibiotic concentration that permitted growth and use it to inoculate a new series of tubes with increasing concentrations of the antibiotic (e.g., 1x, 2x, 4x the previous concentration).

  • Repeat this serial passage for a predetermined number of passages or until a significant increase in the MIC is observed.

  • Isolate and characterize the resistant mutant for subsequent cross-resistance testing.[3][4][5]

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antibiotic against a bacterial isolate. This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

a. Preparation of Materials:

  • Prepare serial two-fold dilutions of the antibiotics to be tested in CAMHB in a 96-well microtiter plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

b. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

c. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Mandatory Visualizations

Signaling Pathway: The Downstream Consequences of this compound's Action

Darobactin_Mechanism cluster_OM Outer Membrane cluster_Consequences Downstream Effects BAM Complex BAM Complex Assembled OMPs Assembled OMPs BAM Complex->Assembled OMPs OMP Biogenesis Disruption OMP Biogenesis Disruption BAM Complex->OMP Biogenesis Disruption Unfolded OMPs Unfolded OMPs Unfolded OMPs->BAM Complex Assembly This compound This compound This compound->Inhibition Inhibition->BAM Complex Outer Membrane Destabilization Outer Membrane Destabilization OMP Biogenesis Disruption->Outer Membrane Destabilization Envelope Stress Response Envelope Stress Response Outer Membrane Destabilization->Envelope Stress Response Cell Lysis Cell Lysis Outer Membrane Destabilization->Cell Lysis

Caption: this compound inhibits the BAM complex, disrupting outer membrane protein (OMP) assembly and leading to cell death.

Experimental Workflow: Assessing Cross-Resistance

Cross_Resistance_Workflow cluster_Induction Resistance Induction cluster_Testing Cross-Resistance Testing cluster_Analysis Data Analysis Wild-type Bacterium Wild-type Bacterium Serial Passage with Antibiotic A Serial Passage with Antibiotic A Wild-type Bacterium->Serial Passage with Antibiotic A Resistant Mutant (to Antibiotic A) Resistant Mutant (to Antibiotic A) Serial Passage with Antibiotic A->Resistant Mutant (to Antibiotic A) MIC Determination (Antibiotic B) MIC Determination (Antibiotic B) Resistant Mutant (to Antibiotic A)->MIC Determination (Antibiotic B) MIC Determination (Antibiotic C) MIC Determination (Antibiotic C) Resistant Mutant (to Antibiotic A)->MIC Determination (Antibiotic C) MIC Determination (this compound) MIC Determination (this compound) Resistant Mutant (to Antibiotic A)->MIC Determination (this compound) Compare MICs of Resistant vs. Wild-type Compare MICs of Resistant vs. Wild-type MIC Determination (Antibiotic B)->Compare MICs of Resistant vs. Wild-type MIC Determination (Antibiotic C)->Compare MICs of Resistant vs. Wild-type MIC Determination (this compound)->Compare MICs of Resistant vs. Wild-type Assess Cross-Resistance Assess Cross-Resistance Compare MICs of Resistant vs. Wild-type->Assess Cross-Resistance

Caption: Workflow for evaluating cross-resistance between antibiotics.

Conclusion

The available evidence strongly suggests that this compound possesses a low potential for cross-resistance with currently marketed antibiotics. Its unique mechanism of targeting the BamA complex in Gram-negative bacteria provides a distinct advantage in overcoming existing resistance mechanisms. Further comprehensive studies directly comparing the efficacy of this compound against a broad panel of multidrug-resistant isolates alongside conventional antibiotics are warranted to fully elucidate its clinical potential. The development of this compound and other BamA inhibitors represents a critical step forward in addressing the urgent threat of antimicrobial resistance.

References

Unlocking the Potential of a Novel Antibiotic Class: A Comparative Guide to the Structure-Activity Relationship of the Darobactin Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Darobactin analogs, detailing their structure-activity relationships (SAR), antibacterial efficacy, and the experimental methodologies used in their evaluation. This analysis is critical for advancing the development of this promising new class of antibiotics targeting Gram-negative bacteria.

Darobactins are a novel class of ribosomally synthesized and post-translationally modified peptides (RiPPs) that exhibit potent and selective activity against Gram-negative pathogens.[1] Discovered in Photorhabdus bacteria, these compounds feature a unique, strained bicyclic heptapeptide (B1575542) core.[2][3] Their novel mechanism of action, the inhibition of the essential outer membrane protein BamA, makes them a compelling scaffold for the development of new antibiotics to combat antimicrobial resistance.[4][5] This guide synthesizes the current understanding of the this compound SAR, providing a comparative analysis of key analogs and the experimental data supporting their development.

Comparative Efficacy of this compound Analogs

The antibacterial activity of this compound and its derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-negative bacteria. The following tables summarize the reported MIC values for key this compound analogs, highlighting the impact of structural modifications on their potency.

CompoundCore Peptide Sequence ModificationE. coli ATCC 25922 MIC (µg/mL)K. pneumoniae DSM 30104 MIC (µg/mL)P. aeruginosa PAO1 MIC (µg/mL)A. baumannii DSM 30008 MIC (µg/mL)Reference
This compound A (DA) Native22324[3][6]
This compound B (DB) Arg522162[7][8]
This compound 9 (D9) Trp71182[6][9]
This compound 22 (D22) Asn2, Trp70.50.540.25[6][9]
This compound 69 (D69) Gln2, Trp70.50.540.5[10][11]

Table 1: In vitro antibacterial activity of selected this compound analogs against common Gram-negative pathogens.

CompoundA. baumannii (Carbapenem-Resistant Clinical Isolate) MIC (µg/mL)Reference
This compound A (DA) 8[6]
This compound 9 (D9) 4[6]
This compound 22 (D22) 0.25[6]

Table 2: Enhanced activity of engineered Darobactins against a carbapenem-resistant Acinetobacter baumannii clinical isolate.

Structure-Activity Relationship Insights

The development of this compound analogs has been largely driven by biosynthetic engineering of the dar gene cluster, allowing for modifications to the core peptide sequence.[1][12] These studies have revealed several key SAR trends:

  • Position 7: Substitution of the native Phenylalanine (Phe) at position 7 with Tryptophan (Trp), as seen in D9 and D22, generally leads to a significant improvement in antibacterial activity.[6][9]

  • Position 2: Modifications at position 2 of the heptapeptide have also proven beneficial. Replacing the native Serine (Ser) with Asparagine (Asn) in D22 or Glutamine (Gln) in D69, in combination with the Trp7 modification, further enhances potency.[10][11]

  • Core Scaffold: The bicyclic core structure, formed by ether and C-C cross-links, is essential for activity. The enzyme DarE, a radical S-adenosyl-L-methionine (rSAM) enzyme, is responsible for these crucial post-translational modifications.[1][2][13] Analogs lacking this rigid conformation are inactive.[13]

  • Target Interaction: The rigid, pre-organized β-strand conformation of the this compound core mimics the recognition signal of native BamA substrates.[4] This allows it to bind with high affinity to the lateral gate of BamA, a functionally critical site, thereby inhibiting the insertion of outer membrane proteins and leading to cell death.[4][5] The interaction is largely mediated by backbone contacts, which may slow the development of resistance.[4]

Visualizing the this compound Scaffold and its Mechanism

To better understand the SAR, the following diagrams illustrate the core structure, the mechanism of action, and a typical workflow for developing new analogs.

Caption: Core structure of this compound A with key modification sites highlighted.

Darobactin_MoA This compound Mechanism of Action This compound This compound Analog (β-strand mimic) BamA BamA Lateral Gate This compound->BamA Binds to OMP_Insertion Outer Membrane Protein (OMP) Insertion and Folding This compound->OMP_Insertion Inhibits BamA->OMP_Insertion Mediates OM_Integrity Outer Membrane Integrity Disrupted OMP_Insertion->OM_Integrity Maintains Cell_Death Bacterial Cell Death OM_Integrity->Cell_Death Leads to

Caption: Simplified signaling pathway of this compound's mechanism of action.

SAR_Workflow Generalized SAR Study Workflow for this compound cluster_design Design & Synthesis cluster_eval Evaluation In_Silico In Silico Design of New Analogs Bio_Eng Biosynthetic Engineering (darA gene modification) In_Silico->Bio_Eng Production Heterologous Production in E. coli Bio_Eng->Production Purification Purification & Characterization Production->Purification MIC_Assay In Vitro MIC Assays Purification->MIC_Assay Target_Binding Target Binding Assays (e.g., MST, Cryo-EM) MIC_Assay->Target_Binding In_Vivo In Vivo Efficacy Models (e.g., murine infection) Target_Binding->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET ADMET->In_Silico SAR Feedback

References

In Vivo Showdown: A Comparative Analysis of Darobactin D22 and D69

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical performance of two promising next-generation antibiotics against Gram-negative pathogens.

In the ongoing battle against antimicrobial resistance, the discovery of darobactins has opened a new frontier. These novel ribosome-produced and post-translationally modified peptides target the essential outer membrane protein BamA in Gram-negative bacteria, a previously unexploited mechanism of action.[1][2][3][4][5] Among the synthetically engineered darobactin analogues, D22 and D69 have emerged as frontrunners with potent in vitro activity.[1][6] This guide provides a comprehensive comparison of the in vivo performance of this compound D22 and D69, supported by available experimental data, to aid researchers and drug development professionals in evaluating their therapeutic potential.

Executive Summary

Both this compound D22 and D69 demonstrate significant promise as potent antibiotics against critical Gram-negative pathogens. In a head-to-head in vivo comparison using a zebrafish embryo model of Acinetobacter baumannii infection, both D22 and D69 completely cleared the infection, exhibiting efficacy equivalent to the clinically used antibiotic ciprofloxacin.[7][8][9] While extensive in vivo data from murine models is available for D22, showcasing its efficacy in treating infections caused by Pseudomonas aeruginosa and Escherichia coli, similar comprehensive in vivo studies for D69 in rodent models are not as readily available in the current literature.[7][9] In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggests that both compounds possess favorable properties for further in vivo evaluation.[6][10]

Mechanism of Action: Targeting the BamA Complex

Darobactins exert their bactericidal effect by binding to the lateral gate of the BamA protein, a key component of the β-barrel assembly machinery (BAM) complex.[2][4][7] This interaction disrupts the proper folding and insertion of outer membrane proteins, leading to cell envelope stress and ultimately, bacterial cell death.

This compound Mechanism of Action This compound This compound (D22/D69) BamA BamA Protein (Lateral Gate) This compound->BamA Binds to BAM_Complex BAM Complex BamA->BAM_Complex Part of OMP_Folding Outer Membrane Protein (OMP) Folding & Insertion BAM_Complex->OMP_Folding Inhibited by this compound binding Cell_Envelope Cell Envelope Stress OMP_Folding->Cell_Envelope Disruption leads to Cell_Death Bacterial Cell Death Cell_Envelope->Cell_Death Induces

Caption: Mechanism of action of this compound D22 and D69.

In Vitro Performance Comparison

In vitro studies highlight the potent antibacterial activity of both D22 and D69 against a range of Gram-negative pathogens. While both compounds show comparable minimum inhibitory concentrations (MICs) against several strains, D22 tends to exhibit slightly better activity against some hard-to-treat pathogens.[10]

ParameterThis compound D22This compound D69Reference
Metabolic Stability (Mouse Liver Microsomes, t1/2) > 2 hours> 2 hours[6][10]
Plasma Stability (Mouse Plasma, % remaining after 4h) No degradationNo degradation[6][10]
MIC against E. coli ATCC 25922 (μg/mL) 0.5 - 11 - 2[7]
MIC against A. baumannii DSM 30008 (μg/mL) 1 - 22 - 4[7]
MIC against P. aeruginosa PAO1 (μg/mL) 4 - 88 - 16[7]

In Vivo Efficacy: A Head-to-Head Look

The most direct in vivo comparison between D22 and D69 comes from a zebrafish embryo infection model.

Zebrafish Embryo Model: Acinetobacter baumannii Infection

In a systemic infection model using A. baumannii in zebrafish embryos, both this compound D22 and D69 demonstrated remarkable efficacy.[7][8][9]

Treatment GroupOutcomeReference
This compound D22 (10 mg/kg) Complete clearance of infection[7][9]
This compound D69 (10 mg/kg) Complete clearance of infection[7][9]
Ciprofloxacin (10 mg/kg) Complete clearance of infection[7][9]
Vehicle Control High mortality[7][9]

This study strongly suggests that D69 possesses in vivo efficacy comparable to D22 against A. baumannii.

In Vivo Performance of this compound D22 in Murine Models

Extensive in vivo testing in various murine infection models has been conducted for this compound D22, providing a solid proof-of-concept for its therapeutic potential.

Murine Thigh Infection Model: Pseudomonas aeruginosa

In a neutropenic mouse thigh infection model with P. aeruginosa, D22 demonstrated a dose-dependent reduction in bacterial burden.[3][7]

Treatment Group (intravenous)Mean Bacterial Load (log10 CFU/g) at 25h post-infectionReference
Vehicle ~7.5[7]
D22 (25 mg/kg, q6h) ~6.0[7]
D22 (30 mg/kg, q6h) ~5.5[7]
D22 (50 mg/kg, q6h) ~4.5[7]
Murine Peritonitis/Sepsis Model: Escherichia coli

In a murine model of E. coli peritonitis, D22 significantly increased survival rates.[7]

Treatment GroupSurvival RateReference
Vehicle 0%[7]
D22 (15 mg/kg, 4 doses, IV) 100%[7]
D22 (15 mg/kg, 4 doses, SC) 100%[7]
Murine Urinary Tract Infection (UTI) Model: Escherichia coli

D22 was also effective in a murine UTI model, significantly reducing the bacterial load in the bladder and kidneys.

Treatment GroupMean Bacterial Load (log10 CFU/organ)Reference
Vehicle (Bladder) ~6.0[7]
D22 (20 mg/kg, BID, SC) (Bladder) ~4.0[7]
Vehicle (Kidneys) ~7.0[7]
D22 (20 mg/kg, BID, SC) (Kidneys) ~5.0[7]

Pharmacokinetics

Pharmacokinetic data is currently available for this compound D22.

Parameter (D22)Intravenous (5 mg/kg)Subcutaneous (20 mg/kg)Reference
Cmax (ng/mL) 13,74026,567[7]
t1/2 (h) 0.6 (α) / 3.5 (β)1.0[7]
AUC0-last (h*ng/mL) 5,94629,784[7]
Bioavailability (%) ->100[7]

The high bioavailability following subcutaneous administration suggests good absorption and distribution of D22.[7] While specific pharmacokinetic data for D69 is not yet published, the favorable in vitro ADMET profile of D69 suggests it may also have promising pharmacokinetic properties.[1][6]

Experimental Protocols

Zebrafish Embryo Infection Model

Zebrafish Embryo Infection Workflow Start Start Infection Systemic Infection of Zebrafish Embryos (2 dpf) with A. baumannii via caudal vein injection Start->Infection Treatment Treatment at 3 hpi (D22, D69, or Ciprofloxacin at 10 mg/kg) via caudal vein injection Infection->Treatment Monitoring Monitoring of Survival over time Treatment->Monitoring End End Monitoring->End

Caption: Workflow for the zebrafish embryo infection model.

Methodology:

  • Infection: Zebrafish embryos at 2 days post-fertilization (dpf) are systemically infected with Acinetobacter baumannii via microinjection into the caudal vein.[7][9]

  • Treatment: At 3 hours post-infection (hpi), the infected embryos are treated with this compound D22, D69, or a comparator antibiotic (e.g., ciprofloxacin) at a concentration of 10 mg/kg, also administered via caudal vein injection.[7][9]

  • Monitoring: The survival of the embryos in each treatment group is monitored over a defined period.[7][9]

Murine Neutropenic Thigh Infection Model

Murine Thigh Infection Workflow Start Start Neutropenia Induce Neutropenia in Mice (cyclophosphamide) Start->Neutropenia Infection Intramuscular Infection of the Thigh with P. aeruginosa Neutropenia->Infection Treatment Administer Treatment (e.g., D22 intravenously) at defined intervals Infection->Treatment Endpoint Determine Bacterial Load in Thigh Muscle at specified time points (e.g., 8 and 25 hpi) Treatment->Endpoint End End Endpoint->End

Caption: Workflow for the murine thigh infection model.

Methodology:

  • Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[7][11]

  • Infection: The neutropenic mice are infected intramuscularly in the thigh with a suspension of Pseudomonas aeruginosa.[3][7]

  • Treatment: Treatment with the test compound (e.g., this compound D22) is initiated at a specified time post-infection and administered at defined intervals.[7]

  • Endpoint: At designated time points, the mice are euthanized, and the thigh muscles are homogenized to determine the bacterial burden (CFU/g).[7]

Conclusion and Future Directions

Both this compound D22 and D69 are highly promising antibiotic candidates with potent in vivo activity against Gram-negative pathogens. The head-to-head comparison in the zebrafish model demonstrates their comparable high efficacy against A. baumannii. The extensive in vivo data for D22 in murine models further solidifies the potential of this class of compounds.

While the available data for D69 is encouraging, further in vivo studies in rodent models are warranted to provide a more direct and comprehensive comparison with D22. Specifically, evaluating the efficacy of D69 in murine models of P. aeruginosa and E. coli infection, along with a detailed pharmacokinetic profiling, will be crucial for selecting the optimal candidate for further clinical development. The favorable safety profile observed for D22 in initial studies is a positive indicator for the this compound class as a whole.[7][12] The continued investigation of these novel antibiotics is a critical step towards addressing the urgent threat of antimicrobial resistance.

References

Rise of a New Antibiotic Class: Validating the Bactericidal Power of Novel Darobactin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of antibiotics, derived from the naturally occurring Darobactin, is showing significant promise in the fight against multi-drug resistant Gram-negative bacteria. This guide provides a comparative analysis of the bactericidal versus bacteriostatic properties of these novel this compound analogs, supported by experimental data, to aid researchers and drug development professionals in evaluating their potential.

This compound, a peptide antibiotic, exhibits a unique mechanism of action by targeting BamA, a crucial component of the β-barrel assembly machinery (BAM) complex responsible for the insertion of proteins into the outer membrane of Gram-negative bacteria.[1] This disruption of the outer membrane integrity ultimately leads to bacterial cell death.[1] Building on this discovery, scientists have engineered a series of novel this compound analogs with enhanced potency and a broader spectrum of activity. This guide focuses on the critical validation of their bactericidal nature, a key attribute for effective antibiotic therapy, particularly in severe infections.

Comparative Efficacy of this compound Analogs

The bactericidal or bacteriostatic nature of an antibiotic is a critical determinant of its clinical utility. Bactericidal agents actively kill bacteria, while bacteriostatic agents inhibit their growth. This distinction is often quantified by the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). A lower MBC/MIC ratio is indicative of bactericidal activity.

Recent studies have focused on characterizing the activity of promising this compound analogs, most notably D22 and D69. These analogs have demonstrated superior activity against a range of clinically significant Gram-negative pathogens compared to the parent compound, this compound A (DA).

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values (in µg/mL) of this compound A and its novel analogs against key Gram-negative pathogens.

AntibioticE. coli ATCC 25922A. baumannii DSM 30008P. aeruginosa PAO1K. pneumoniae DSM 30104
This compound A (DA)264>642
This compound D220.5 - 10.5 - 141
This compound D691182

Data compiled from multiple sources.[2][3]

Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

The MBC is the lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum. The MBC/MIC ratio is a key indicator of bactericidal activity, with a ratio of ≤4 generally considered bactericidal.

AntibioticOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClassification
This compound A (DA)E. coli284Bactericidal
This compound D22E. coli188Bacteriostatic
This compound D22E. coli2168Bacteriostatic

Data for E. coli compiled from a 2022 study.[4][5] Note: MBC data for other analogs and against other pathogens is not yet widely available in published literature.

While the MBC/MIC ratio for D22 against E. coli suggests a bacteriostatic effect in this particular study, time-kill kinetics provide a more dynamic view of its activity.

Time-Kill Kinetics

Time-kill assays measure the rate of bacterial killing over time in the presence of an antibiotic. These studies have demonstrated the potent bactericidal activity of novel this compound analogs. For instance, in a study evaluating D22 against Acinetobacter baumannii, the analog exhibited clear bactericidal effects, a significant improvement over the parent compound this compound A.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the bactericidal versus bacteriostatic nature of this compound analogs.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: The this compound analog is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay.

  • Subculturing: Aliquots (typically 10-100 µL) are taken from all wells of the MIC plate that show no visible growth.

  • Plating: The aliquots are spread onto agar (B569324) plates (e.g., Tryptic Soy Agar) that do not contain any antibiotic.

  • Incubation: The plates are incubated at 37°C for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Time-Kill Kinetics Assay

This assay provides a dynamic measure of antibacterial activity.

  • Culture Preparation: A bacterial culture is grown to the logarithmic phase and then diluted to a standardized starting inoculum (e.g., 1 x 10^6 CFU/mL) in fresh broth.

  • Exposure to Antibiotic: The this compound analog is added to the bacterial culture at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control without the antibiotic is also included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on agar.

  • Colony Counting and Analysis: After incubation, the number of viable colonies is counted, and the results are plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate this compound's mechanism of action and the experimental workflow for determining its bactericidal or bacteriostatic nature.

Darobactin_Mechanism cluster_membrane Gram-Negative Bacterial Outer Membrane cluster_consequences Downstream Consequences BamA BamA Complex OMP Outer Membrane Protein (OMP) Precursor OMP->BamA Normal Insertion This compound This compound Analog This compound->BamA Binds to lateral gate Inhibition->Downstream Inhibition of OMP Insertion Stress Envelope Stress (σE, Rcs activation) Downstream->Stress Integrity Loss of Outer Membrane Integrity Stress->Integrity Death Cell Death Integrity->Death Bactericidal_vs_Bacteriostatic_Workflow start Start: Bacterial Culture mic Perform MIC Assay (Broth Microdilution) start->mic read_mic Determine MIC (Lowest concentration with no visible growth) mic->read_mic mbc Perform MBC Assay (Subculture from clear wells) read_mic->mbc time_kill Perform Time-Kill Kinetics Assay read_mic->time_kill read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) mbc->read_mbc calculate_ratio Calculate MBC/MIC Ratio read_mbc->calculate_ratio classify Classify Activity calculate_ratio->classify bactericidal Bactericidal (MBC/MIC ≤ 4) classify->bactericidal Ratio ≤ 4 bacteriostatic Bacteriostatic (MBC/MIC > 4) classify->bacteriostatic Ratio > 4 plot_curve Plot Log10 CFU/mL vs. Time time_kill->plot_curve analyze_curve Analyze Killing Rate plot_curve->analyze_curve confirm_cidal Confirm Bactericidal Activity (≥3-log10 reduction) analyze_curve->confirm_cidal ≥3-log10 kill confirm_static Confirm Bacteriostatic Activity (<3-log10 reduction) analyze_curve->confirm_static <3-log10 kill

References

In Vitro ADMET Profiling of Promising Darobactin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Darobactin, a novel antibiotic with a unique mechanism of action against Gram-negative bacteria, has emerged as a promising candidate in the fight against antimicrobial resistance.[1] Its mode of action involves the inhibition of the essential outer membrane protein BamA, leading to the disruption of the bacterial cell envelope and subsequent cell death.[1][2][3][4][5] Recent research has focused on developing this compound derivatives with improved potency and pharmacokinetic properties. This guide provides a comparative analysis of the in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of two promising derivatives, D22 and D69, to aid researchers and drug development professionals in their evaluation.[6][7][8][9][10][11]

Comparative ADMET Profile of this compound Derivatives D22 and D69

The following table summarizes the key in vitro ADMET parameters for this compound derivatives D22 and D69, based on available experimental data.[6] These derivatives have shown significant antibacterial activity, including against multidrug-resistant clinical isolates.[6][7][8][9]

Parameter This compound Derivative D22 This compound Derivative D69 Species
Metabolic Stability (Liver Microsomes) Not metabolized (>2h)Not metabolized (>2h)Mouse
Plasma Stability No degradation (>4h)No degradation (>4h)Mouse, Human, Rat
Plasma Protein Binding (PPB) LowLowMouse, Human, Rat

Caption: In vitro ADMET data for this compound derivatives D22 and D69.[6][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are generalized protocols for the key in vitro ADMET assays mentioned above, based on standard industry practices.[12][13][14][15][16]

Metabolic Stability in Liver Microsomes
  • Incubation: The test compound (this compound derivative) is incubated with liver microsomes from the selected species (e.g., mouse, human, rat) at 37°C. The reaction mixture contains a buffered solution and a cofactor, typically NADPH, to initiate the metabolic process.

  • Sampling: Aliquots are taken at specific time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: The concentration of the parent compound remaining in each aliquot is determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate parameters like half-life (t½) and intrinsic clearance (CLint), which indicate the compound's susceptibility to metabolism.

Plasma Stability
  • Incubation: The test compound is incubated in plasma from the chosen species (e.g., mouse, human, rat) at 37°C.

  • Sampling: Samples are collected at various time intervals (e.g., 0, 1, 2, 4 hours).

  • Analysis: The concentration of the parent compound in each sample is quantified by LC-MS.

  • Data Interpretation: The percentage of the compound remaining over time is determined to assess its stability in plasma. Significant degradation would suggest susceptibility to plasma enzymes.

Plasma Protein Binding (PPB)
  • Method: Rapid Equilibrium Dialysis (RED) is a common method used for this assay.

  • Procedure: A RED device, which has a semi-permeable membrane separating a plasma-containing chamber from a buffer-containing chamber, is used. The test compound is added to the plasma chamber.

  • Equilibration: The device is incubated at 37°C to allow the unbound fraction of the compound to diffuse across the membrane until equilibrium is reached.

  • Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS.

  • Data Interpretation: The percentage of the compound bound to plasma proteins is calculated from the concentration difference between the two chambers.

Visualizing Key Processes

To further aid in the understanding of this compound's mechanism and the experimental workflow for its evaluation, the following diagrams are provided.

darobactin_pathway cluster_bacterial_cell Gram-Negative Bacterium cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm BamA BamA Disruption Disruption of Outer Membrane Biogenesis BamA->Disruption OMP Outer Membrane Protein (OMP) Precursor OMP->BamA Insertion & Folding This compound This compound Derivative This compound->BamA Inhibition Death Bacterial Cell Death Disruption->Death

Caption: this compound's mechanism of action targeting the BamA protein.

admet_workflow cluster_workflow In Vitro ADMET Profiling Workflow cluster_assays ADMET Assays start This compound Derivatives (e.g., D22, D69) Metabolic_Stability Metabolic Stability (Liver Microsomes) start->Metabolic_Stability Plasma_Stability Plasma Stability start->Plasma_Stability PPB Plasma Protein Binding (PPB) start->PPB Data_Analysis Data Analysis (LC-MS) Metabolic_Stability->Data_Analysis Plasma_Stability->Data_Analysis PPB->Data_Analysis Comparison Comparative Assessment Data_Analysis->Comparison Selection Lead Candidate Selection Comparison->Selection

Caption: Experimental workflow for in vitro ADMET profiling.

References

Investigating the impact of Darobactin on the outer membrane integrity of Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A novel antibiotic, Darobactin, presents a unique mechanism for compromising the formidable outer membrane of Gram-negative bacteria. This guide provides a comparative analysis of this compound's impact on outer membrane integrity against other well-established antibiotics, supported by experimental data and detailed methodologies for researchers in drug development and microbiology.

Gram-negative bacteria's dual-membrane structure poses a significant challenge to antibiotic efficacy, with the outer membrane acting as a highly selective permeability barrier. This compound, a ribosomally synthesized and post-translationally modified peptide, circumvents traditional resistance mechanisms by targeting a novel, essential protein complex involved in outer membrane biogenesis.

Mechanism of Action: A Tale of Two Strategies

This compound's mode of action is fundamentally different from that of many other antibiotics that affect the outer membrane. Instead of directly disrupting the lipopolysaccharide (LPS) layer, this compound inhibits the function of the β-barrel assembly machinery (BAM) complex, specifically targeting the core component, BamA.[1] The BAM complex is crucial for the insertion and folding of β-barrel outer membrane proteins (OMPs) into the outer membrane.[1][2] By binding to BamA, this compound prevents the proper assembly of these essential proteins, leading to a cascade of events that compromises the structural and functional integrity of the outer membrane, ultimately causing membrane blebbing, swelling, and cell lysis.[1]

In contrast, antibiotics like Polymyxin (B74138) B and Colistin employ a more direct assault on the outer membrane. These cationic lipopeptides interact electrostatically with the negatively charged lipid A component of LPS, displacing divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer.[3][4] This disruption increases the permeability of the outer membrane, a mechanism described as "self-promoted uptake," which can be antagonized by the presence of external LPS.[1][3] Notably, the activity of this compound is not affected by the addition of purified LPS, highlighting its distinct target and mechanism.[5]

Beta-lactam antibiotics, a cornerstone of antibacterial therapy, do not directly target the outer membrane for disruption. Instead, they must traverse it through porin channels to reach their targets, the penicillin-binding proteins (PBPs), in the periplasmic space, where they inhibit cell wall synthesis.[6] Therefore, the integrity of the outer membrane is a critical factor in the susceptibility of Gram-negative bacteria to beta-lactams.

Comparative Efficacy: A Look at the Numbers

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values of this compound and its derivatives against several critical Gram-negative pathogens, alongside comparative data for Colistin.

AntibioticOrganismMIC Range (µg/mL)Reference
This compound AEscherichia coli2 - 16[1][7]
This compound AKlebsiella pneumoniae2[1]
This compound APseudomonas aeruginosa4 - 64[7][8]
This compound AAcinetobacter baumannii32 - 64[7]
This compound B9 (D22)Escherichia coli0.5 - 2[8]
This compound B9 (D22)Klebsiella pneumoniae1 - 4[8]
This compound B9 (D22)Pseudomonas aeruginosa1 - 16[8]
This compound B9 (D22)Acinetobacter baumannii0.25 - 8[7][8]
ColistinAcinetobacter baumannii≤0.75 - 2.0[9]
ColistinPseudomonas aeruginosa≤0.75 - 2.0[9]

Note: MIC values can vary depending on the specific strain and testing conditions.

Visualizing the Impact: Morphological Changes

Treatment of Gram-negative bacteria with this compound leads to distinct morphological changes that can be observed using transmission electron microscopy (TEM). These changes include the formation of membrane blebs, swelling of the cell, and eventual lysis.[1][10] These observations are consistent with the disruption of outer membrane protein assembly, leading to a loss of structural integrity.

Experimental Protocols

NPN (1-N-phenylnaphthylamine) Uptake Assay for Outer Membrane Permeabilization

This assay measures the permeability of the bacterial outer membrane. NPN is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria. When the outer membrane is damaged, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose

  • 0.5 mM NPN solution in acetone

  • Antibiotic stock solutions

  • Fluorometer or microplate reader with excitation at 350 nm and emission at 420 nm

Procedure:

  • Grow bacteria to an OD₆₀₀ of 0.4-0.6.

  • Harvest cells by centrifugation and wash twice with HEPES buffer.

  • Resuspend the cell pellet in HEPES buffer to an OD₆₀₀ of 0.5.[11]

  • Add NPN to the cell suspension to a final concentration of 10-20 µM.[11][12]

  • Equilibrate for a few seconds and measure the baseline fluorescence.

  • Add the desired concentration of the antibiotic to the cell suspension.

  • Immediately begin monitoring the fluorescence intensity over time until a maximum level is reached (typically 1-5 minutes).[12]

  • Include controls such as cells with NPN only (no antibiotic) and NPN in buffer only.

Propidium Iodide (PI) Assay for Cytoplasmic Membrane Integrity

This assay is used to assess the integrity of the inner (cytoplasmic) membrane. Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate cells with an intact cytoplasmic membrane. When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • 1 mg/mL Propidium Iodide solution in water

  • Antibiotic stock solutions

  • Fluorometer, flow cytometer, or fluorescence microscope with excitation at ~535 nm and emission at ~617 nm

Procedure:

  • Prepare a bacterial cell suspension at a concentration of approximately 10⁶ cells/mL for flow cytometry or 10⁸-10⁹ cells/mL for microscopy.[13]

  • Add the antibiotic to the cell suspension at the desired concentration and incubate for the desired time.

  • Add 1 µL of the PI solution to 1 mL of the cell suspension.[13]

  • Incubate at room temperature in the dark for 5-10 minutes.[13][14]

  • Analyze the stained cells using a suitable instrument to measure the fluorescence intensity.

Transmission Electron Microscopy (TEM) of Antibiotic-Treated Bacteria

TEM allows for high-resolution visualization of the ultrastructural changes in bacterial cells following antibiotic treatment.

Materials:

  • Bacterial culture

  • Antibiotic stock solution

  • Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer)

  • Post-fixative (e.g., 1% osmium tetroxide)

  • Ethanol (B145695) series (for dehydration)

  • Resin (e.g., Epon or Spurr's)

  • Ultramicrotome with a diamond knife

  • TEM grids

  • Staining solutions (e.g., uranyl acetate (B1210297) and lead citrate)

  • Transmission Electron Microscope

Procedure:

  • Treat a mid-log phase bacterial culture with the antibiotic at the desired concentration and for a specific duration.

  • Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Primary Fixation: Resuspend the bacterial pellet in the primary fixative and incubate overnight at 4°C.[15]

  • Post-fixation: Wash the fixed cells and then treat with the post-fixative for 1-2 hours at room temperature.[15]

  • Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 30%, 50%, 70%, 95%, 100%).[15]

  • Infiltration and Embedding: Infiltrate the dehydrated samples with resin and then embed them in pure resin blocks, followed by polymerization.[15]

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.[15]

  • Staining: Stain the sections with uranyl acetate and lead citrate (B86180) to enhance contrast.[15]

  • Imaging: Examine the grids under a TEM and capture images of the bacterial cells.

Visualizing the Pathways and Processes

Darobactin_Mechanism cluster_OM Outer Membrane BamA BamA OMPs Outer Membrane Proteins BamA->OMPs Inserts Disrupted_OM_Assembly Disrupted OMP Assembly BamA->Disrupted_OM_Assembly This compound This compound Inhibition This compound->Inhibition Inhibition->BamA Binds to and inhibits Loss_of_Integrity Loss of Outer Membrane Integrity Disrupted_OM_Assembly->Loss_of_Integrity Cell_Lysis Cell Lysis Loss_of_Integrity->Cell_Lysis

Caption: Mechanism of action of this compound on the outer membrane of Gram-negative bacteria.

Polymyxin_Mechanism cluster_OM Outer Membrane LPS Lipopolysaccharide (LPS) OM_Destabilization Outer Membrane Destabilization LPS->OM_Destabilization Divalent_Cations Mg²⁺, Ca²⁺ Divalent_Cations->LPS Stabilize Polymyxin Polymyxin Polymyxin->LPS Binds to Lipid A Displacement Polymyxin->Displacement Displacement->Divalent_Cations Displaces Increased_Permeability Increased Permeability OM_Destabilization->Increased_Permeability Cell_Lysis Cell Lysis Increased_Permeability->Cell_Lysis

Caption: Mechanism of action of Polymyxins on the outer membrane of Gram-negative bacteria.

Experimental_Workflow Start Bacterial Culture (Mid-log phase) Treatment Antibiotic Treatment (this compound vs. Alternatives) Start->Treatment OM_Assay Outer Membrane Integrity Assay (NPN Uptake) Treatment->OM_Assay IM_Assay Inner Membrane Integrity Assay (Propidium Iodide) Treatment->IM_Assay Microscopy Morphological Analysis (TEM) Treatment->Microscopy Data_Analysis Data Collection & Analysis (Fluorescence, Micrographs) OM_Assay->Data_Analysis IM_Assay->Data_Analysis Microscopy->Data_Analysis Comparison Comparative Assessment Data_Analysis->Comparison

Caption: Experimental workflow for comparing the impact of antibiotics on bacterial membrane integrity.

References

Safety Operating Guide

Navigating the Disposal of Darobactin: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific, official disposal procedures for Darobactin necessitates adherence to general best practices for peptide-based antibiotics to ensure the safety of personnel and the environment. Researchers, scientists, and drug development professionals handling this novel antibiotic must rely on established guidelines for similar chemical compounds to mitigate risks associated with its disposal. Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.

This compound, a potent peptide-based antibiotic, requires careful management throughout its lifecycle in the laboratory, from handling to final disposal. This guide provides a synthesized framework of recommended procedures based on general laboratory safety protocols for hazardous chemical and antibiotic waste.

Recommended Handling and Disposal Procedures

Personal Protective Equipment (PPE): When handling this compound in either solid (lyophilized) or solution form, it is crucial to wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][2]

Disposal of Solid (Lyophilized) this compound: Unused or expired solid this compound should be treated as hazardous chemical waste.[1] It should not be disposed of in the regular trash or down the drain. The recommended procedure is to collect it in a clearly labeled, sealed container designated for chemical waste, following the specific guidelines of your institution's Environmental Health and Safety (EHS) department.[1][2][3]

Disposal of this compound Solutions: Stock solutions of this compound, which are typically at higher concentrations, are considered hazardous chemical waste.[4][5] These solutions should be collected in a labeled, leak-proof container for disposal through your institution's hazardous waste program.[4][5] Autoclaving is not a recommended method for the disposal of stock antibiotic solutions, as the heat stability of this compound is unknown.[4][5]

Disposal of Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, gloves, vials, and other labware, should be considered hazardous chemical waste.[1][3] This waste should be segregated from non-hazardous waste and collected in a designated, labeled container for hazardous waste disposal.[1][2]

Empty this compound Vials: Empty vials should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous chemical waste. After rinsing, the label should be defaced before disposing of the vial according to institutional guidelines.

Summary of this compound Disposal Procedures

Waste TypeDescriptionDisposal MethodKey Considerations
Solid (Lyophilized) this compound Unused or expired pure compound.Treat as hazardous chemical waste. Collect in a labeled, sealed container for institutional hazardous waste pickup.Do not dispose of in regular trash or down the drain.
This compound Solutions (Stock) Concentrated solutions of this compound.Treat as hazardous chemical waste. Collect in a labeled, leak-proof container for institutional hazardous waste pickup.Do not autoclave stock solutions. Do not dispose of down the drain.[4][5]
Low-Concentration this compound Waste e.g., used cell culture media.Treat as chemical waste. Collect for institutional hazardous waste disposal.Since the heat stability of this compound is unknown, autoclaving is not a guaranteed method of inactivation.[4]
Contaminated Labware e.g., pipette tips, gloves, vials.Dispose of as hazardous chemical waste. Segregate from non-hazardous waste.Collect in a designated, labeled container.
Empty this compound Vials Vials that previously contained this compound.Triple-rinse the vial. Collect the first rinse as hazardous waste. Deface the label before disposing of the vial according to institutional guidelines.Ensures removal of residual antibiotic.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Darobactin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid (Lyophilized) this compound waste_type->solid Solid liquid This compound Solution waste_type->liquid Liquid contaminated Contaminated Labware waste_type->contaminated Contaminated Material hazardous_container Collect in Labeled Hazardous Waste Container solid->hazardous_container concentration High or Low Concentration? liquid->concentration contaminated->hazardous_container high_conc High-Concentration (Stock Solution) concentration->high_conc High low_conc Low-Concentration (e.g., Media) concentration->low_conc Low high_conc->hazardous_container low_conc->hazardous_container Treat as Chemical Waste (Heat Stability Unknown) ehs_disposal Dispose via Institutional EHS Program hazardous_container->ehs_disposal

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is based on general best practices for the disposal of peptide-based antibiotics in a laboratory setting, in the absence of a specific Safety Data Sheet for this compound. It is imperative for all laboratory personnel to consult their institution's specific waste disposal guidelines and to contact their Environmental Health and Safety (EHS) department for clarification on any procedures.

References

Essential Safety and Operational Guide for Handling Darobactin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Darobactin. As this compound is an experimental antibiotic, specific safety and disposal protocols have not been officially established. Therefore, the following guidelines are based on best practices for handling potent, peptide-based antibiotics in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound in either solid (lyophilized) or solution form, adherence to standard laboratory safety protocols is essential. The following personal protective equipment should be worn to minimize exposure and ensure personal safety.

PPE CategorySolid (Lyophilized) this compoundThis compound Solutions
Eye Protection Safety goggles or safety glasses with side shields.Safety goggles or a face shield.
Hand Protection Nitrile or latex gloves.Nitrile or latex gloves.
Body Protection A standard laboratory coat.A standard laboratory coat.
Respiratory A dust mask or respirator is recommended when weighing or handling large quantities of powder to avoid inhalation.Not generally required if handled in a well-ventilated area or a fume hood.
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectGuideline
Receiving Inspect the package for any damage upon arrival.
Storage Store in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations.
Preparation All handling of solid this compound and preparation of stock solutions should be performed in a chemical fume hood to prevent inhalation of the powder and aerosol exposure.
Labeling All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, and date of preparation.
Spill Procedure In case of a spill, cordon off the area. For solid spills, gently cover with an absorbent material to avoid raising dust, then clean with a wet cloth. For liquid spills, absorb with an inert material and decontaminate the area. Dispose of all cleanup materials as hazardous waste.
Disposal Plan

The disposal of this compound and associated waste must be managed to prevent environmental contamination and the potential for contributing to antimicrobial resistance.[1]

Waste TypeDisposal Procedure
Solid (Lyophilized) this compound Treat as hazardous chemical waste.[1] Collect in a clearly labeled, sealed container designated for chemical waste and dispose of through your institution's Environmental Health and Safety (EHS) department.[1] Do not dispose of in regular trash or down the drain.[1]
This compound Stock Solutions Treat as hazardous chemical waste.[2] Collect in a labeled, leak-proof container for hazardous waste pickup.[2] Do not autoclave stock solutions, as this may not fully degrade the antibiotic.[2] Do not dispose of down the drain.[2]
Contaminated Labware Items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be disposed of as hazardous chemical waste and segregated from non-hazardous waste.[1]
Empty this compound Vials Triple-rinse the vial. The first rinse should be collected as hazardous waste.[1] After rinsing, deface the label and dispose of the vial according to your institution's guidelines for glass or plastic waste.[1]
General Guidance Always consult your institution's specific waste disposal guidelines and contact your EHS department for clarification on any procedures.[1][3]

Experimental Protocols and Workflows

This compound's mechanism of action involves the inhibition of the BamA protein, which is a crucial component of the BAM complex responsible for inserting proteins into the outer membrane of Gram-negative bacteria.[4][5][6] This disruption of outer membrane biogenesis leads to cell death.[4]

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway of this compound's antibacterial activity.

Darobactin_Mechanism This compound This compound BamA BamA Protein (Outer Membrane) This compound->BamA Binds to lateral gate BAM_Complex BAM Complex BamA->BAM_Complex Is a key component of OMP_Folding Outer Membrane Protein Folding & Insertion BamA->OMP_Folding Inhibition of BAM_Complex->OMP_Folding Mediates Cell_Death Bacterial Cell Death OMP_Folding->Cell_Death Disruption leads to

Caption: this compound inhibits the BamA protein, disrupting outer membrane protein folding and leading to bacterial cell death.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with this compound, as described in studies involving murine and zebrafish models.[7][8]

InVivo_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Darobactin_Prep Prepare this compound Formulation Treatment Administer this compound Darobactin_Prep->Treatment Animal_Model Select Animal Model (e.g., Mouse, Zebrafish) Infection Induce Bacterial Infection Animal_Model->Infection Infection->Treatment Monitoring Monitor Animal Health & Bacterial Load Treatment->Monitoring Data_Collection Collect Data (e.g., Survival, CFU) Monitoring->Data_Collection Data_Analysis Analyze Results Data_Collection->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for evaluating the in vivo efficacy of this compound against bacterial infections.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.